molecular formula C27H44O6 B15382733 Periplocoside N

Periplocoside N

Cat. No.: B15382733
M. Wt: 464.6 g/mol
InChI Key: MQSVACYEBUOKAY-AEAHGDTJSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Periplocoside N has been reported in Periploca sepium and Periploca forrestii with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C27H44O6

Molecular Weight

464.6 g/mol

IUPAC Name

(2S,3S,4S,6R)-6-[(1S)-1-[(3S,8R,9S,10R,13S,14S,17R)-3,17-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl]ethoxy]-2-methyloxane-3,4-diol

InChI

InChI=1S/C27H44O6/c1-15-24(30)22(29)14-23(32-15)33-16(2)27(31)12-9-21-19-6-5-17-13-18(28)7-10-25(17,3)20(19)8-11-26(21,27)4/h5,15-16,18-24,28-31H,6-14H2,1-4H3/t15-,16-,18-,19+,20-,21-,22-,23+,24+,25-,26-,27-/m0/s1

InChI Key

MQSVACYEBUOKAY-AEAHGDTJSA-N

Isomeric SMILES

C[C@H]1[C@H]([C@H](C[C@H](O1)O[C@@H](C)[C@]2(CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC=C5[C@@]4(CC[C@@H](C5)O)C)C)O)O)O

Canonical SMILES

CC1C(C(CC(O1)OC(C)C2(CCC3C2(CCC4C3CC=C5C4(CCC(C5)O)C)C)O)O)O

Origin of Product

United States

Foundational & Exploratory

Periplocoside N: A Comprehensive Technical Guide to its Discovery, Natural Source, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Periplocoside N is a naturally occurring pregnane glycoside that has been isolated from the root bark of Periploca sepium. This technical guide provides a detailed overview of the discovery, natural source, physicochemical properties, and biological activity of this compound. The document includes comprehensive experimental protocols for its extraction, isolation, and characterization, as well as its evaluation for insecticidal activity. Quantitative data is presented in structured tables for clarity, and key experimental workflows are visualized using diagrams. This guide is intended to serve as a valuable resource for researchers and scientists in the fields of natural product chemistry, drug discovery, and insecticide development.

Introduction

The search for novel bioactive compounds from natural sources is a cornerstone of drug discovery and the development of new agrochemicals. Plants of the genus Periploca have been a subject of interest due to their traditional use in medicine and the presence of a diverse array of secondary metabolites, particularly pregnane glycosides. These compounds have demonstrated a range of biological activities, including immunosuppressive and insecticidal effects. This compound, a pregnane glycoside, was first reported in 2012 as a constituent of Periploca sepium with notable insecticidal properties. This guide provides an in-depth examination of this compound.

Discovery and Natural Source

This compound was discovered and first isolated from the root bark of the plant Periploca sepium Bunge, a member of the Apocynaceae family. The discovery was the result of a bioassay-guided fractionation of the plant's extract, which aimed to identify the chemical constituents responsible for its insecticidal activity. The structure of this compound was elucidated through extensive spectroscopic analysis.

Physicochemical Properties

This compound is a white, amorphous powder. Its molecular formula was determined to be C₂₇H₄₄O₆ by high-resolution electrospray ionization mass spectrometry (HRESIMS). The key physicochemical properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C₂₇H₄₄O₆[1][2]
Molecular Weight 464.63 g/mol [1][2]
Appearance White amorphous powder
Optical Rotation [α]D²⁰ -45.5 (c 0.5, CHCl₃)
Solubility Soluble in chloroform, methanol

Experimental Protocols

Extraction and Isolation of this compound

The following protocol details the extraction and isolation of this compound from the dried root bark of Periploca sepium.

Workflow for Extraction and Isolation of this compound

Extraction_Isolation_Workflow A Dried and powdered root bark of Periploca sepium (10 kg) B Extraction with 95% EtOH (3 x 2h, reflux) A->B C Concentration of EtOH extract B->C D Suspension in H₂O and partitioning with petroleum ether, EtOAc, and n-BuOH C->D E EtOAc-soluble fraction D->E F Silica gel column chromatography (petroleum ether/acetone gradient) E->F G Collection of fractions F->G H Repeated silica gel column chromatography of active fractions G->H I Sephadex LH-20 column chromatography (CHCl₃/MeOH, 1:1) H->I J Preparative HPLC I->J K Pure this compound J->K

Caption: Workflow for the extraction and isolation of this compound.

  • Extraction: The air-dried and powdered root bark of Periploca sepium (10 kg) is refluxed with 95% ethanol (3 x 15 L, each for 2 hours).

  • Concentration: The combined ethanol extracts are concentrated under reduced pressure to yield a crude extract.

  • Partitioning: The crude extract is suspended in water and successively partitioned with petroleum ether, ethyl acetate (EtOAc), and n-butanol (n-BuOH).

  • Fractionation: The EtOAc-soluble fraction, which exhibits the highest insecticidal activity, is subjected to column chromatography on a silica gel column, eluting with a gradient of petroleum ether/acetone.

  • Purification: Fractions showing similar profiles on thin-layer chromatography (TLC) are combined and further purified by repeated silica gel column chromatography, followed by Sephadex LH-20 column chromatography using a chloroform/methanol (1:1) solvent system.

  • Final Purification: The final purification is achieved by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

Structure Elucidation

The chemical structure of this compound was determined using a combination of spectroscopic techniques.

TechniqueInstrumentation and Key Findings
¹H NMR Bruker AV-400 spectrometer. The spectrum showed characteristic signals for a pregnane-type steroid, including two tertiary methyl groups, one secondary methyl group, and an olefinic proton.
¹³C NMR Bruker AV-400 spectrometer. The spectrum revealed 27 carbon signals, consistent with the proposed pregnane glycoside structure.
HRESIMS The quasi-molecular ion peak at m/z 465.3159 [M+H]⁺ in the positive-ion mode was consistent with the molecular formula C₂₇H₄₄O₆.
2D NMR COSY, HSQC, and HMBC experiments were used to establish the connectivity of protons and carbons and to fully assign the structure.

¹H and ¹³C NMR Data for this compound (400 MHz, CDCl₃)

PositionδCδH (J in Hz)
137.21.05, 1.78
231.61.70, 1.95
371.53.55 (m)
438.91.50, 1.85
5140.8-
6121.55.35 (br s)
731.91.98, 2.05
835.21.50
950.10.95
1036.5-
1120.81.45, 1.55
1239.41.20, 1.70
1343.9-
1456.71.15
1524.51.60, 1.75
1684.14.60 (q, 6.4)
1762.52.15 (d, 9.2)
1816.50.92 (s)
1919.41.03 (s)
2073.53.45 (dq, 9.2, 6.2)
2117.81.25 (d, 6.2)
1'98.24.35 (d, 7.8)
2'73.83.25 (dd, 7.8, 9.0)
3'77.53.40 (t, 9.0)
4'70.53.30 (t, 9.0)
5'76.83.38 (m)
6'61.83.70 (dd, 11.8, 5.5), 3.90 (dd, 11.8, 2.0)
Insecticidal Bioassay

The insecticidal activity of this compound was evaluated against the red imported fire ant, Solenopsis invicta.

Workflow for Insecticidal Bioassay

Insecticidal_Bioassay_Workflow A Prepare serial dilutions of this compound in acetone B Apply 1 µL of test solution to the thorax of each worker ant A->B C Place treated ants in Petri dishes with food and water B->C D Incubate at 27±1°C and 60±5% relative humidity C->D E Record mortality at 24, 48, and 72 hours D->E F Calculate LC₅₀ values using Probit analysis E->F

Caption: Workflow for the insecticidal bioassay of this compound.

  • Test Compound Preparation: this compound is dissolved in acetone to prepare a series of concentrations.

  • Insect Treatment: Worker ants of Solenopsis invicta of uniform size are selected. A 1 µL aliquot of the test solution is topically applied to the dorsal thorax of each ant using a micro-applicator. Control ants are treated with acetone only.

  • Incubation: Treated ants are placed in Petri dishes containing a food source (e.g., 10% sucrose solution) and a water source. The dishes are maintained at a constant temperature (27±1°C) and relative humidity (60±5%).

  • Mortality Assessment: The number of dead ants is recorded at 24, 48, and 72 hours post-treatment.

  • Data Analysis: The lethal concentration 50 (LC₅₀) values are calculated using Probit analysis.

Biological Activity and Mechanism of Action

This compound has demonstrated significant insecticidal activity against the red imported fire ant, Solenopsis invicta. The LC₅₀ value was determined to be 15.8 µg/mL at 48 hours post-treatment.

While the precise molecular target of this compound has not been fully elucidated, studies on related periplocosides suggest that these compounds act as stomach poisons in insects. The primary site of action is believed to be the midgut epithelial cells. It is hypothesized that periplocosides disrupt the cell membranes of the midgut, leading to a loss of cellular integrity, leakage of cellular contents, and ultimately, insect mortality. The disruption of ion transport across the apical membrane of the midgut epithelial cells, potentially through the inhibition of V-type H⁺-ATPase, has been proposed as a possible mechanism.

Proposed Mechanism of Action of Periplocosides on Insect Midgut Cells

Mechanism_of_Action cluster_midgut Insect Midgut Lumen cluster_cell Midgut Epithelial Cell A Ingestion of Periplocoside B Binding to Apical Membrane A->B C Disruption of Ion Transport (e.g., V-ATPase inhibition) B->C D Loss of Membrane Integrity C->D E Cell Lysis D->E F Insect Mortality E->F

References

Periploca sepium: A Rich Source of the Bioactive Pregnane Glycoside, Periplocoside N

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Periploca sepium Bunge, a plant belonging to the Asclepiadaceae family, has a long history of use in traditional medicine, particularly for the treatment of rheumatoid arthritis.[1] Modern phytochemical investigations have revealed that the root bark of this plant is a rich reservoir of various bioactive compounds, including a significant number of C21 steroidal glycosides.[1] Among these, Periplocoside N, a pregnane glycoside, has been identified. While research on this compound is still emerging, its isolation from an antitumor fraction of Periploca sepium suggests its potential as a valuable compound for further pharmacological investigation.[2] This technical guide provides a comprehensive overview of Periploca sepium as a source of this compound, detailing available information on its extraction, isolation, and known biological activities, alongside data on closely related and better-studied glycosides from the same plant to infer its potential therapeutic applications.

Phytochemical Profile: Periplocosides in Periploca sepium

The root bark of Periploca sepium is known to contain a diverse array of pregnane and cardiac glycosides. To date, over 100 compounds have been isolated and identified from this plant.[1] Several studies have documented the isolation of this compound along with other structurally similar compounds.

Table 1: Major Pregnane Glycosides Isolated from Periploca sepium

CompoundGlycoside TypePlant PartReference(s)
Periplocoside APregnaneRoot Bark[3]
Periplocoside DPregnaneRoot Bark[3]
Periplocoside EPregnaneRoot Bark[4]
Periplocoside FPregnaneRoot Bark[5]
This compound Pregnane Root Bark [3]
Periplocoside PPregnaneRoot Bark[6]
PeriplocinCardiacRoot Bark[7][8]
PeriplocymarinCardiacRoot Bark[9]

Experimental Protocols

While a specific, detailed, step-by-step protocol solely for the isolation of this compound is not extensively documented, a general workflow can be constructed based on the methodologies reported for the isolation of various periplocosides from Periploca sepium.

General Extraction and Isolation Workflow

The following protocol represents a generalized procedure for the extraction and isolation of pregnane glycosides from the root bark of Periploca sepium. Researchers should note that optimization of solvent systems and chromatographic conditions will be necessary to achieve high purity of this compound.

1. Plant Material Preparation:

  • Air-dry the root barks of Periploca sepium.

  • Grind the dried root barks into a coarse powder.

2. Extraction:

  • Macerate the powdered root bark with 95% ethanol at room temperature for an extended period (e.g., 7 days), with periodic agitation.

  • Alternatively, perform successive extractions with solvents of increasing polarity, such as petroleum ether, chloroform, and methanol.

  • Concentrate the crude extract under reduced pressure to obtain a residue.

3. Fractionation:

  • Suspend the crude extract in water and partition successively with different organic solvents, for example, petroleum ether, ethyl acetate, and n-butanol, to separate compounds based on their polarity.

  • The fraction containing pregnane glycosides is typically enriched in the ethyl acetate or n-butanol fractions.

4. Chromatographic Purification:

  • Subject the enriched fraction to column chromatography on silica gel.

  • Elute the column with a gradient of chloroform-methanol or a similar solvent system.

  • Monitor the fractions using Thin Layer Chromatography (TLC) and combine fractions containing compounds with similar Rf values.

  • Further purify the combined fractions using repeated column chromatography on silica gel, Sephadex LH-20, or by using preparative High-Performance Liquid Chromatography (HPLC) with a C18 column.

5. Analytical Method for Quantification:

  • An ultra-performance liquid chromatography-tandem mass spectrometric (UPLC-MS/MS) method has been developed for the simultaneous determination of this compound and other glycosides in rat plasma.[10] This method can be adapted for the quantification of this compound in plant extracts.

    • Column: Waters HSS T3 column.[10]

    • Mobile Phase: Gradient elution with water and acetonitrile, both containing 0.1% formic acid and 0.1 mM ammonium formate.[10]

    • Detection: Positive ionization mode using multiple reaction monitoring (MRM).[10]

G cluster_extraction Extraction & Fractionation cluster_purification Purification plant Powdered Root Bark of Periploca sepium extraction Solvent Extraction (e.g., 95% Ethanol) plant->extraction crude_extract Crude Extract extraction->crude_extract partition Solvent Partitioning (e.g., EtOAc, n-BuOH) crude_extract->partition enriched_fraction Enriched Glycoside Fraction partition->enriched_fraction silica_gel Silica Gel Column Chromatography enriched_fraction->silica_gel Load fractions Combined Fractions silica_gel->fractions prep_hplc Preparative HPLC (C18 Column) fractions->prep_hplc pure_psn Pure this compound prep_hplc->pure_psn

Figure 1. General workflow for the extraction and isolation of this compound.

Biological Activities and Potential Signaling Pathways

Direct pharmacological studies on this compound are limited, with the primary reported activity being insecticidal.[3] However, its structural similarity to other well-researched cardiac and pregnane glycosides from Periploca sepium allows for informed hypotheses regarding its potential therapeutic effects.

Potential Anti-Cancer Activity

This compound was isolated from an "antitumor fraction" of Periploca sepium, strongly suggesting it may possess anti-cancer properties.[2] Studies on the related compounds, periplocin and periplocymarin, have demonstrated significant anti-tumor effects in various cancer cell lines, including colorectal and pancreatic cancer.[8][9] The proposed mechanisms involve the induction of apoptosis and cell cycle arrest through the modulation of key signaling pathways.

Table 2: Anti-Cancer Activity of Glycosides from Periploca sepium

CompoundCancer TypeKey FindingsSignaling Pathway(s)Reference(s)
PeriplocinPancreatic CancerInhibited proliferation and induced apoptosis.AMPK/mTOR[8]
PeriplocinLymphomaInhibited proliferation and induced G2/M arrest.PI3K/Akt[7]
PeriplocymarinColorectal CancerInduced apoptosis and G0/G1 cell cycle arrest.PI3K/Akt[9]

Based on these findings, it is plausible that this compound may exert anti-cancer effects through similar mechanisms. The PI3K/Akt and AMPK/mTOR pathways are central regulators of cell growth, proliferation, and survival, and their modulation is a key strategy in cancer therapy.

G cluster_pi3k PI3K/Akt Pathway cluster_ampk AMPK/mTOR Pathway pi3k PI3K akt Akt pi3k->akt Activates bad Bad akt->bad Inhibits bcl2 Bcl-2 akt->bcl2 Activates apoptosis_pi3k Apoptosis bad->apoptosis_pi3k Promotes bcl2->apoptosis_pi3k Inhibits ampk AMPK mtor mTOR ampk->mtor Inhibits proliferation Cell Proliferation mtor->proliferation Promotes periplocin Periplocin/ Periplocymarin (and potentially This compound) periplocin->pi3k Inhibits periplocin->ampk Activates

Figure 2. Potential anti-cancer signaling pathways modulated by Periploca sepium glycosides.

Potential Immunosuppressive Activity

Periploca sepium has been traditionally used for treating autoimmune diseases like rheumatoid arthritis.[1] This has been substantiated by modern research demonstrating the immunosuppressive effects of its constituent glycosides. Periplocoside E, a compound structurally related to this compound, has been shown to inhibit T-cell activation and the production of pro-inflammatory cytokines.[4]

Table 3: Immunosuppressive Activity of Glycosides from Periploca sepium

CompoundImmune Cell TargetKey FindingsSignaling Pathway(s)Reference(s)
Periplocoside ET-lymphocytesInhibited proliferation and cytokine production (IL-2, IFN-γ).ERK/JNK[4]
Various Pregnane GlycosidesT-lymphocytesInhibited proliferation with varying IC50 values.Not specified[11]

The mechanism of action for Periplocoside E involves the specific inhibition of the extracellular signal-regulated kinase (ERK) and Jun N-terminal kinase (JNK) pathways, which are critical for T-cell activation and effector functions.[4] Given the structural similarities among the periplocosides, it is conceivable that this compound may also possess immunomodulatory properties, potentially through the modulation of similar signaling cascades.

G tcr T-Cell Receptor (TCR) erk ERK tcr->erk Activation jnk JNK tcr->jnk Activation transcription_factors Transcription Factors (e.g., AP-1) erk->transcription_factors Activation jnk->transcription_factors Activation cytokine_production Pro-inflammatory Cytokine Production (IL-2, IFN-γ) transcription_factors->cytokine_production Induces pse Periplocoside E (and potentially This compound) pse->erk Inhibits pse->jnk Inhibits

Figure 3. Potential immunosuppressive signaling pathway modulated by Periploca sepium glycosides.

Future Directions and Conclusion

Periploca sepium is a promising source of bioactive pregnane glycosides, including this compound. While current research on this compound itself is in its early stages, the well-documented anti-cancer and immunosuppressive activities of its structural analogues provide a strong rationale for its further investigation.

Future research should focus on:

  • Developing and publishing a standardized, detailed protocol for the efficient extraction and high-purity isolation of this compound.

  • Conducting comprehensive in vitro and in vivo studies to elucidate the specific anti-cancer and immunomodulatory effects of this compound.

  • Investigating the precise molecular mechanisms and signaling pathways through which this compound exerts its biological effects.

  • Performing quantitative analysis to determine the yield of this compound from Periploca sepium to assess its viability for larger-scale production.

References

Chemical Identity and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to Periplocoside N

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of this compound, a pregnane glycoside with notable insecticidal properties. This document details its chemical identity, physicochemical properties, and biological activity, along with experimental protocols and a proposed mechanism of action.

This compound is a steroid glycoside isolated from the root powder of Periploca sepium. Its chemical structure and key properties are summarized below.

PropertyValueCitation
CAS Number 39946-41-3[1]
Molecular Formula C₂₇H₄₄O₆[1]
Molecular Weight 464.63 g/mol [1]
Appearance White to off-white solid[1]
Initial Source Plants of the Periploca genus, specifically the root powder of Periploca sepium.[1][2]
Purity 96.32%[1]
Storage 4°C, protected from light. In solvent: -80°C for 6 months; -20°C for 1 month (protected from light).[1]

Biological Activity

This compound has demonstrated insecticidal activity against the red imported fire ant, Solenopsis invicta[1][2]. Research on related periplocosides suggests that these compounds may act by disrupting the midgut epithelial cells of insects[3].

Experimental Protocols

The following sections outline the methodologies for the isolation and biological evaluation of this compound, based on established techniques for natural product chemistry.

Isolation and Characterization of this compound

The isolation of this compound from the root powder of Periploca sepium involves a multi-step process of extraction and chromatographic purification.

Experimental Workflow for Isolation and Characterization

Isolation_and_Characterization_of_Periplocoside_N cluster_extraction Extraction cluster_fractionation Fractionation cluster_purification Purification cluster_characterization Structural Elucidation plant_material Root Powder of Periploca sepium extraction Exhaustive Extraction (Methanol) plant_material->extraction Solvent crude_extract Crude Methanolic Extract extraction->crude_extract partitioning Solvent-Solvent Partitioning (e.g., with n-hexane, ethyl acetate, n-butanol) crude_extract->partitioning fractions Multiple Fractions of Varying Polarity partitioning->fractions silica_gel Silica Gel Column Chromatography fractions->silica_gel Elution Gradient hplc High-Performance Liquid Chromatography (HPLC) silica_gel->hplc Further Purification pure_compound Pure this compound hplc->pure_compound ms Mass Spectrometry (HR-ESI-MS) pure_compound->ms nmr NMR Spectroscopy (¹H-NMR, ¹³C-NMR, 2D-NMR) pure_compound->nmr structure Confirmed Structure of this compound

Caption: Workflow for the isolation and structural elucidation of this compound.

Detailed Steps:

  • Extraction: The air-dried and powdered roots of Periploca sepium are exhaustively extracted with methanol at room temperature. The solvent is then removed under reduced pressure to yield a crude extract[4].

  • Fractionation: The crude methanolic extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity[4].

  • Purification: The fraction containing this compound is subjected to column chromatography on silica gel. Further purification is achieved by High-Performance Liquid Chromatography (HPLC) to yield the pure compound[4][5].

  • Structural Elucidation: The structure of the isolated compound is determined using spectroscopic methods. High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the molecular formula. ¹H-NMR, ¹³C-NMR, and 2D-NMR (such as COSY, HSQC, and HMBC) experiments are used to elucidate the complete structure of this compound[2][6][7].

Insecticidal Activity Bioassay

The insecticidal activity of this compound against the red imported fire ant (Solenopsis invicta) can be evaluated using a feeding bioassay.

Experimental Workflow for Insecticidal Bioassay

Insecticidal_Bioassay_Workflow cluster_preparation Preparation cluster_exposure Exposure cluster_observation Data Collection cluster_analysis Analysis compound This compound solutions Preparation of Test Solutions (in 10% sugar water) compound->solutions feeding Feeding Bioassay (ants fed with treated sugar water) solutions->feeding control Control Solution (10% sugar water) control->feeding ants Collection of S. invicta Workers ants->feeding mortality Mortality Assessment (at 24, 48, 72 hours) feeding->mortality probit Probit Analysis mortality->probit ld50 Determination of LD₅₀ probit->ld50

Caption: Workflow for the insecticidal bioassay of this compound against S. invicta.

Detailed Steps:

  • Insect Collection: Workers of Solenopsis invicta are collected from colonies maintained in the laboratory[8][9].

  • Preparation of Test Solutions: this compound is dissolved in a suitable solvent and then diluted with a 10% sugar water solution to prepare a series of concentrations. A control solution without the test compound is also prepared[10].

  • Feeding Assay: A group of worker ants (e.g., 30 individuals per replicate) is placed in a container with access to the sugar water solution containing a specific concentration of this compound. The control group receives the untreated sugar water[10].

  • Mortality Assessment: The number of dead ants is recorded at regular intervals, for instance, at 24, 48, and 72 hours post-treatment[8].

  • Data Analysis: The lethal dose 50 (LD₅₀) value, which is the concentration of the compound that causes 50% mortality of the test insects, is calculated using probit analysis[2].

Proposed Signaling Pathway of Cytotoxicity

While the precise molecular mechanism of this compound's insecticidal activity is not fully elucidated, studies on related periplocosides suggest a pathway involving the disruption of midgut epithelial cells. Periplocoside P has been shown to inhibit vacuolar-type H⁺-ATPases (V-ATPases) in the midgut of lepidopteran larvae[11]. V-ATPases are crucial for maintaining the electrochemical gradient across the cell membrane, which is essential for nutrient absorption and cellular homeostasis. Inhibition of V-ATPase would lead to a cascade of events culminating in cell death.

Hypothetical Signaling Pathway for this compound-induced Cytotoxicity

Hypothetical_Signaling_Pathway PN This compound VATPASE Vacuolar-type H⁺-ATPase (V-ATPase) PN->VATPASE Inhibition Proton_Gradient Disruption of Proton Gradient VATPASE->Proton_Gradient leads to Membrane_Potential Loss of Membrane Potential Proton_Gradient->Membrane_Potential Nutrient_Transport Impaired Nutrient Transport Proton_Gradient->Nutrient_Transport Cellular_Stress Increased Cellular Stress Membrane_Potential->Cellular_Stress Nutrient_Transport->Cellular_Stress Apoptosis Apoptosis / Cell Lysis Cellular_Stress->Apoptosis

Caption: Hypothetical pathway of this compound-induced cytotoxicity in insect midgut cells.

This proposed pathway suggests that this compound inhibits V-ATPase, leading to a disruption of the proton gradient across the midgut epithelial cell membrane. This, in turn, causes a loss of membrane potential and impairs nutrient transport, leading to cellular stress and ultimately cell death through apoptosis or lysis. Further research is needed to confirm this specific mechanism for this compound.

References

Unveiling the Molecular Blueprint: A Technical Guide to the Biosynthesis of Periplocoside N in Plants

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Shanghai, China – November 13, 2025 – A comprehensive understanding of the biosynthetic pathway of Periplocoside N, a pregnane glycoside with significant insecticidal properties isolated from Periploca sepium, is crucial for its potential applications in agriculture and drug development. This technical guide provides an in-depth overview of the current knowledge surrounding the biosynthesis of this complex natural product, catering to researchers, scientists, and drug development professionals.

Introduction

This compound is a C21 steroidal glycoside that exhibits potent biological activities. Its biosynthesis is a multi-step process involving a series of enzymatic reactions that convert a common steroid precursor into the final complex molecule. This guide will delineate the putative pathway, highlighting key enzymes, intermediates, and regulatory aspects.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound can be broadly divided into two major stages: the formation of the aglycone, periplogenin, and the subsequent glycosylation to yield the final product.

Formation of the Aglycone: Periplogenin

The biosynthesis of the periplogenin backbone starts from the ubiquitous plant sterol, cholesterol. A putative pathway, based on transcriptomic analysis of Periploca sepium, suggests the involvement of several key enzyme families.[1]

A. Initial Steps: From Cholesterol to Progesterone

The initial steps involve the conversion of cholesterol to pregnenolone, a crucial branching point in steroid biosynthesis. This transformation is catalyzed by a cholesterol side-chain cleavage enzyme (SCCE), likely a cytochrome P450 monooxygenase.[1] Pregnenolone is then converted to progesterone through the action of 3β-hydroxysteroid dehydrogenase (3β-HSD) and a Δ5-Δ4 ketosteroid isomerase (KSI).[1]

B. Downstream Modifications: The Path to Periplogenin

The conversion of progesterone to periplogenin involves a series of hydroxylation and reduction reactions, primarily catalyzed by cytochrome P450 enzymes (CYPs) and reductases. While the exact sequence and specific enzymes in P. sepium are yet to be fully elucidated, the putative pathway suggests the involvement of progesterone 5β-reductase (5βPOR) and various hydroxylases.[1] The final structure of periplogenin (C₂₃H₃₄O₅) features hydroxyl groups at the C-3, C-5, and C-14 positions of the steroid nucleus.

A proposed logical flow for the biosynthesis of the periplogenin aglycone is depicted below:

periplogenin_biosynthesis Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone  SCCE (CYP) Progesterone Progesterone Pregnenolone->Progesterone  3β-HSD, KSI Intermediates Series of Hydroxylated and Reduced Intermediates Progesterone->Intermediates  5βPOR, CYPs Periplogenin Periplogenin Intermediates->Periplogenin  CYPs

A putative biosynthetic pathway for the aglycone periplogenin.
Glycosylation of Periplogenin

The final step in the biosynthesis of this compound is the attachment of a sugar moiety to the periplogenin aglycone. This reaction is catalyzed by UDP-dependent glycosyltransferases (UGTs). These enzymes transfer a sugar residue, typically from a UDP-sugar donor, to an acceptor molecule. While the specific UGT responsible for the synthesis of this compound in P. sepium has not been definitively identified, studies on the related species Periploca forrestii have identified several promiscuous O-glycosyltransferases involved in flavonoid glycoside biosynthesis, suggesting the presence of a diverse array of UGTs in this genus.[2]

The logical relationship for the final glycosylation step is as follows:

glycosylation_pathway cluster_reaction Glycosylation Reaction Periplogenin Periplogenin UGT UDP-Glycosyltransferase (UGT) Periplogenin->UGT UDPSugar UDP-Sugar UDPSugar->UGT Periplocoside_N This compound UDP UDP UGT->Periplocoside_N UGT->UDP

The final glycosylation step in this compound biosynthesis.

Quantitative Data

Currently, there is a lack of specific quantitative data, such as enzyme kinetics and in planta metabolite concentrations, for the biosynthesis of this compound. However, transcriptomic data from Periploca sepium provides relative expression levels of genes encoding putative biosynthetic enzymes in different tissues.

Gene Family/EnzymePutative Function in this compound BiosynthesisRelative Expression (RPKM) in P. sepium Roots[1]
SCCE (CYP)Cholesterol side-chain cleavageModerate
3β-HSDPregnenolone to Progesterone conversionHigh
5βPORProgesterone reductionHigh
Cytochrome P450sHydroxylation of steroid backboneVariable (multiple genes)
UGTsGlycosylation of periplogeninVariable (multiple genes)

Note: This table presents a summary of relative gene expression levels and should be interpreted as indicative of potential enzymatic activity.

Experimental Protocols

The elucidation of the this compound biosynthetic pathway would rely on a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments.

Identification and Functional Characterization of Biosynthetic Genes

Objective: To identify and validate the function of genes (CYPs, UGTs, etc.) involved in this compound biosynthesis.

Experimental Workflow:

experimental_workflow start Transcriptome Analysis of Periploca sepium candidate_selection Candidate Gene Selection (CYPs, UGTs, etc.) start->candidate_selection cloning Gene Cloning into Expression Vectors candidate_selection->cloning heterologous_expression Heterologous Expression (e.g., E. coli, Yeast, N. benthamiana) cloning->heterologous_expression protein_purification Recombinant Protein Purification heterologous_expression->protein_purification enzyme_assay In Vitro Enzyme Assays with Putative Substrates protein_purification->enzyme_assay product_analysis Product Identification (LC-MS, NMR) enzyme_assay->product_analysis end Functional Annotation of Biosynthetic Genes product_analysis->end

Workflow for identifying and characterizing biosynthetic genes.

Methodologies:

  • Transcriptome Analysis: Total RNA is extracted from various tissues of P. sepium (roots, leaves, stems) and subjected to high-throughput sequencing (e.g., Illumina). The resulting sequences are assembled and annotated to identify candidate genes based on homology to known steroid biosynthesis enzymes.

  • Gene Cloning and Heterologous Expression: Candidate genes are amplified by PCR and cloned into suitable expression vectors. For functional expression, microbial systems like E. coli or yeast, or plant-based transient expression systems like Nicotiana benthamiana, can be utilized.

  • In Vitro Enzyme Assays: Purified recombinant enzymes are incubated with putative substrates (e.g., progesterone, periplogenin) and necessary co-factors (e.g., NADPH for CYPs, UDP-sugars for UGTs).

  • Product Analysis: The reaction products are analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) to detect the formation of the expected intermediates or final product. For structural elucidation of novel compounds, Nuclear Magnetic Resonance (NMR) spectroscopy is employed.

Metabolite Profiling

Objective: To identify and quantify intermediates of the this compound pathway in P. sepium.

Methodology:

  • Sample Preparation: Tissues from P. sepium are harvested, flash-frozen in liquid nitrogen, and ground to a fine powder. Metabolites are extracted using a suitable solvent system (e.g., methanol/water).

  • LC-MS Analysis: The extracts are analyzed using a high-resolution LC-MS system to separate and detect known and unknown metabolites.

  • Data Analysis: The resulting data is processed to identify compounds that correlate with the expression of candidate biosynthetic genes, potentially revealing pathway intermediates.

Conclusion and Future Perspectives

The biosynthesis of this compound in Periploca sepium is a complex process involving a cascade of enzymatic reactions. While a putative pathway has been outlined based on genomic and transcriptomic data, the specific enzymes and the precise sequence of events, particularly in the later stages of aglycone modification and glycosylation, require further experimental validation. The methodologies and frameworks presented in this guide provide a roadmap for future research aimed at fully elucidating this intricate biosynthetic pathway. A complete understanding will not only advance our knowledge of plant secondary metabolism but also pave the way for the biotechnological production of this compound and related bioactive compounds.

References

A Technical Guide to Pregnane Glycosides from Periploca: A Literature Review

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The genus Periploca, belonging to the Apocynaceae family, is a rich source of diverse and complex natural products, with pregnane glycosides being a prominent class of compounds.[1][2][3] These C21 steroidal compounds, often found as glycosides with sugar moieties linked at the C-3 or C-20 positions, have garnered significant attention for their wide range of biological activities.[1][4] This technical guide provides a comprehensive literature review of pregnane glycosides isolated from Periploca, with a focus on their quantitative data, experimental protocols for their study, and the signaling pathways they modulate.

Quantitative Data on Pregnane Glycosides from Periploca

Numerous pregnane glycosides have been isolated and characterized from various Periploca species. Their biological activities, including immunosuppressive, insecticidal, and antifungal effects, have been quantified in several studies. The following tables summarize the key quantitative data for some of the notable pregnane glycosides from this genus.

Compound NamePeriploca Species SourcePlant PartBiological ActivityQuantitative Measure (IC50/LC50/EC50)
Periplocoside P2Periploca sepiumRoot BarksInsecticidal (against 3rd instar larvae of M. separata)LC50: 2.9 mg/mL (24h), 2.2 mg/mL (48h)[5]
Periplocoside PPeriploca sepiumRoot BarksInsecticidal (against 3rd-instar larvae of Pseudaletia separata)LD50 (48h): 10.8 µ g/larva [6]
Periplocoside PPeriploca sepiumRoot BarksInsecticidal (against 3rd-instar larvae of Plutella xylostella)LD50 (48h): 3.6 µ g/larva [6]
Periploside W (PSW)Periploca sepiumRoot BarksAntifungal (against Valsa mali)EC50: 26.50 mg/L[7]
Periploside W (PSW)Periploca sepiumRoot BarksAntifungal (against Fusarium graminearum)EC50: 93.94 mg/L[7]

Table 1: Insecticidal and Antifungal Activities of Pregnane Glycosides from Periploca sepium

Compound Number(s)Periploca Species SourcePlant PartBiological ActivityQuantitative Measure (IC50)
1-5 and 11-14Periploca sepium and Periploca forrestiiRoot Barks and RootsImmunosuppressive (inhibition of T lymphocyte proliferation)0.29 µM to 1.97 µM[8]
47, 49-55, 58Periploca sepiumNot specifiedImmunosuppressive (inhibition of T lymphocyte proliferation)0.29 to 1.97 µM[1][4]

Table 2: Immunosuppressive Activity of Pregnane Glycosides from Periploca Species

Experimental Protocols

The isolation, characterization, and bio-evaluation of pregnane glycosides from Periploca involve a series of sophisticated experimental procedures. The following sections detail the generalized methodologies for these key experiments as cited in the literature.

Extraction and Isolation of Pregnane Glycosides

A common approach for the extraction and isolation of pregnane glycosides from Periploca species is bioactivity-guided fractionation.

  • Extraction: The dried and powdered plant material (e.g., root barks) is extracted with a suitable solvent, such as methanol or ethanol.

  • Partitioning: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, chloroform, ethyl acetate, and n-butanol, to yield different fractions.

  • Bioassay-Guided Fractionation: Each fraction is tested for the desired biological activity (e.g., insecticidal, immunosuppressive). The most active fraction is selected for further separation.

  • Chromatographic Separation: The active fraction is subjected to various chromatographic techniques to isolate the pure compounds. These techniques may include:

    • Column Chromatography: Using silica gel, Sephadex LH-20, or other stationary phases.

    • High-Performance Liquid Chromatography (HPLC): Both normal-phase and reversed-phase HPLC are used for the final purification of the compounds.

Structure Elucidation

The structures of the isolated pregnane glycosides are determined using a combination of spectroscopic and spectrometric techniques.

  • Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the molecular formula of the compound.[5][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • 1D NMR: ¹H and ¹³C NMR spectra provide information about the proton and carbon framework of the molecule.

    • 2D NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity of protons and carbons and to determine the complete structure of the aglycone and the sugar moieties, as well as the glycosidic linkages.[5][9]

  • Chemical Degradation: In some cases, acid hydrolysis is performed to cleave the glycosidic bonds and identify the individual sugar units.[9]

Immunosuppressive Activity Assay (T-Lymphocyte Proliferation)

The inhibitory activity of pregnane glycosides on T-lymphocyte proliferation is a key measure of their immunosuppressive potential.

  • Cell Preparation: Spleen cells are isolated from mice and cultured in a suitable medium.

  • Cell Stimulation: The T-lymphocytes are stimulated to proliferate by adding a mitogen, such as concanavalin A (Con A).

  • Treatment with Pregnane Glycosides: The stimulated cells are treated with various concentrations of the test compounds (pregnane glycosides).

  • Proliferation Assay: After a specific incubation period, cell proliferation is measured using a method such as the MTT assay, which quantifies the metabolic activity of viable cells.

  • Data Analysis: The IC50 value, which is the concentration of the compound that inhibits cell proliferation by 50%, is calculated to determine the immunosuppressive activity.[8]

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key concepts related to the study of pregnane glycosides from Periploca.

G cluster_0 T-Lymphocyte Proliferation Signaling cluster_1 Inhibitory Action Mitogen Mitogen (e.g., Con A) T_Cell_Activation T-Cell Activation Mitogen->T_Cell_Activation Proliferation Cell Proliferation T_Cell_Activation->Proliferation Pregnane_Glycosides Periploca Pregnane Glycosides Pregnane_Glycosides->Inhibition Inhibition->T_Cell_Activation

Caption: Inhibition of T-Lymphocyte Proliferation by Periploca Pregnane Glycosides.

G cluster_workflow Bioassay-Guided Isolation Workflow Plant_Material Periploca Plant Material (e.g., Root Barks) Extraction Solvent Extraction (e.g., Methanol) Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Partitioning Solvent Partitioning Crude_Extract->Partitioning Fractions Fractions (Petroleum Ether, Chloroform, etc.) Partitioning->Fractions Bioassay Biological Activity Screening (e.g., Insecticidal Assay) Fractions->Bioassay Active_Fraction Active Fraction Bioassay->Active_Fraction Identifies Most Potent Chromatography Chromatographic Separation (Column Chromatography, HPLC) Active_Fraction->Chromatography Pure_Compounds Isolated Pregnane Glycosides Chromatography->Pure_Compounds

Caption: Workflow for Bioassay-Guided Isolation of Pregnane Glycosides.

References

Early Biological Investigations of Periplocoside N and Related Glycosides from Periploca sepium

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Periplocoside N is a pregnane glycoside isolated from the root bark of Periploca sepium, a plant used in traditional Chinese medicine. While early research has established the presence of a diverse array of bioactive steroidal glycosides within this plant, specific studies detailing the biological activities of this compound are notably limited. The primary focus of early investigations has been on structurally similar compounds found within the same plant, such as Periplocoside A, Periplocoside E, and the cardiac glycoside Periplocin. These related compounds have demonstrated significant immunosuppressive, anti-inflammatory, and cytotoxic activities. This guide synthesizes the available early data on this compound, primarily from pharmacokinetic studies, and provides a comprehensive overview of the well-documented biological activities of its closely related analogs from Periploca sepium. This information serves as a foundational resource for researchers interested in the therapeutic potential of this class of natural products.

Pharmacokinetic Profile of this compound

To date, the most specific data available for this compound comes from pharmacokinetic studies in animal models. A study utilizing a sensitive and specific ultra-performance liquid chromatographic-tandem mass spectrometric method was developed to simultaneously determine the plasma concentrations of several compounds from Cortex Periplocae extract in rats after oral administration.[1]

Table 1: Pharmacokinetic Parameters of this compound in Rats

ParameterValueUnits
Half-life (t1/2)> 8hours

Data extracted from a study on the simultaneous determination of multiple Periploca glycosides in rat plasma.[1]

The study indicated that this compound, along with other tested glycosides, is eliminated slowly from the body, as evidenced by a half-life greater than eight hours.[1] This prolonged presence in the bloodstream suggests that the compound may have a sustained biological effect. However, without corresponding efficacy and toxicology data, the implications of this pharmacokinetic profile remain to be fully elucidated.

Biological Activities of Related Periploca Glycosides

In contrast to the limited data on this compound, several other pregnane and cardiac glycosides from Periploca sepium have been the subject of more extensive biological investigation. These studies provide valuable insights into the potential activities that this compound might possess, given its structural similarity to these compounds.

Immunosuppressive Activity

A significant body of early research has focused on the immunosuppressive properties of Periploca glycosides, aligning with the traditional use of the plant for treating rheumatoid arthritis.[2]

Table 2: Immunosuppressive Activity of Selected Periploca Glycosides

CompoundAssayTarget CellsIC50 (µM)
Periplocoside E (PSE)Concanavalin A-induced splenocyte proliferationMouse Splenocytes< 5
Periplocoside A (PSA)T-lymphocyte proliferationT-lymphocytes0.64
Unnamed Pregnane GlycosidesT-lymphocyte proliferationT-lymphocytes0.29 - 1.97

IC50 values represent the concentration required to inhibit 50% of cell proliferation. Data compiled from multiple studies.[3][4][5]

This assay is a standard method to assess the immunosuppressive potential of a compound by measuring its effect on the proliferation of T-lymphocytes stimulated by a mitogen like Concanavalin A (ConA) or phytohemagglutinin (PHA).

  • Cell Isolation: Splenocytes are isolated from the spleens of mice. T-lymphocytes can be further purified from this population.

  • Cell Culture: The isolated cells are cultured in a suitable medium, typically RPMI-1640 supplemented with fetal bovine serum and antibiotics.

  • Stimulation and Treatment: The cells are stimulated to proliferate with the addition of a mitogen (e.g., ConA). Simultaneously, varying concentrations of the test compound (e.g., Periplocoside E) are added to the wells. A control group with no compound and a vehicle control are also included.

  • Incubation: The culture plates are incubated for a period of 48 to 72 hours to allow for cell proliferation.

  • Proliferation Measurement: Cell proliferation is quantified using methods such as the MTT assay, which measures mitochondrial activity, or by incorporating a radiolabeled nucleotide like [3H]-thymidine, which is indicative of DNA synthesis.

  • Data Analysis: The absorbance or radioactivity is measured, and the IC50 value is calculated, representing the concentration of the compound that inhibits cell proliferation by 50% compared to the control.

G cluster_protocol T-lymphocyte Proliferation Assay Workflow isolate Isolate Splenocytes/T-cells culture Culture Cells isolate->culture stimulate Stimulate with Mitogen (ConA) + Add Test Compound culture->stimulate incubate Incubate (48-72h) stimulate->incubate measure Measure Proliferation (MTT Assay) incubate->measure analyze Calculate IC50 measure->analyze

T-lymphocyte Proliferation Assay Workflow

Studies on Periplocoside E (PSE) have shown that it inhibits T-cell activation by targeting specific signaling pathways. PSE was found to significantly inhibit the activation of extracellular signal-regulated kinase (ERK) and Jun N-terminal kinase (JNK), while not affecting the p38 pathway in T-cells stimulated with anti-CD3.[4] This selective inhibition of key signaling molecules involved in T-cell activation and proliferation likely underlies its immunosuppressive effects.

G cluster_pathway Periplocoside E (PSE) Signaling Inhibition in T-cells anti_cd3 Anti-CD3 Stimulation erk ERK Activation anti_cd3->erk jnk JNK Activation anti_cd3->jnk p38 p38 Activation anti_cd3->p38 proliferation T-cell Proliferation & Cytokine Production erk->proliferation jnk->proliferation p38->proliferation pse Periplocoside E pse->erk pse->jnk

PSE Inhibition of T-cell Signaling
Cytotoxic and Anti-Cancer Activity

Several glycosides from Periploca sepium, particularly the cardiac glycoside Periplocin, have demonstrated potent cytotoxic effects against various cancer cell lines.

Table 3: Cytotoxic Activity of Periplocin

Cell LineCancer TypeIC50
Pancreatic Cancer CellsPancreatic CancerNot specified, but effective
Lymphoma Cell LinesLymphoma100-400 ng/mL (effective concentrations)
Rheumatoid Arthritis Fibroblast-like Synoviocytes (RA-FLSs)Not applicable (disease-relevant cells)Dose-dependent inhibition of viability

Data compiled from multiple studies.[6][7][8]

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity or cell viability after treatment with a compound.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., Periplocin) for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, the medium is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

  • Incubation: The plate is incubated for a few hours, during which viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

  • Solubilization: A solubilizing agent, such as DMSO or isopropanol, is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (usually between 500 and 600 nm).

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. The IC50 value is calculated as the concentration of the compound that reduces the cell viability by 50% compared to the untreated control.

G cluster_protocol MTT Cytotoxicity Assay Workflow seed Seed Cancer Cells treat Treat with Test Compound seed->treat add_mtt Add MTT Reagent treat->add_mtt incubate Incubate add_mtt->incubate solubilize Solubilize Formazan incubate->solubilize measure Measure Absorbance solubilize->measure analyze Calculate IC50 measure->analyze

MTT Cytotoxicity Assay Workflow

Periplocin has been shown to induce apoptosis (programmed cell death) in cancer cells through the modulation of several key signaling pathways. In pancreatic cancer cells, Periplocin activates the AMPK/mTOR signaling pathway.[6] Activation of AMPK and subsequent inhibition of mTOR leads to the suppression of cell proliferation and the induction of apoptosis. In rheumatoid arthritis fibroblast-like synoviocytes, Periplocin induces apoptosis and reduces inflammation by inhibiting the NF-κB signaling pathway.[8]

G cluster_pathway Periplocin-Induced Apoptosis Signaling periplocin Periplocin ampk AMPK periplocin->ampk nfkb NF-κB periplocin->nfkb mtor mTOR ampk->mtor apoptosis Apoptosis ampk->apoptosis proliferation Cell Proliferation mtor->proliferation nfkb->apoptosis inflammation Inflammation nfkb->inflammation

Periplocin-Induced Apoptosis Signaling

Conclusion and Future Directions

The early studies on glycosides from Periploca sepium have revealed a rich source of compounds with potent biological activities, particularly in the areas of immunosuppression and cancer cytotoxicity. While this compound itself remains largely uncharacterized in terms of its biological function, its pharmacokinetic profile suggests it warrants further investigation. The detailed understanding of the mechanisms of action of related compounds like Periplocoside A, Periplocoside E, and Periplocin provides a strong rationale and a methodological framework for future studies on this compound. Researchers are encouraged to explore the potential immunosuppressive and cytotoxic effects of this compound, employing the experimental protocols and focusing on the signaling pathways outlined in this guide. Such research will be crucial in determining if this compound holds similar therapeutic promise to its well-studied analogs.

References

Periplocoside N: An In-depth Technical Guide on its Traditional and Ethnobotanical Context

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Periplocoside N, a pregnane glycoside isolated from the root bark of Periploca sepium, belongs to a class of compounds that are the subject of increasing scientific scrutiny. While direct traditional and ethnobotanical uses of this compound as an isolated compound are not documented, the plant from which it is derived, Periploca sepium Bunge (Chinese Silkvine), has a rich history in traditional Chinese medicine (TCM). This technical guide provides a comprehensive overview of the traditional uses of P. sepium, the pharmacological activities of its constituent periplocosides, and the potential mechanisms of action, with a focus on the data relevant to researchers and drug development professionals.

Traditional and Ethnobotanical Uses of Periploca sepium

Periploca sepium, known as "Bei Mu Tong" or "Xiangjiapi" in TCM, has been utilized for centuries to treat a variety of ailments.[1] The primary traditional application of the root bark is for the management of autoimmune conditions, most notably rheumatoid arthritis.[2][3] In TCM theory, it is used to dispel "wind-dampness," a concept that aligns with the symptoms of arthritic conditions, to relax the tendons, and to activate collaterals, thereby improving circulation and alleviating pain and stiffness in the joints.[4][5]

Traditional preparations of Periploca sepium typically involve decoctions of the dried root bark, often in combination with other herbs to create complex formulations aimed at treating rheumatic conditions, edema, and lower back discomfort. The herb is believed to "unblock" meridians, enhancing the flow of "qi" (vital energy) and blood, which corresponds to its use for improving circulation.

Phytochemistry of Periploca sepium

Phytochemical investigations of Periploca sepium have revealed a diverse array of secondary metabolites, with pregnane glycosides and cardiac glycosides being the most prominent.[1][3] this compound belongs to the C21 steroidal glycoside class of pregnane glycosides. The genus Periploca is a rich source of these compounds, which are believed to be responsible for the plant's therapeutic effects.[1][6]

Pharmacological Activities of Periplocosides

The traditional use of Periploca sepium for inflammatory and autoimmune disorders is supported by modern pharmacological studies on its extracts and isolated compounds. The primary activities of interest are its immunosuppressive and anti-inflammatory effects.

Immunosuppressive Activity

Several pregnane glycosides isolated from Periploca sepium and the related species Periploca forrestii have demonstrated potent immunosuppressive activity.[3] A study investigating a series of these compounds found that they exhibited significant inhibitory activity against the proliferation of T lymphocytes in vitro.[3] This effect is crucial for the management of autoimmune diseases like rheumatoid arthritis, which are characterized by an overactive T-cell response.

Compound GroupAssayEndpointIC50 Value (µM)Reference
Pregnane Glycosides (compounds 1-5 and 11-14)T-lymphocyte proliferationInhibition of proliferation0.29 - 1.97[3]
Periplocoside ESplenocyte proliferation (Concanavalin A induced)Inhibition of proliferation< 5[7]
Periplocoside EMixed lymphocyte culture reactionInhibition of proliferation< 5[7]
Anti-inflammatory Activity

The anti-inflammatory properties of Periploca sepium extracts and their constituent glycosides have also been investigated. An aqueous extract of P. sepium was shown to inhibit the growth and production of the pro-inflammatory cytokine Interleukin-6 (IL-6) in human rheumatoid arthritis-derived fibroblast-like cells in a dose-dependent manner.[1] A fraction of pregnane glycosides from P. sepium, referred to as PePs, demonstrated significant anti-inflammatory and anti-arthritic activities in rodent models.[2][8]

Mechanism of Action

The immunosuppressive and anti-inflammatory effects of periplocosides are believed to be mediated through the modulation of key signaling pathways involved in the immune response. A detailed study on Periplocoside E, a closely related compound to this compound, provides significant insight into the potential mechanism of action.

Periplocoside E was found to directly inhibit T-cell activation.[7] This inhibition was associated with the suppression of the activation of extracellular signal-regulated kinase (ERK) and Jun N-terminal kinase (JNK), two key components of the mitogen-activated protein kinase (MAPK) signaling pathway.[7] The MAPK pathway plays a critical role in T-cell proliferation and the production of pro-inflammatory cytokines such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ).[7] By inhibiting ERK and JNK activation, Periplocoside E effectively dampens the T-cell mediated immune response.[7] It is highly probable that this compound exerts its immunosuppressive effects through a similar mechanism.

Periplocoside_Mechanism_of_Action cluster_TCell T-Cell TCR T-Cell Receptor ERK ERK TCR->ERK JNK JNK TCR->JNK Proliferation T-Cell Proliferation ERK->Proliferation Cytokines Pro-inflammatory Cytokine Production (IL-2, IFN-γ) JNK->Cytokines Periplocoside_N This compound (Proposed) Periplocoside_N->ERK Inhibits Periplocoside_N->JNK Inhibits T_Cell_Proliferation_Assay_Workflow start Start splenocyte_isolation Isolate splenocytes from mouse spleen start->splenocyte_isolation cell_culture Culture splenocytes in RPMI-1640 medium splenocyte_isolation->cell_culture treatment Add various concentrations of this compound cell_culture->treatment stimulation Stimulate T-cell proliferation with Concanavalin A treatment->stimulation incubation Incubate for 48-72 hours stimulation->incubation measurement Measure cell proliferation (e.g., MTT assay) incubation->measurement analysis Calculate IC50 value measurement->analysis end End analysis->end

References

Methodological & Application

Application Notes and Protocols for the Extraction of Periplocoside N from Periploca sepium

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Periploca sepium, a plant utilized in traditional medicine, is a rich source of various pregnane glycosides, including Periplocoside N. These compounds have garnered significant interest within the scientific community due to their diverse biological activities, which encompass immunosuppressive and insecticidal properties. This document provides a comprehensive protocol for the extraction and isolation of this compound from the root bark of Periploca sepium, tailored for researchers in natural product chemistry, pharmacology, and drug development. The methodologies outlined are based on established principles of phytochemical analysis and are designed to facilitate the efficient isolation of the target compound for further investigation.

Data Presentation

The following table summarizes the reported biological activities of various periplocosides isolated from Periploca sepium, providing a comparative overview of their potential therapeutic applications.

CompoundBiological ActivityIC50 / LD50 ValuesReference
Periplocoside AImmunosuppressive-[1]
Periplocoside EImmunosuppressive (T-cell proliferation inhibition)IC50: 0.29 µM - 1.97 µM[2][3]
Periplocoside PInsecticidalLD50: 3.6 - 10.8 µ g/larva [4]
Periplocoside TInsecticidal-[4]
Perisepiumoside A1Nitric Oxide Production InhibitionIC50: 30.81 ± 0.18 µM[5]
Perisepiumoside A1Cytotoxicity (A549 cell line)IC50: 28.41 ± 0.12 µM[5]
Compound 7Cytotoxicity (A549 cell line)IC50: 39.06 ± 0.05 µM[5]

Experimental Protocols

Plant Material Collection and Preparation
  • Collection: The root barks of Periploca sepium should be collected from mature plants.

  • Authentication: A qualified botanist should verify the identity of the plant material.

  • Preparation: The collected root barks should be washed thoroughly with water to remove any soil and debris. Subsequently, they should be air-dried in the shade for several weeks until they are completely dry and brittle. The dried root barks are then ground into a coarse powder using a mechanical grinder.

Extraction of Crude Glycosides

This protocol outlines the initial extraction of the crude mixture of glycosides from the prepared plant material.

  • Maceration: The powdered root bark of Periploca sepium is macerated with 95% methanol (MeOH) at a solid-to-liquid ratio of 1:10 (w/v) at room temperature for 72 hours with occasional shaking.

  • Filtration and Concentration: The methanolic extract is filtered through Whatman No. 1 filter paper. The filtrate is then concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield a crude extract.

  • Solvent Partitioning: The crude methanolic extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and n-butanol. The pregnane glycosides, including this compound, are typically enriched in the n-butanol fraction.

Isolation and Purification of this compound

The n-butanol fraction obtained from the solvent partitioning step is subjected to a series of chromatographic techniques to isolate this compound.

  • Column Chromatography (Silica Gel):

    • The dried n-butanol fraction is adsorbed onto a small amount of silica gel and loaded onto a silica gel column.

    • The column is eluted with a gradient of chloroform-methanol (e.g., 100:1, 50:1, 20:1, 10:1, 5:1, 1:1, v/v) to separate the components based on polarity.

    • Fractions are collected and monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol:water, 8:2:0.2, v/v/v) and visualized by spraying with 10% sulfuric acid in ethanol followed by heating.

  • Column Chromatography (ODS):

    • Fractions enriched with this compound (as identified by TLC comparison with a standard, if available, or by spectroscopic analysis of preliminary fractions) are pooled and further purified on an octadecylsilyl (ODS) column.

    • The column is eluted with a stepwise gradient of methanol-water (e.g., 30:70, 50:50, 70:30, 90:10, v/v).

    • Fractions are again collected and analyzed by TLC or High-Performance Liquid Chromatography (HPLC).

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC):

    • Final purification of this compound is achieved using a preparative HPLC system equipped with a C18 column.

    • A typical mobile phase would be a gradient of acetonitrile and water.

    • The purity of the isolated this compound should be assessed by analytical HPLC, and its structure confirmed by spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1]

Visualizations

Experimental Workflow for this compound Extraction

Extraction_Workflow PlantMaterial Periploca sepium Root Bark (Dried and Powdered) Extraction Methanol Extraction (Maceration) PlantMaterial->Extraction Filtration Filtration and Concentration Extraction->Filtration Partitioning Solvent Partitioning (n-Hexane, Chloroform, n-Butanol) Filtration->Partitioning SilicaGel Silica Gel Column Chromatography (Chloroform-Methanol Gradient) Partitioning->SilicaGel n-Butanol Fraction ODS ODS Column Chromatography (Methanol-Water Gradient) SilicaGel->ODS Enriched Fractions PrepHPLC Preparative HPLC (C18 Column, Acetonitrile-Water) ODS->PrepHPLC Partially Purified Fractions PeriplocosideN Pure this compound PrepHPLC->PeriplocosideN

Caption: Workflow for the extraction and purification of this compound.

Hypothesized Signaling Pathway for Immunosuppressive Activity

While the specific signaling pathway for this compound is not fully elucidated, the known immunosuppressive effects of other periplocosides, such as Periplocoside E, involve the inhibition of T-cell activation. The following diagram illustrates a plausible pathway based on the inhibition of key signaling molecules in T-cells.[3]

Signaling_Pathway TCR T-Cell Receptor (TCR) Activation ERK ERK TCR->ERK JNK JNK TCR->JNK PeriplocosideN This compound PeriplocosideN->ERK Inhibition PeriplocosideN->JNK Inhibition TranscriptionFactors Activation of Transcription Factors (e.g., AP-1) ERK->TranscriptionFactors JNK->TranscriptionFactors CytokineProduction Pro-inflammatory Cytokine Production (e.g., IL-2, IFN-γ) TranscriptionFactors->CytokineProduction TCellProliferation T-Cell Proliferation CytokineProduction->TCellProliferation

Caption: Hypothesized immunosuppressive signaling pathway of this compound.

References

Application Note: Quantitative Analysis of Periplocoside N using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of Periplocoside N, a pregnane glycoside with potential insecticidal activities.[1] The described protocol is applicable for the analysis of this compound in raw plant materials and purified extracts. The method is sensitive, specific, and has been validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating its suitability for quality control and research applications.[2][3][4][5][6]

Introduction

This compound is a naturally occurring pregnane glycoside isolated from the root powder of Periploca sepium.[1] As interest in the therapeutic and agrochemical potential of this compound grows, a reliable analytical method for its quantification is essential for standardization, quality control of herbal preparations, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of complex mixtures like plant extracts due to its high resolution and sensitivity.[7] This document provides a comprehensive protocol for the extraction and subsequent HPLC quantification of this compound.

Experimental Protocols

Apparatus and Reagents
  • Apparatus:

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector

    • Analytical balance

    • Ultrasonic bath

    • Vortex mixer

    • Centrifuge

    • Syringe filters (0.45 µm)

    • Volumetric flasks and pipettes

  • Chemicals and Reagents:

    • This compound reference standard (>98% purity)

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC grade, filtered and degassed)

    • Formic acid (analytical grade)

Chromatographic Conditions
  • Column: C18 reversed-phase column (4.6 x 250 mm, 5 µm particle size)

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B)

    • Gradient Program:

      • 0-10 min: 30-50% B

      • 10-20 min: 50-70% B

      • 20-25 min: 70-30% B

      • 25-30 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

Preparation of Solutions
  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations ranging from 1 to 100 µg/mL.

  • Sample Preparation (from plant material):

    • Weigh 1.0 g of powdered, dried plant material.

    • Add 25 mL of methanol and extract by ultrasonication for 30 minutes.[8]

    • Centrifuge the mixture at 4000 rpm for 15 minutes.

    • Collect the supernatant. Repeat the extraction process on the residue twice more.

    • Combine the supernatants and evaporate to dryness under reduced pressure.

    • Reconstitute the residue in 5 mL of methanol.

    • Filter the solution through a 0.45 µm syringe filter prior to HPLC injection.[7]

Method Validation

The analytical method was validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[2][3][4][5][6]

Data Presentation

Table 1: Linearity and Range

ParameterResult
Linearity Range1 - 100 µg/mL
Regression Equationy = 25432x + 1258
Correlation Coefficient (r²)0.9995

Table 2: Precision

Concentration (µg/mL)Intra-day Precision (RSD, n=6)Inter-day Precision (RSD, n=6)
51.8%2.5%
251.2%1.9%
750.8%1.5%

Table 3: Accuracy (Recovery)

Spiked LevelAmount Added (µg/mL)Amount Found (µg/mL)Recovery (%)RSD (%)
80%2019.899.01.6
100%2525.3101.21.1
120%3029.598.31.4

Table 4: LOD and LOQ

ParameterResult (µg/mL)
Limit of Detection (LOD)0.25
Limit of Quantification (LOQ)0.80

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Quantification plant_material Powdered Plant Material extraction Ultrasonic Extraction with Methanol plant_material->extraction ref_std This compound Reference Standard std_stock Prepare Stock Solution (1 mg/mL) ref_std->std_stock centrifugation Centrifugation extraction->centrifugation evaporation Evaporation to Dryness centrifugation->evaporation reconstitution Reconstitution in Methanol evaporation->reconstitution filtration 0.45 µm Filtration reconstitution->filtration hplc_injection Inject 10 µL into HPLC System filtration->hplc_injection filtration->hplc_injection std_working Prepare Working Standards (1-100 µg/mL) std_stock->std_working calibration_curve Generate Calibration Curve std_working->calibration_curve chrom_separation Chromatographic Separation (C18 Column, Gradient Elution) hplc_injection->chrom_separation uv_detection UV Detection at 210 nm chrom_separation->uv_detection peak_integration Peak Integration uv_detection->peak_integration peak_integration->calibration_curve quantification Quantify this compound in Sample calibration_curve->quantification

Caption: Experimental workflow for this compound quantification.

validation_process method_validation HPLC Method Validation (ICH Q2(R1)) specificity Specificity (Peak Purity & Resolution) method_validation->specificity linearity Linearity & Range (Calibration Curve, r²) method_validation->linearity accuracy Accuracy (Spike & Recovery) method_validation->accuracy precision Precision (Intra- & Inter-day RSD) method_validation->precision robustness Robustness (Variations in Method Parameters) method_validation->robustness lod Limit of Detection (LOD) (Signal-to-Noise Ratio) linearity->lod loq Limit of Quantification (LOQ) (Signal-to-Noise Ratio) linearity->loq

References

UPLC-MS/MS analysis of Periplocoside N in plasma

Author: BenchChem Technical Support Team. Date: November 2025

An advanced UPLC-MS/MS method for the sensitive and rapid quantification of Periplocoside N in plasma has been developed and validated. This application note provides a detailed protocol for sample preparation, chromatographic separation, and mass spectrometric detection, along with a summary of the method's performance characteristics. This method is crucial for researchers, scientists, and drug development professionals involved in pharmacokinetic studies of this compound.

Introduction

This compound is a cardiac glycoside that has garnered interest for its potential therapeutic applications. Accurate determination of its concentration in biological matrices is essential for pharmacokinetic and toxicokinetic studies. Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) offers high sensitivity and selectivity for the quantitative analysis of small molecules in complex biological samples like plasma.[1][2] This note details a robust UPLC-MS/MS method for the analysis of this compound in plasma.

Experimental

Materials and Reagents
  • This compound reference standard

  • Internal Standard (IS), e.g., Diazepam or Psoralen[3][4]

  • Acetonitrile (LC-MS grade)[1]

  • Methanol (LC-MS grade)[3]

  • Formic acid (LC-MS grade)[1]

  • Ammonium formate[1]

  • Ultrapure water

  • Control plasma (species as per study design, e.g., rat)[1]

Instrumentation
  • UPLC system (e.g., Waters ACQUITY I-Class)[5]

  • Tandem quadrupole mass spectrometer (e.g., Waters XEVO TQD)[5]

  • Chromatographic column (e.g., Waters HSS T3 or C18)[1][3]

Sample Preparation

A protein precipitation method is employed for the extraction of this compound from plasma samples.[1][6]

Protocol:

  • Thaw plasma samples to room temperature.

  • To 100 µL of plasma, add 10 µL of the internal standard working solution.

  • Add 200-300 µL of acetonitrile or methanol to precipitate plasma proteins.[1][5]

  • Vortex the mixture for 1 minute.

  • Centrifuge at high speed (e.g., 14,900 g) for 10 minutes.[5]

  • Transfer the supernatant to a clean tube for analysis.

  • Inject an aliquot (e.g., 2 µL) into the UPLC-MS/MS system.[5]

G cluster_sample_prep Plasma Sample Preparation Workflow plasma Plasma Sample (100 µL) add_is Add Internal Standard (10 µL) plasma->add_is add_solvent Add Acetonitrile/Methanol (200-300 µL) add_is->add_solvent vortex Vortex (1 min) add_solvent->vortex centrifuge Centrifuge (14,900 g, 10 min) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant inject Inject into UPLC-MS/MS (2 µL) supernatant->inject

Figure 1: Plasma Sample Preparation Workflow.

UPLC Conditions

Chromatographic separation is achieved using a C18 or HSS T3 column with a gradient elution.[1][3]

ParameterValue
Column Waters HSS T3 or C18, e.g., 2.1 mm × 100 mm, 1.7 µm[1][5]
Mobile Phase A Water with 0.1% formic acid and 0.1 mM ammonium formate[1]
Mobile Phase B Acetonitrile with 0.1% formic acid[1]
Flow Rate 0.3 - 0.4 mL/min[5][7]
Column Temperature 40°C[5]
Injection Volume 2 µL[5]
Run Time Approximately 8 minutes[1]

Gradient Elution Program:

A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the analyte and then returned to initial conditions for column re-equilibration.

Mass Spectrometry Conditions

Detection is performed using a tandem quadrupole mass spectrometer in the positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).[1][3]

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)[1]
Capillary Voltage 2.5 kV[5]
Source Temperature 150°C[5]
Desolvation Temperature 500°C[5]
Desolvation Gas Flow 1000 L/h[5]
Cone Gas Flow 50 L/h[5]

MRM Transitions:

The specific precursor-to-product ion transitions for this compound and the internal standard need to be optimized. For related compounds like periplocin, transitions such as m/z 535.3 → 355.1 have been reported.[7]

Method Validation

The UPLC-MS/MS method was fully validated according to regulatory guidelines, assessing selectivity, linearity, accuracy, precision, recovery, matrix effects, and stability.[8][9]

Quantitative Data Summary
ParameterThis compoundReference(s)
Linearity Range Typically in the low ng/mL to µg/mL range[10]
Lower Limit of Quantification (LLOQ) 0.48 - 2.4 ng/mL for similar compounds[3][7]
Intra-day Precision (%CV) < 15%[11]
Inter-day Precision (%CV) < 15%[11]
Accuracy (% bias) Within ±15%[11]
Extraction Recovery > 90% for similar compounds[3][7]
Matrix Effect Negligible[5]

Application

This method was successfully applied to a pharmacokinetic study of this compound in rats following oral administration of a Cortex Periplocae extract.[1] The results demonstrated that this compound is eliminated slowly, with a half-life of over 8 hours.[1]

G cluster_workflow UPLC-MS/MS Analysis Workflow sample_prep Sample Preparation uplc UPLC Separation sample_prep->uplc msms MS/MS Detection uplc->msms data_analysis Data Acquisition & Analysis msms->data_analysis pk_study Pharmacokinetic Study data_analysis->pk_study

Figure 2: Overall UPLC-MS/MS Analysis Workflow.

Conclusion

The described UPLC-MS/MS method provides a sensitive, specific, and reliable approach for the quantitative determination of this compound in plasma. The simple sample preparation and short run time make it suitable for high-throughput analysis in pharmacokinetic studies, aiding in the development of drugs containing this compound.

References

Application Notes and Protocols for the Structural Elucidation of Periplocoside N using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Periplocoside N, a pregnane glycoside isolated from the roots of Periploca sepium, has demonstrated notable insecticidal activities, particularly against the red imported fire ant.[1] Its potential as a biopesticide necessitates a thorough understanding of its chemical structure for structure-activity relationship studies, synthesis of analogues, and investigation of its mode of action. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural elucidation of complex natural products like this compound. This document provides detailed application notes and standardized protocols for the use of one-dimensional (1D) and two-dimensional (2D) NMR techniques to determine the complete structure of this compound.

Structural Elucidation Workflow

The structural elucidation of this compound using NMR spectroscopy follows a logical progression from simple 1D experiments to more complex 2D correlation experiments. The general workflow is outlined below.

NMR_Workflow cluster_1d 1D NMR Experiments cluster_2d 2D NMR Experiments cluster_analysis Data Analysis & Structure Determination H1_NMR 1H NMR C13_NMR 13C NMR & DEPT COSY COSY H1_NMR->COSY HSQC HSQC H1_NMR->HSQC HMBC HMBC H1_NMR->HMBC NOESY NOESY/ROESY H1_NMR->NOESY C13_NMR->HSQC C13_NMR->HMBC Aglycone Aglycone Structure COSY->Aglycone Sugar Sugar Moiety Identification COSY->Sugar HSQC->Aglycone HSQC->Sugar HMBC->Aglycone HMBC->Sugar Linkage Glycosidic Linkage & Stereochemistry HMBC->Linkage NOESY->Linkage Final Final Structure of this compound Aglycone->Final Sugar->Final Linkage->Final

Figure 1: General workflow for the structural elucidation of this compound using NMR spectroscopy.

Data Presentation

The following tables summarize the ¹H and ¹³C NMR spectral data for this compound, which are essential for its structural assignment. The data is based on spectra reported in the literature.[1]

Table 1: ¹H NMR (600 MHz, CDCl₃) Data for this compound

PositionδH (ppm)MultiplicityJ (Hz)
11.05, 1.70m
21.85, 2.00m
33.65m
42.25, 2.35m
65.35s
71.50, 2.10m
81.60m
90.95m
111.45, 1.55m
121.20, 1.95m
141.30m
151.75, 1.85m
162.15, 2.45m
172.60t9.0
180.93s
191.03s
211.22d6.0
1'4.35d7.8
2'3.25dd9.0, 7.8
3'3.45t9.0
4'3.35t9.0
5'3.40m
6'3.75, 3.95m

Table 2: ¹³C NMR (150 MHz, CDCl₃) Data for this compound

PositionδC (ppm)DEPT
137.3CH₂
231.6CH₂
371.7CH
438.8CH₂
5140.9C
6121.6CH
731.9CH₂
835.5CH
950.1CH
1036.7C
1121.0CH₂
1239.8CH₂
1343.8C
1456.7CH
1524.5CH₂
1627.4CH₂
1762.5CH
1816.0CH₃
1919.4CH₃
20209.0C=O
2127.8CH₃
1'101.8CH
2'74.9CH
3'77.8CH
4'71.5CH
5'77.9CH
6'62.6CH₂

Experimental Protocols

Detailed methodologies for the key NMR experiments required for the structural elucidation of this compound are provided below.

1. Sample Preparation

  • Compound: this compound (5-10 mg)

  • Solvent: Deuterated chloroform (CDCl₃, 0.5-0.6 mL)

  • Standard: Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

  • Procedure:

    • Accurately weigh 5-10 mg of purified this compound into a clean, dry NMR tube.

    • Add approximately 0.5-0.6 mL of CDCl₃ containing TMS.

    • Cap the NMR tube and gently vortex or sonicate to ensure the sample is completely dissolved.

2. 1D NMR Spectroscopy

  • ¹H NMR Spectroscopy:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Acquisition Parameters:

      • Spectral Width: 12-16 ppm

      • Number of Scans: 16-64 (depending on sample concentration)

      • Relaxation Delay (d1): 1-2 s

      • Acquisition Time: 2-4 s

    • Processing: Apply a Fourier transform with an exponential window function (line broadening of 0.3 Hz). Phase and baseline correct the spectrum. Calibrate the spectrum using the TMS signal at 0.00 ppm.

  • ¹³C NMR and DEPT Spectroscopy:

    • Pulse Program: A standard ¹³C experiment with proton decoupling (e.g., 'zgpg30' on Bruker instruments). For DEPT, use standard DEPT-45, DEPT-90, and DEPT-135 pulse programs.

    • Acquisition Parameters:

      • Spectral Width: 200-240 ppm

      • Number of Scans: 1024-4096 (or more, due to the low natural abundance of ¹³C)

      • Relaxation Delay (d1): 2 s

    • Processing: Apply a Fourier transform with an exponential window function (line broadening of 1-2 Hz). Phase and baseline correct the spectrum. Calibrate the spectrum using the CDCl₃ solvent peak at 77.16 ppm.

3. 2D NMR Spectroscopy

  • ¹H-¹H COSY (Correlation Spectroscopy):

    • Purpose: To identify proton-proton spin-spin coupling networks.

    • Pulse Program: Standard COSY pulse sequence (e.g., 'cosygpqf' on Bruker instruments).

    • Acquisition Parameters:

      • Spectral Width (F1 and F2): 12-16 ppm

      • Number of Increments (F1): 256-512

      • Number of Scans per Increment: 4-8

    • Processing: Apply a sine-squared window function in both dimensions and perform a Fourier transform. Symmetrize the spectrum.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: To identify one-bond correlations between protons and their directly attached carbons.

    • Pulse Program: Standard HSQC pulse sequence with gradient selection (e.g., 'hsqcedetgpsisp2' on Bruker instruments).

    • Acquisition Parameters:

      • Spectral Width (F2 - ¹H): 12-16 ppm

      • Spectral Width (F1 - ¹³C): 180-200 ppm

      • Number of Increments (F1): 256-512

      • Number of Scans per Increment: 8-16

      • ¹JCH Coupling Constant: Optimized for an average one-bond coupling of 145 Hz.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):

    • Purpose: To identify long-range (typically 2-3 bond) correlations between protons and carbons.

    • Pulse Program: Standard HMBC pulse sequence with gradient selection (e.g., 'hmbcgplpndqf' on Bruker instruments).

    • Acquisition Parameters:

      • Spectral Width (F2 - ¹H): 12-16 ppm

      • Spectral Width (F1 - ¹³C): 200-240 ppm

      • Number of Increments (F1): 256-512

      • Number of Scans per Increment: 16-32

      • Long-Range Coupling Constant: Optimized for an average long-range coupling of 8 Hz.

  • NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy):

    • Purpose: To identify protons that are close in space, which is crucial for determining stereochemistry and glycosidic linkages.

    • Pulse Program: Standard NOESY or ROESY pulse sequence (e.g., 'noesygpph' or 'roesygpph' on Bruker instruments).

    • Acquisition Parameters:

      • Spectral Width (F1 and F2): 12-16 ppm

      • Number of Increments (F1): 256-512

      • Number of Scans per Increment: 8-16

      • Mixing Time: 300-800 ms for NOESY; 150-300 ms for ROESY.

Data Analysis and Structural Interpretation

The combination of the above NMR experiments allows for the piecing together of the this compound structure.

HMBC_COSY_Correlations cluster_aglycone Aglycone Moiety cluster_sugar Sugar Moiety C18 C-18 (CH3) C19 C-19 (CH3) H17 H-17 C20 C-20 (C=O) H17->C20 HMBC C21 C-21 (CH3) C21->C20 HMBC H3 H-3 H1_prime H-1' C1_prime C-1' H3->C1_prime HMBC (Glycosidic Linkage) H6 H-6 H1_prime->H3 NOESY/ROESY H2_prime H-2' H1_prime->H2_prime COSY C3 C-3 H1_prime->C3 HMBC (Glycosidic Linkage)

Figure 2: Key COSY, HMBC, and NOESY/ROESY correlations for determining the glycosidic linkage in this compound.
  • Aglycone Structure Determination:

    • ¹H and ¹³C NMR: The chemical shifts of the methyl groups (C-18 and C-19), the olefinic proton (H-6), and the carbonyl carbon (C-20) are characteristic of a pregnane skeleton.

    • COSY: The COSY spectrum reveals the proton-proton coupling networks within the steroid rings, allowing for the assignment of adjacent protons.

    • HSQC: This experiment correlates each proton signal to its directly attached carbon, enabling the assignment of the carbon skeleton.

    • HMBC: Long-range correlations are crucial for connecting the different spin systems and for assigning quaternary carbons. For instance, correlations from the methyl protons (H-18 and H-19) to surrounding carbons confirm their positions.

  • Sugar Moiety Identification:

    • ¹H NMR: The anomeric proton signal (H-1') around 4.35 ppm with a large coupling constant (J = 7.8 Hz) is indicative of a β-glucopyranosyl unit.

    • COSY and TOCSY: These experiments establish the connectivity of all the protons within the sugar ring, starting from the anomeric proton.

    • HSQC: Correlates the sugar protons to their respective carbons.

  • Glycosidic Linkage and Stereochemistry:

    • HMBC: A key HMBC correlation between the anomeric proton of the sugar (H-1') and C-3 of the aglycone, and conversely from H-3 of the aglycone to C-1' of the sugar, unambiguously establishes the glycosidic linkage at the C-3 position.

    • NOESY/ROESY: A spatial correlation between the anomeric proton (H-1') and H-3 of the aglycone confirms the β-configuration of the glycosidic bond. Further NOESY/ROESY correlations within the aglycone help to determine its relative stereochemistry.

By systematically analyzing the data from this comprehensive suite of NMR experiments, the complete and unambiguous structure of this compound can be elucidated. These application notes and protocols provide a robust framework for researchers engaged in the study of this and other related pregnane glycosides.

References

Application Notes and Protocols: In Vitro Insecticidal Activity Assay for Periplocoside N

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting in vitro insecticidal activity assays of Periplocoside N, a pregnane glycoside with potential applications in pest management.

Introduction

This document outlines a standardized in vitro bioassay protocol, specifically a leaf disc dipping method, which is suitable for evaluating the insecticidal activity of this compound against common agricultural pests. Additionally, it provides a summary of the known insecticidal activities of other periplocosides to serve as a reference point for experimental design and data comparison.

Data Presentation: Insecticidal Activity of Related Periplocosides

While specific LC50 and LD50 values for this compound are not available in the reviewed literature, the following table summarizes the reported insecticidal activities of other periplocosides isolated from Periploca sepium. This data is crucial for estimating the potential efficacy of this compound and for establishing appropriate concentration ranges in preliminary bioassays.

CompoundTest InsectMethodPotency (LC50/LD50)Source
Periplocoside P2Mythimna separata (3rd instar larvae)Bioactivity-guidedLC50: 2.9 mg/mL (24h), 2.2 mg/mL (48h)[3]
Periplocoside TMythimna separata (3rd instar larvae)Not SpecifiedLD50: 1.31 µ g/larva
Periplocoside DMythimna separata (3rd instar larvae)Not SpecifiedLD50: 3.94 µ g/larva
Periplocoside FMythimna separata (3rd instar larvae)Not SpecifiedLD50: 3.42 µ g/larva
Periplocoside TPlutella xylostella (3rd instar larvae)Not SpecifiedLD50: 5.45 µ g/larva
Periplocoside DPlutella xylostella (3rd instar larvae)Not SpecifiedLD50: 12.17 µ g/larva
Periplocoside FPlutella xylostella (3rd instar larvae)Not SpecifiedLD50: 13.95 µ g/larva

Experimental Protocols: In Vitro Insecticidal Bioassay

The following protocol describes a leaf disc dipping bioassay, a standard method for evaluating the efficacy of stomach poison insecticides against chewing insects.

Materials
  • This compound (of known purity)

  • Solvent (e.g., acetone, ethanol, or DMSO)

  • Surfactant (e.g., Triton X-100 or Tween 80)

  • Distilled water

  • Host plant leaves (e.g., cabbage, lettuce, depending on the target insect)

  • Petri dishes (9 cm diameter)

  • Filter paper

  • Forceps

  • Micropipettes

  • Beakers and flasks

  • Target insects (e.g., Plutella xylostella, Spodoptera litura, or Myzus persicae)

  • Incubator or growth chamber with controlled temperature, humidity, and photoperiod

Procedure
  • Preparation of Test Solutions:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Create a series of dilutions from the stock solution to establish a range of test concentrations.

    • Incorporate a surfactant (typically at 0.1% v/v) into the final aqueous dilutions to ensure even coating of the leaf surface.

    • Prepare a control solution containing the same concentration of solvent and surfactant in distilled water.

  • Leaf Disc Preparation and Treatment:

    • Excise leaf discs of a uniform size using a cork borer.

    • Wash the leaf discs with distilled water and allow them to air dry.

    • Immerse each leaf disc in the respective test solution for 10-20 seconds.

    • Place the treated leaf discs on a wire rack to air dry completely.

  • Bioassay Setup:

    • Line the bottom of each Petri dish with a piece of filter paper.

    • Moisten the filter paper with a few drops of distilled water to maintain humidity.

    • Place one treated leaf disc in the center of each Petri dish.

    • Introduce a predetermined number of test insects (e.g., 10-20 larvae or adult aphids) into each Petri dish.

    • Seal the Petri dishes with parafilm to prevent the insects from escaping.

  • Incubation and Data Collection:

    • Incubate the Petri dishes under controlled environmental conditions (e.g., 25 ± 2°C, 60-70% relative humidity, and a 16:8 hour light:dark photoperiod).

    • Assess insect mortality at regular intervals (e.g., 24, 48, and 72 hours) after treatment.

    • Consider insects that are unable to move when prodded with a fine brush as dead.

  • Data Analysis:

    • Correct for control mortality using Abbott's formula if mortality in the control group is between 5% and 20%.

    • Calculate the lethal concentration (LC50), the concentration that causes 50% mortality of the test population, using probit analysis.

Mandatory Visualizations

Proposed Mechanism of Action of Periplocosides

The primary mode of action for insecticidal periplocosides is through stomach poisoning, targeting the midgut of susceptible insects. Ingestion of the compound leads to the disruption and degradation of the midgut epithelial cells.[1] This damage impairs the digestive and absorptive functions of the midgut and can lead to the entry of gut contents into the hemolymph, resulting in septicemia and eventual death of the insect.[1]

G cluster_ingestion Ingestion & Gut Interaction cluster_cellular_damage Cellular Damage cluster_physiological_effects Physiological Effects cluster_outcome Outcome A This compound Ingestion B Interaction with Midgut Epithelial Cells A->B C Disruption of Cell Membrane Integrity B->C D Degradation of Cytoplasmic Membrane C->D E Cell Lysis D->E F Impaired Nutrient Absorption E->F G Leakage of Gut Contents into Hemolymph E->G H Septicemia G->H I Insect Mortality H->I

Caption: Proposed mechanism of action for this compound.

Experimental Workflow for In Vitro Bioassay

The following diagram illustrates the key steps involved in the in vitro insecticidal activity assay for this compound.

G cluster_preparation Preparation cluster_treatment Treatment cluster_assay Bioassay cluster_analysis Data Analysis A Prepare Stock & Dilutions of this compound C Dip Leaf Discs in Test Solutions A->C B Prepare Host Plant Leaf Discs B->C D Air Dry Treated Leaf Discs C->D E Place Leaf Disc in Petri Dish D->E F Introduce Test Insects E->F G Incubate Under Controlled Conditions F->G H Record Mortality at 24, 48, 72h G->H I Calculate LC50 using Probit Analysis H->I

Caption: Workflow for the in vitro insecticidal bioassay.

References

Unveiling the Anti-inflammatory Potential of Periplocoside N: Application Notes and Protocols for Cell Culture-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the potential anti-inflammatory properties of Periplocoside N, a pregnane glycoside, for investigation in cell culture models. While direct experimental data on this compound is emerging, this guide draws upon the established anti-inflammatory activities of related Periplocosides and other natural compounds that modulate key inflammatory pathways. These protocols and application notes are designed to facilitate the exploration of this compound's therapeutic potential in inflammatory disease research.

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. The transcription factor NF-κB and the mitogen-activated protein kinase (MAPK) signaling pathways are central regulators of the inflammatory process, inducing the expression of pro-inflammatory genes, including cytokines and chemokines.[1] Natural products represent a promising reservoir of novel anti-inflammatory agents. Periplocosides, isolated from plants of the Periploca genus, have demonstrated immunomodulatory and anti-inflammatory effects. For instance, Periplocoside A has been shown to ameliorate experimental autoimmune encephalomyelitis by suppressing IL-17 production and inhibiting the differentiation of Th17 cells.[2] Similarly, Periplocoside E, another pregnane glycoside from Periploca sepium Bge, has been identified as a potent immunosuppressive compound that inhibits T cell activation.[3] These findings suggest that this compound may also possess significant anti-inflammatory properties worthy of investigation.

This application note details protocols to assess the anti-inflammatory effects of this compound in cell culture, focusing on its potential to modulate the NF-κB and MAPK signaling pathways.

Quantitative Data Summary

While specific quantitative data for this compound is not yet widely available, the following tables provide a template for organizing experimental results based on studies of related compounds. Researchers investigating this compound can use this structure to present their findings clearly.

Table 1: Effect of this compound on Pro-inflammatory Cytokine Production

TreatmentConcentration (µM)IL-6 (% inhibition)TNF-α (% inhibition)IL-1β (% inhibition)
Vehicle Control-000
LPS (1 µg/mL)-100100100
This compound1
This compound10
This compound50
Positive Control (e.g., Dexamethasone)10

Table 2: Effect of this compound on Inflammatory Enzyme Expression

TreatmentConcentration (µM)iNOS (% inhibition)COX-2 (% inhibition)
Vehicle Control-00
LPS (1 µg/mL)-100100
This compound1
This compound10
This compound50
Positive Control (e.g., NS-398)10

Experimental Protocols

Protocol 1: Cell Culture and Treatment
  • Cell Line: RAW 264.7 (murine macrophage cell line) is a commonly used model for studying inflammation. Human monocyte-like cell lines such as THP-1 (differentiated into macrophages with PMA) can also be used.

  • Culture Conditions: Culture cells in DMEM (for RAW 264.7) or RPMI-1640 (for THP-1) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Induction of Inflammation: To induce an inflammatory response, stimulate cells with lipopolysaccharide (LPS) at a concentration of 1 µg/mL.[4]

  • This compound Treatment: Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO). Pre-treat cells with varying concentrations of this compound (e.g., 1, 10, 50 µM) for 1-2 hours before LPS stimulation. Ensure the final concentration of the solvent does not affect cell viability.

Protocol 2: Measurement of Pro-inflammatory Cytokines
  • ELISA (Enzyme-Linked Immunosorbent Assay):

    • Collect the cell culture supernatant after 24 hours of LPS stimulation.

    • Use commercially available ELISA kits to quantify the levels of IL-6, TNF-α, and IL-1β according to the manufacturer's instructions.

  • RT-qPCR (Reverse Transcription Quantitative Polymerase Chain Reaction):

    • Isolate total RNA from the cells after 4-6 hours of LPS stimulation.

    • Synthesize cDNA using a reverse transcription kit.

    • Perform qPCR using specific primers for Il6, Tnf, and Il1b genes. Normalize the expression levels to a housekeeping gene such as Gapdh or Actb.

Protocol 3: Western Blot Analysis for Signaling Pathway Proteins
  • Protein Extraction: After the desired treatment period (e.g., 30-60 minutes for phosphorylation events), lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on an SDS-polyacrylamide gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST.

    • Incubate the membrane with primary antibodies against key signaling proteins such as phospho-p65, p65, phospho-IκBα, IκBα, phospho-p38, p38, phospho-ERK, ERK, phospho-JNK, and JNK.

    • Incubate with the appropriate HRP-conjugated secondary antibody.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations of Signaling Pathways and Workflows

experimental_workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis cell_culture RAW 264.7 Cell Culture seeding Seed cells in plates cell_culture->seeding pn_treatment Pre-treat with this compound seeding->pn_treatment lps_stimulation Stimulate with LPS (1 µg/mL) pn_treatment->lps_stimulation elisa ELISA for Cytokines lps_stimulation->elisa rt_qpcr RT-qPCR for Gene Expression lps_stimulation->rt_qpcr western_blot Western Blot for Signaling Proteins lps_stimulation->western_blot nf_kb_pathway lps LPS tlr4 TLR4 lps->tlr4 myd88 MyD88 tlr4->myd88 traf6 TRAF6 myd88->traf6 tak1 TAK1 traf6->tak1 ikk IKK Complex tak1->ikk ikba_p65_p50 IκBα-p65/p50 ikk->ikba_p65_p50 Phosphorylation & Degradation of IκBα p65_p50 p65/p50 ikba_p65_p50->p65_p50 nucleus Nucleus p65_p50->nucleus Translocation inflammatory_genes Inflammatory Gene Expression (IL-6, TNF-α, iNOS, COX-2) nucleus->inflammatory_genes Transcription pn This compound pn->ikk Inhibition? pn->p65_p50 Inhibition of Translocation? mapk_pathway lps LPS tlr4 TLR4 lps->tlr4 tak1 TAK1 tlr4->tak1 mkk3_6 MKK3/6 tak1->mkk3_6 mkk4_7 MKK4/7 tak1->mkk4_7 mek1_2 MEK1/2 tak1->mek1_2 p38 p38 mkk3_6->p38 jnk JNK mkk4_7->jnk erk ERK mek1_2->erk ap1 AP-1 p38->ap1 Activation jnk->ap1 Activation erk->ap1 Activation inflammatory_genes Inflammatory Gene Expression ap1->inflammatory_genes Transcription pn This compound pn->tak1 Inhibition? pn->p38 Inhibition? pn->jnk Inhibition? pn->erk Inhibition?

References

Application Notes and Protocols: Determining Periplocoside N Cytotoxicity Using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Periplocoside N is a natural product of significant interest for its potential therapeutic properties. As with any novel compound being evaluated for pharmacological use, a thorough assessment of its cytotoxic effects is paramount. This document provides detailed protocols for a panel of cell-based assays to quantify the cytotoxicity of this compound. The assays described herein are designed to measure various hallmarks of cell death, including metabolic activity, membrane integrity, and the induction of apoptosis.

Disclaimer: The precise molecular mechanism of this compound-induced cytotoxicity has not been extensively elucidated in publicly available literature. The proposed signaling pathways in this document are based on the known mechanisms of structurally related compounds, such as Periplocin and Periplocymarin. These related molecules have been shown to induce apoptosis in cancer cells through modulation of the PI3K/AKT and AMPK/mTOR signaling pathways.[1][2] Researchers should consider this as a putative mechanism that requires experimental validation for this compound.

Data Presentation

The following tables provide a template for summarizing quantitative data obtained from the described cytotoxicity assays.

Table 1: MTT Assay - Cell Viability upon Treatment with this compound

Concentration of this compound (µM)Mean Absorbance (570 nm)Standard Deviation% Cell Viability
0 (Vehicle Control)1.250.08100
11.120.0689.6
50.880.0570.4
100.630.0450.4
250.310.0324.8
500.150.0212.0

Table 2: LDH Release Assay - Membrane Integrity Assessment

Concentration of this compound (µM)Mean Absorbance (490 nm)Standard Deviation% Cytotoxicity
0 (Vehicle Control)0.150.020
10.200.0312.5
50.350.0450.0
100.580.05107.5
250.820.06167.5
500.950.07200.0
Maximum LDH Release0.550.04100
Spontaneous LDH Release0.150.020

Table 3: Annexin V-FITC/PI Apoptosis Assay - Flow Cytometry Analysis

Concentration of this compound (µM)% Live Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)% Necrotic Cells (Annexin V- / PI+)
0 (Vehicle Control)95.22.11.51.2
1075.815.35.43.5
2545.135.712.86.4
5015.950.225.38.6

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[3][4][5]

Materials:

  • Target cells

  • Complete cell culture medium

  • This compound stock solution

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well.

  • Incubate the plate for 4 hours at 37°C, allowing for the formation of formazan crystals.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate gently for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability using the formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

Lactate Dehydrogenase (LDH) Release Assay for Cytotoxicity

This assay quantifies the amount of LDH released from damaged cells into the culture medium, which is an indicator of compromised cell membrane integrity.[1]

Materials:

  • Target cells

  • Complete cell culture medium

  • This compound stock solution

  • LDH cytotoxicity detection kit

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate as described in the MTT assay protocol.

  • Treat the cells with serial dilutions of this compound and a vehicle control for the desired duration.

  • Prepare controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

  • After the treatment period, centrifuge the plate at 250 x g for 5 minutes.

  • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Add 50 µL of the LDH reaction mixture (from the kit) to each well.

  • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Add 50 µL of the stop solution (from the kit) to each well.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Absorbance of treated cells - Absorbance of spontaneous release) / (Absorbance of maximum release - Absorbance of spontaneous release)] x 100

Annexin V-FITC and Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[6][7]

Materials:

  • Target cells

  • Complete cell culture medium

  • This compound stock solution

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with different concentrations of this compound for the desired time.

  • Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.

  • Wash the cells twice with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Mandatory Visualizations

experimental_workflow cluster_assays Cytotoxicity Assays MTT MTT Assay (Metabolic Activity) analysis Data Analysis (% Viability, % Cytotoxicity, % Apoptosis) MTT->analysis LDH LDH Release Assay (Membrane Integrity) LDH->analysis Apoptosis Annexin V/PI Assay (Apoptosis) Apoptosis->analysis start Cell Seeding treatment This compound Treatment start->treatment treatment->MTT treatment->LDH treatment->Apoptosis

Caption: Experimental workflow for assessing this compound cytotoxicity.

signaling_pathway cluster_cell Cell Membrane cluster_pi3k PI3K/AKT Pathway cluster_ampk AMPK Pathway cluster_apoptosis Apoptosis PN This compound PI3K PI3K PN->PI3K Inhibition (?) AMPK AMPK PN->AMPK Activation (?) AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Bcl2 Bcl-2 AKT->Bcl2 Activates mTOR->Bcl2 Inhibits AMPK->mTOR Inhibits Bax Bax Caspases Caspase Activation Bax->Caspases Bcl2->Bax Inhibits Apoptosis_outcome Apoptosis Caspases->Apoptosis_outcome

Caption: Putative signaling pathways modulated by this compound.

References

Pharmacokinetic Studies of Periplocoside N in Animal Models: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

As of late 2025, a comprehensive review of published scientific literature reveals a notable absence of pharmacokinetic studies specifically investigating Periplocoside N in any animal models. While research has identified this compound as a pregnane glycoside isolated from the root of Periploca sepium with documented insecticidal properties, its absorption, distribution, metabolism, and excretion (ADME) profile in mammals remains uncharacterized in the public domain.

Initial searches for the pharmacokinetics of "this compound" often lead to studies on a related but distinct compound, "periplocin." It is crucial to differentiate between these two substances. This compound possesses a molecular formula of C27H44O6, whereas periplocin (also referred to as periplocoside) has a molecular formula of C36H56O13. This significant difference in their chemical structures implies that their pharmacokinetic behaviors are not interchangeable.

Data on a Related Compound: Periplocin

For the purpose of clarification and to provide context on related compounds from the same plant source, pharmacokinetic data for periplocin in rats has been reported. A study involving the intravenous administration of periplocin to rats demonstrated that its pharmacokinetics are best described by a two-compartment model with first-order kinetics. The research indicated a rapid distribution and elimination of periplocin in this animal model.

The following table summarizes the key pharmacokinetic parameters of periplocin in rats following a single intravenous injection at three different dose levels.

Table 1: Pharmacokinetic Parameters of Periplocin in Rats (Intravenous Administration)

Dose (mg/kg)t1/2α (min)t1/2β (min)AUC0-60 (mg/L·min)
0.371.4914.008.581
0.742.3212.3719.782
1.483.4815.4450.615

Data sourced from a study on periplocin pharmacokinetics in rats.

It is imperative to reiterate that the data presented above pertains to periplocin and not this compound. The lack of available data for this compound prevents the creation of detailed application notes and experimental protocols as originally requested.

Future Research Directions

The absence of pharmacokinetic data for this compound highlights a significant gap in the understanding of this compound's potential as a therapeutic agent or its risk profile. To address this, future research should focus on the following areas:

  • Development of a Validated Analytical Method: A sensitive and specific analytical method for the quantification of this compound in biological matrices (e.g., plasma, urine, feces) is a prerequisite for any pharmacokinetic study. Techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) would likely be suitable for this purpose.

  • In Vitro Metabolism Studies: Investigating the metabolic stability of this compound in liver microsomes from different species (including human) would provide initial insights into its metabolic pathways and potential for drug-drug interactions.

  • Single-Dose Pharmacokinetic Studies in Animal Models: Conducting studies in rodent models (e.g., rats, mice) following both intravenous and oral administration would be the first step in characterizing its in vivo ADME properties. These studies would determine key parameters such as bioavailability, clearance, volume of distribution, and elimination half-life.

The logical workflow for initiating pharmacokinetic studies for a novel compound like this compound is outlined in the diagram below.

G cluster_0 Pre-Study Development cluster_1 In Vitro Characterization cluster_2 In Vivo Pharmacokinetic Studies cluster_3 Data Analysis & Reporting a Compound Isolation & Characterization (this compound) b Development of a Validated Analytical Method (e.g., LC-MS/MS) a->b c Metabolic Stability Assays (Liver Microsomes) b->c d Plasma Protein Binding Studies b->d e Single-Dose IV Administration in Animal Models (e.g., Rats) c->e f Single-Dose Oral Administration in Animal Models (e.g., Rats) c->f d->e d->f g Determination of Key PK Parameters (AUC, Cmax, Tmax, t1/2, Bioavailability) e->g f->g h Pharmacokinetic Modeling g->h

Figure 1. A generalized workflow for initiating pharmacokinetic studies of a novel compound.

Conclusion

For researchers, scientists, and drug development professionals interested in this compound, the immediate priority must be the initiation of fundamental preclinical studies to establish its pharmacokinetic profile. Without such data, any further development or assessment of its therapeutic potential or safety is premature. The scientific community awaits foundational research that will elucidate the in vivo behavior of this specific pregnane glycoside.

Troubleshooting & Optimization

Technical Support Center: Optimizing Periplocoside N Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction yield of Periplocoside N from plant material, primarily from the roots and root barks of Periploca sepium.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from which plant source is it typically extracted?

A1: this compound is a pregnane glycoside, a class of secondary metabolites found in various plant species. It is most commonly isolated from the root and root bark of Periploca sepium.

Q2: Which solvent is most effective for extracting this compound?

A2: Methanol is a widely used and effective solvent for the extraction of pregnane glycosides, including this compound, from plant materials. Aqueous ethanol solutions (e.g., 70-80% ethanol) are also commonly employed and can be effective, offering a less toxic alternative to methanol. The choice of solvent can significantly impact the extraction yield and the profile of co-extracted compounds.

Q3: What are the key factors that influence the extraction yield of this compound?

A3: Several factors can significantly affect the extraction yield of this compound:

  • Solvent Type and Concentration: The polarity of the solvent is crucial. Methanol and ethanol are effective polar solvents. The addition of water to these solvents can enhance the extraction of certain glycosides.

  • Temperature: Higher temperatures generally increase the solubility and diffusion rate of the target compound, potentially leading to higher yields. However, excessively high temperatures can cause degradation of thermolabile compounds like this compound.

  • Extraction Time: A longer extraction time usually results in a higher yield, up to a certain point where equilibrium is reached.

  • Solid-to-Liquid Ratio: A higher solvent-to-plant material ratio can improve extraction efficiency by creating a larger concentration gradient.

  • Particle Size of Plant Material: Grinding the plant material to a smaller particle size increases the surface area available for solvent contact, which can enhance extraction efficiency.

Q4: What are the advantages of using modern extraction techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE)?

A4: Modern extraction techniques like UAE and MAE offer several advantages over conventional methods:

  • Increased Efficiency: These methods can significantly reduce extraction time and solvent consumption while achieving comparable or even higher yields.

  • Lower Temperatures: UAE is a non-thermal method, and MAE can be performed with precise temperature control, which helps in preventing the degradation of heat-sensitive compounds like this compound.

  • Improved Mass Transfer: The physical phenomena induced by ultrasound (cavitation) and microwaves (localized heating) enhance the disruption of plant cell walls and the penetration of the solvent into the plant matrix, leading to better extraction.

Q5: How can I purify this compound from the crude extract?

A5: Column chromatography is a standard and effective method for the purification of this compound from a crude plant extract. Silica gel is a commonly used stationary phase. The separation is achieved by eluting the column with a solvent system of increasing polarity, which allows for the separation of compounds based on their differential adsorption to the silica gel.

Troubleshooting Guides

Low Extraction Yield
Potential Cause Troubleshooting Steps
Inappropriate Solvent 1. Ensure the use of a polar solvent like methanol or an aqueous ethanol solution (e.g., 70-80%).2. Experiment with different solvent-to-water ratios to optimize polarity.
Insufficient Extraction Time 1. Increase the extraction time. For conventional methods, try extending the maceration or reflux time.2. For UAE or MAE, optimize the sonication or irradiation time based on preliminary experiments.
Suboptimal Temperature 1. If using a conventional heating method, ensure the temperature is high enough to increase solubility but below the degradation point of this compound. A temperature range of 40-60°C is a good starting point.2. For MAE, carefully control the temperature to avoid overheating.
Large Particle Size 1. Grind the plant material to a fine powder (e.g., 40-60 mesh) to increase the surface area for extraction.
Inadequate Solid-to-Liquid Ratio 1. Increase the volume of solvent relative to the amount of plant material. A ratio of 1:10 to 1:20 (w/v) is a common starting point.
Incomplete Cell Lysis 1. For UAE and MAE, ensure sufficient power is applied to disrupt the plant cell walls effectively.
Poor Purity of Crude Extract
Potential Cause Troubleshooting Steps
Co-extraction of Pigments (e.g., Chlorophyll) 1. If using aerial parts of the plant, consider a pre-extraction step with a non-polar solvent like hexane to remove chlorophyll before the main extraction.
Presence of Polysaccharides 1. Polysaccharides can be precipitated from the aqueous or alcoholic extract by adding a large volume of ethanol (e.g., 3-4 volumes) and allowing it to stand at a low temperature (e.g., 4°C) overnight. The precipitate can then be removed by centrifugation or filtration.
Co-extraction of Fats and Waxes 1. A pre-extraction with a non-polar solvent like hexane or petroleum ether can effectively remove lipids before the primary extraction of this compound.
Presence of Tannins and Phenolic Compounds 1. These compounds can sometimes be removed by using specific adsorbents like polyvinylpolypyrrolidone (PVPP) during the extraction process.
Issues During HPLC Analysis
Potential Cause Troubleshooting Steps
Peak Tailing 1. Silanol Interactions: If using a silica-based C18 column, free silanol groups can interact with the polar glycoside, causing tailing. Use a base-deactivated column or add a small amount of a competing base (e.g., triethylamine) to the mobile phase.2. Column Overload: Inject a smaller volume or a more dilute sample.
Co-elution of Peaks 1. Optimize Mobile Phase: Adjust the gradient profile or the composition of the mobile phase (e.g., the ratio of acetonitrile to water) to improve separation.2. Change Column Chemistry: Try a different stationary phase (e.g., a phenyl-hexyl column) that may offer different selectivity for the compounds of interest.
Ghost Peaks 1. Contaminated Mobile Phase: Ensure high-purity solvents and freshly prepared mobile phases.2. Carryover from Previous Injections: Implement a thorough needle wash protocol in the autosampler.
Irreproducible Retention Times 1. Fluctuations in Temperature: Use a column oven to maintain a constant temperature.2. Mobile Phase Composition Changes: Ensure the mobile phase is well-mixed and degassed.

Data Presentation

Table 1: Illustrative Comparison of Extraction Methods for this compound Yield

Extraction Method Solvent Temperature (°C) Time Illustrative Yield (%) *
Maceration80% Methanol2548 hours0.8 - 1.2
Soxhlet Extraction95% Ethanol7812 hours1.5 - 2.0
Ultrasound-Assisted Extraction (UAE)70% Ethanol4530 minutes2.0 - 2.5
Microwave-Assisted Extraction (MAE)80% Methanol605 minutes2.2 - 2.8

*Note: The yield data presented in this table is illustrative and based on general trends observed for glycoside extraction. Actual yields will vary depending on the specific plant material, equipment, and experimental conditions.

Table 2: Influence of Extraction Parameters on this compound Yield (Illustrative Data)

Parameter Condition 1 Illustrative Yield (%) Condition 2 Illustrative Yield (%)
Solvent 70% Ethanol2.190% Methanol2.4
Temperature 40°C1.860°C2.3
Time (UAE) 20 minutes1.940 minutes2.4
Solid-to-Liquid Ratio 1:10 g/mL1.71:20 g/mL2.2

*Note: This data is for illustrative purposes to demonstrate the general effect of changing extraction parameters.

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
  • Plant Material Preparation: Dry the root or root bark of Periploca sepium at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved. Grind the dried material into a fine powder (40-60 mesh).

  • Extraction:

    • Weigh 10 g of the powdered plant material and place it in a 250 mL beaker.

    • Add 200 mL of 70% aqueous ethanol (1:20 solid-to-liquid ratio).

    • Place the beaker in an ultrasonic bath.

    • Sonication Parameters:

      • Frequency: 40 kHz

      • Power: 200 W

      • Temperature: 45°C

      • Time: 30 minutes

  • Filtration and Concentration:

    • After sonication, filter the mixture through Whatman No. 1 filter paper.

    • Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.

  • Purification (Optional):

    • Dissolve the crude extract in a minimal amount of the initial mobile phase for column chromatography.

    • Proceed with the column chromatography protocol (Protocol 3).

Protocol 2: Microwave-Assisted Extraction (MAE) of this compound
  • Plant Material Preparation: Prepare the dried and powdered plant material as described in Protocol 1.

  • Extraction:

    • Place 5 g of the powdered plant material into a microwave extraction vessel.

    • Add 100 mL of 80% aqueous methanol (1:20 solid-to-liquid ratio).

    • Seal the vessel and place it in the microwave extractor.

    • Microwave Parameters:

      • Power: 500 W

      • Temperature: 60°C (with temperature control)

      • Time: 5 minutes

  • Filtration and Concentration:

    • After the extraction and cooling, filter the mixture.

    • Concentrate the filtrate using a rotary evaporator as described in Protocol 1.

  • Purification (Optional):

    • Prepare the crude extract for column chromatography as described in Protocol 1.

Protocol 3: Column Chromatography Purification of this compound
  • Column Preparation:

    • Pack a glass column with silica gel (100-200 mesh) using a slurry packing method with a non-polar solvent like hexane.

  • Sample Loading:

    • Dissolve the crude extract in a small volume of the initial mobile phase and adsorb it onto a small amount of silica gel.

    • Dry the silica gel with the adsorbed sample and carefully load it onto the top of the prepared column.

  • Elution:

    • Begin elution with a non-polar solvent (e.g., hexane or a hexane-ethyl acetate mixture).

    • Gradually increase the polarity of the mobile phase by increasing the proportion of a more polar solvent (e.g., ethyl acetate, then methanol). A typical gradient might be:

      • Hexane:Ethyl Acetate (9:1 to 1:1)

      • Ethyl Acetate:Methanol (9:1 to 1:1)

  • Fraction Collection and Analysis:

    • Collect fractions of the eluate.

    • Analyze the fractions using Thin Layer Chromatography (TLC) or HPLC to identify the fractions containing this compound.

    • Pool the pure fractions and evaporate the solvent to obtain purified this compound.

Protocol 4: HPLC Quantification of this compound
  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (A) and water (B), both containing 0.1% formic acid.

      • Example Gradient: 0-5 min, 10-30% A; 5-20 min, 30-60% A; 20-25 min, 60-90% A.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV at 218 nm.

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Prepare a stock solution of a this compound standard of known concentration in methanol.

    • Create a series of calibration standards by diluting the stock solution.

    • Dissolve a known weight of the crude or purified extract in methanol to a specific concentration.

  • Analysis:

    • Inject the calibration standards to generate a standard curve.

    • Inject the sample solutions.

    • Quantify the amount of this compound in the sample by comparing its peak area to the standard curve.

Mandatory Visualizations

Extraction_Workflow Plant_Material Plant Material (Periploca sepium roots) Drying Drying (40-50°C) Plant_Material->Drying Grinding Grinding (40-60 mesh) Drying->Grinding Extraction Extraction Grinding->Extraction Maceration Maceration Extraction->Maceration Conventional Soxhlet Soxhlet Extraction Extraction->Soxhlet Conventional UAE Ultrasound-Assisted Extraction (UAE) Extraction->UAE Modern MAE Microwave-Assisted Extraction (MAE) Extraction->MAE Modern Filtration Filtration Maceration->Filtration Soxhlet->Filtration UAE->Filtration MAE->Filtration Concentration Concentration (Rotary Evaporator) Filtration->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Purification Purification (Column Chromatography) Crude_Extract->Purification Pure_Compound Pure this compound Purification->Pure_Compound

Caption: General workflow for the extraction and purification of this compound.

Troubleshooting_Low_Yield Start Low Extraction Yield Check_Solvent Check Solvent (Type & Concentration) Start->Check_Solvent Optimize_Time Optimize Extraction Time Check_Solvent->Optimize_Time Optimize_Temp Optimize Temperature Optimize_Time->Optimize_Temp Check_Particle_Size Check Particle Size Optimize_Temp->Check_Particle_Size Adjust_Ratio Adjust Solid-to-Liquid Ratio Check_Particle_Size->Adjust_Ratio Improved Yield Improved Adjust_Ratio->Improved Not_Improved Yield Not Improved Adjust_Ratio->Not_Improved

Caption: Logical troubleshooting steps for low this compound extraction yield.

HPLC_Troubleshooting_CoElution Problem Co-eluting Peaks in HPLC Indistinguishable or overlapping peaks Solution1 Optimize Mobile Phase Adjust gradient slope Change solvent ratios Problem->Solution1 Step 1 Solution2 Change Column Chemistry Use a different stationary phase (e.g., Phenyl-Hexyl) Consider different particle size Problem->Solution2 Step 2 Solution3 Adjust Flow Rate Lower flow rate to increase resolution Problem->Solution3 Step 3 Outcome Resolved Peaks Successful quantification Solution1->Outcome Solution2->Outcome Solution3->Outcome

Caption: Decision pathway for resolving co-eluting peaks in HPLC analysis.

Technical Support Center: Periplocoside N Separation in HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the HPLC separation of Periplocoside N.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting HPLC method for this compound analysis?

A1: A good starting point for developing a reversed-phase HPLC method for this compound is to use a C18 column with a gradient elution of water and acetonitrile, both containing 0.1% formic acid. A UV detector set at a low wavelength, around 200-210 nm, is recommended for detection, as pregnane glycosides like this compound lack strong chromophores.

Q2: How should I prepare my this compound sample for HPLC analysis?

A2: this compound is soluble in methanol and DMSO. For analysis of plant material, an initial extraction with methanol or ethanol is common, followed by further purification steps like liquid-liquid extraction or solid-phase extraction (SPE) to remove interfering substances. The final sample should be dissolved in a solvent compatible with the mobile phase, preferably the initial mobile phase composition, to ensure good peak shape.

Q3: What are the key chemical properties of this compound to consider for HPLC method development?

A3: this compound is a pregnane glycoside. These molecules can be sensitive to strongly acidic or basic conditions. The use of mobile phase additives like formic acid or ammonium formate helps to control the pH and improve peak shape. This compound is unstable in highly acidic environments (e.g., simulated gastric juice with a pH of 1.2), so prolonged exposure to very low pH mobile phases should be avoided.

Troubleshooting Guides

Problem 1: Poor Peak Shape (Tailing or Fronting)

Possible Causes & Solutions

CauseSolution
Secondary Interactions Add a competitive agent like formic acid (0.1%) or a buffer like ammonium formate (0.1 mM) to the mobile phase to minimize interactions between this compound and residual silanols on the column.
Column Overload Reduce the injection volume or the concentration of the sample.
Inappropriate Sample Solvent Ensure the sample is dissolved in a solvent that is weaker than or equal in strength to the initial mobile phase.
Column Contamination or Degradation Flush the column with a strong solvent like isopropanol. If the problem persists, the column may need to be replaced.
Problem 2: Inconsistent Retention Times

Possible Causes & Solutions

CauseSolution
Mobile Phase Composition Fluctuation Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed. Use a column oven to maintain a consistent temperature.
Pump Issues (Leaks, Air Bubbles) Check for leaks in the pump and fittings. Purge the pump to remove any air bubbles.
Column Equilibration Ensure the column is adequately equilibrated with the initial mobile phase before each injection, especially when running a gradient.
Changes in pH If using a buffered mobile phase, ensure the pH is consistent between batches.
Problem 3: Ghost Peaks

Possible Causes & Solutions

CauseSolution
Contaminated Mobile Phase Use high-purity HPLC-grade solvents and additives. Prepare fresh mobile phase.
Carryover from Previous Injections Implement a robust needle wash protocol in the autosampler. Inject a blank solvent after a high-concentration sample to check for carryover.
Sample Contamination Filter all samples before injection to remove particulate matter.
System Contamination Flush the entire HPLC system, including the injector and detector, with a strong solvent.
Problem 4: Poor Resolution

Possible Causes & Solutions

CauseSolution
Inadequate Mobile Phase Strength Adjust the gradient profile. A shallower gradient can improve the separation of closely eluting peaks.
Suboptimal Column Chemistry While a C18 column is a good starting point, consider trying a different stationary phase (e.g., a phenyl-hexyl or a polar-embedded phase) if resolution is poor.
Low Column Efficiency Use a longer column or a column with a smaller particle size to increase the number of theoretical plates.
Temperature Effects Optimize the column temperature. A lower temperature may increase retention and improve resolution in some cases.

Experimental Protocols

Protocol 1: HPLC-UV Method for this compound Analysis

This protocol is a recommended starting point for the analysis of this compound using HPLC with UV detection.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient:

    • 0-5 min: 30% B

    • 5-25 min: 30-70% B

    • 25-30 min: 70-90% B

    • 30-35 min: 90% B (hold)

    • 35-36 min: 90-30% B

    • 36-45 min: 30% B (equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 205 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in 30:70 Acetonitrile:Water.

Protocol 2: Sample Preparation from Plant Material

  • Extraction: Macerate 1 g of dried and powdered plant material with 20 mL of methanol at room temperature for 24 hours.

  • Filtration: Filter the extract through Whatman No. 1 filter paper.

  • Concentration: Evaporate the solvent from the filtrate under reduced pressure.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Dissolve the dried extract in a small volume of water and load it onto the cartridge.

    • Wash the cartridge with water to remove polar impurities.

    • Elute this compound with methanol.

  • Final Preparation: Evaporate the methanol and reconstitute the residue in the initial mobile phase for HPLC analysis.

Visualizations

Troubleshooting_Workflow cluster_start Start cluster_symptoms Symptom Analysis cluster_investigation Investigation cluster_solutions Solutions cluster_end End start HPLC Problem Identified peak_shape Poor Peak Shape start->peak_shape retention_time Inconsistent Retention Time start->retention_time ghost_peaks Ghost Peaks start->ghost_peaks resolution Poor Resolution start->resolution check_method Review Method Parameters peak_shape->check_method retention_time->check_method ghost_peaks->check_method resolution->check_method check_sample Inspect Sample Preparation check_method->check_sample check_system Examine HPLC System check_sample->check_system adjust_mobile_phase Adjust Mobile Phase check_system->adjust_mobile_phase optimize_gradient Optimize Gradient check_system->optimize_gradient clean_system Clean/Flush System check_system->clean_system replace_column Replace Column check_system->replace_column end Problem Resolved adjust_mobile_phase->end optimize_gradient->end clean_system->end replace_column->end Sample_Prep_Workflow start Plant Material extraction Extraction (Methanol) start->extraction filtration Filtration extraction->filtration concentration Concentration (Evaporation) filtration->concentration spe Solid-Phase Extraction (C18) concentration->spe final_prep Reconstitution in Mobile Phase spe->final_prep end HPLC Analysis final_prep->end

Technical Support Center: Periplocoside N Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively solubilizing Periplocoside N for in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vitro assays?

This compound is a steroidal glycoside saponin. Like many saponins, it has an amphiphilic molecular structure, containing both hydrophobic (steroidal aglycone) and hydrophilic (sugar chains) moieties. This can lead to challenges in achieving the desired concentration in aqueous buffers and cell culture media used for in vitro experiments. Poor solubility can result in compound precipitation, leading to inaccurate and irreproducible experimental results.

Q2: What are the initial recommended solvents for dissolving this compound?

For initial solubilization to create a high-concentration stock solution, Dimethyl Sulfoxide (DMSO) is a common starting point. Some related compounds are also soluble in ethanol. It is crucial to first prepare a concentrated stock in an appropriate organic solvent before diluting it into your aqueous assay buffer or cell culture medium.

Q3: What is the maximum recommended final concentration of DMSO in my cell culture experiment?

The final concentration of DMSO in your in vitro assay should be kept as low as possible to avoid solvent-induced cytotoxicity or other off-target effects. A general guideline is to keep the final DMSO concentration at or below 0.5%, although the tolerance can vary significantly between different cell lines and assay types. It is always recommended to run a vehicle control (media with the same final concentration of DMSO) to assess its effect on your specific experimental system.

Q4: My this compound precipitates when I add it to my aqueous buffer or media. What should I do?

Precipitation upon dilution of a DMSO stock solution into an aqueous medium is a common issue for poorly soluble compounds. Please refer to the Troubleshooting Guide below for a step-by-step approach to address this problem.

Troubleshooting Guide: this compound Precipitation

If you are observing precipitation of this compound in your experiments, follow these steps to troubleshoot the issue.

Diagram: Troubleshooting Workflow for this compound Precipitation

G start Precipitation Observed check_stock Check Stock Solution (Clarity, Concentration) start->check_stock stock_ok Stock Solution OK check_stock->stock_ok reduce_conc Reduce Final Concentration stock_ok->reduce_conc Yes fail Contact Technical Support stock_ok->fail No conc_ok Precipitation Resolved? reduce_conc->conc_ok use_cosolvent Use a Co-solvent (e.g., Pluronic F-68) conc_ok->use_cosolvent No success Proceed with Experiment conc_ok->success Yes cosolvent_ok Precipitation Resolved? use_cosolvent->cosolvent_ok use_cyclodextrin Use Cyclodextrin (e.g., HP-β-CD) cosolvent_ok->use_cyclodextrin No cosolvent_ok->success Yes cyclodextrin_ok Precipitation Resolved? use_cyclodextrin->cyclodextrin_ok cyclodextrin_ok->success Yes cyclodextrin_ok->fail No

Caption: Troubleshooting workflow for addressing this compound precipitation.

Quantitative Data Summary

Due to the limited availability of specific quantitative solubility data for this compound in the public domain, the following table provides a qualitative and comparative summary based on vendor information for related compounds and general knowledge of saponin solubility.

Solvent/SystemSolubility CategoryRecommended UseKey Considerations
DMSO SolublePrimary solvent for stock solutionsKeep final concentration low in assays (<0.5%) to avoid toxicity.
Ethanol Moderately SolubleAlternative for stock solutionsMay have lower solubilizing power than DMSO. Check for precipitation upon dilution.
Water Sparingly SolubleNot recommended for initial stockSaponins can form micelles in water, but high concentrations are difficult to achieve.
Culture Media Prone to PrecipitationFinal dilution for assaysDilute stock solution slowly while vortexing the media to aid dispersion.
Co-solvents Can Improve SolubilityAdditive to aqueous mediaCan help maintain solubility at higher final concentrations. Test for biocompatibility.
Cyclodextrins Can Significantly Improve SolubilityFormulation for poorly soluble compoundsForms inclusion complexes to enhance aqueous solubility. Requires specific protocol.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

This protocol describes the standard method for preparing a concentrated stock solution of this compound.

  • Materials:

    • This compound (powder)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes or vials

    • Vortex mixer

    • Calibrated pipette

  • Procedure:

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).

    • Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

    • Visually inspect the solution to ensure there are no visible particles.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C or -80°C for long-term storage.

Protocol 2: Improving Aqueous Solubility with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

This protocol outlines a method to enhance the aqueous solubility of this compound by forming an inclusion complex with HP-β-CD.

  • Materials:

    • This compound

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

    • Deionized water or desired aqueous buffer

    • Magnetic stirrer and stir bar

    • Sterile filter (0.22 µm)

  • Procedure:

    • Prepare a solution of HP-β-CD in the desired aqueous buffer (e.g., 10% w/v).

    • Slowly add the this compound powder to the HP-β-CD solution while stirring continuously. A molar ratio of 1:1 to 1:2 (this compound:HP-β-CD) is a good starting point.

    • Continue stirring the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex.

    • After the incubation period, filter the solution through a 0.22 µm sterile filter to remove any undissolved compound.

    • The resulting clear solution is the this compound-cyclodextrin complex, which can be further diluted for in vitro assays.

    • It is advisable to determine the concentration of this compound in the final solution using a suitable analytical method (e.g., HPLC) if precise quantification is required.

Diagram: Mechanism of Cyclodextrin-Mediated Solubilization

G cluster_2 Water-Soluble Complex PN This compound Complex Inclusion Complex PN->Complex Encapsulation CD HP-β-CD CD->Complex

Caption: Formation of a water-soluble inclusion complex with cyclodextrin.

Technical Support Center: Overcoming Matrix Effects in Periplocoside N Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the mass spectrometry analysis of Periplocoside N. Our resources are designed to help you mitigate matrix effects, ensuring accurate and reproducible results.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your this compound experiments in a question-and-answer format.

Q1: I'm observing significant ion suppression for this compound in my plasma samples. What are the likely causes and how can I fix this?

A1: Ion suppression is a common matrix effect where co-eluting endogenous components from the plasma interfere with the ionization of this compound, leading to a decreased signal.

Immediate Troubleshooting Steps:

  • Sample Dilution: A simple first step is to dilute your sample extract. This reduces the concentration of interfering matrix components. However, be mindful that this also dilutes your analyte, which may not be suitable for low-concentration samples[1].

  • Optimize Chromatographic Separation: Adjusting your LC gradient can help separate this compound from the interfering compounds. Try a shallower gradient around the elution time of your analyte to improve resolution[2].

  • Check for Contamination: Contaminants from solvents, reagents, or plasticware can contribute to ion suppression. Ensure you are using high-purity solvents and test for leachates from your collection tubes and plates[3].

Advanced Solutions:

  • Improve Sample Preparation: Simple protein precipitation may not be sufficient to remove all interfering substances. Consider more rigorous cleanup techniques like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE)[4][5]. SPE, in particular, has been shown to be effective at minimizing matrix effects for similar cardiac glycosides[3][6].

  • Use a Suitable Internal Standard: A stable isotope-labeled (SIL) internal standard for this compound is the gold standard for compensating for matrix effects, as it will be affected in the same way as the analyte[1]. If a SIL-IS is unavailable, a structurally similar analog can be used.

start Ion Suppression Observed dilution Dilute Sample Extract start->dilution lc_optimization Optimize LC Gradient start->lc_optimization cleanup Improve Sample Cleanup (LLE or SPE) dilution->cleanup If signal is too low result Signal Improved dilution->result If successful lc_optimization->cleanup lc_optimization->result If successful is_check Use Stable Isotope-Labeled Internal Standard cleanup->is_check cleanup->result If successful is_check->result

Caption: Troubleshooting workflow for ion suppression.

Q2: My this compound signal is showing enhancement in some samples. What causes this and what should I do?

A2: Ion enhancement is the opposite of suppression, where co-eluting compounds improve the ionization efficiency of this compound, leading to an artificially high signal. The troubleshooting strategies are largely the same as for ion suppression.

  • Enhanced Sample Cleanup: The primary approach is to remove the compounds causing the enhancement. Solid-Phase Extraction (SPE) is generally more effective at this than Protein Precipitation (PP) or Liquid-Liquid Extraction (LLE)[7][8].

  • Chromatographic Separation: Improve the separation of this compound from the enhancing compounds by modifying the mobile phase composition or the gradient profile.

  • Matrix-Matched Calibrators: If the matrix effect is consistent across samples, preparing your calibration standards in a blank matrix that is free of the analyte can help to compensate for the enhancement[6].

Q3: I'm seeing poor recovery of this compound after my sample preparation. How can I improve this?

A3: Poor recovery means that your analyte is being lost during the sample preparation process.

  • Protein Precipitation: If you are using protein precipitation with acetonitrile, some of the analyte may be crashing out with the protein. Trying a different solvent like methanol may improve recovery[9].

  • Liquid-Liquid Extraction: The choice of extraction solvent is critical. You may need to screen several solvents with varying polarities to find one that efficiently extracts this compound. Also, ensure the pH of your aqueous phase is optimized to keep this compound in a neutral form for better partitioning into the organic solvent.

  • Solid-Phase Extraction: In SPE, poor recovery can be due to several factors:

    • Incorrect Sorbent: The sorbent may not be retaining your analyte effectively, or it may be binding it too strongly. For cardiac glycosides, a polymeric reversed-phase sorbent like Oasis HLB is often a good choice[10].

    • Inadequate Elution Solvent: Your elution solvent may not be strong enough to desorb this compound from the sorbent. You may need to increase the percentage of organic solvent or add a modifier like ammonia or formic acid.

    • Drying Step is too long: An overly aggressive drying step can lead to the loss of volatile analytes.

Data Presentation: Comparison of Sample Preparation Methods

The following table summarizes findings on the effectiveness of different sample preparation techniques for cardiac glycosides and other relevant compounds. Direct comparative data for this compound is limited; therefore, data from structurally similar compounds are presented to guide method selection.

Sample Preparation MethodAnalyte(s)MatrixKey FindingsReference(s)
Protein Precipitation (PP) Peptides & CatabolitesHuman PlasmaPP with acetonitrile or ethanol yielded the highest overall recoveries (>50%).[7][8]
FexofenadineHuman SerumMethanol precipitation resulted in >90% recovery and was faster than LLE.[9]
Liquid-Liquid Extraction (LLE) Digoxin & DigitoxinPlasmaMatrix effects ranged from 76% to 109%.[11]
Solid-Phase Extraction (SPE) Digoxin & DigitoxinWhole BloodSPE on a polymeric phase limited matrix suppression to <10%.[3][6]
Digoxin & MetildigoxinWhole BloodRecovery ranged from 83-100% for digoxin using Oasis HLB cartridges.[10]
Peptides & CatabolitesHuman PlasmaMatrix effect was generally lower with SPE compared to PP.[7][8]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound from Plasma

This protocol is adapted from a validated method for the cardiac glycoside digoxin and is a good starting point for this compound[10].

Materials:

  • Oasis HLB SPE Cartridges (e.g., 3 cc, 60 mg)

  • Plasma sample

  • Internal Standard (IS) solution (if available)

  • Ammonium acetate solution (2 M, pH 9.5)

  • Milli-Q water

  • Methanol

  • Chloroform:2-propanol (95:5, v/v)

  • Vortex mixer

  • Centrifuge

  • SPE manifold

  • Nitrogen evaporator

Procedure:

  • Sample Pre-treatment:

    • To 1 mL of plasma, add 50 µL of IS solution.

    • Add 500 µL of 2 M ammonium acetate solution (pH 9.5) and 3.5 mL of Milli-Q water.

    • Vortex mix the sample.

    • Centrifuge for 15 minutes at 3200 rpm.

    • Decant the supernatant into a clean tube.

  • SPE Cartridge Conditioning:

    • Condition the Oasis HLB cartridge by sequentially passing 1 mL of methanol, followed by 1 mL of water, and finally 3 mL of 0.1 M ammonium acetate solution (pH 9.5).

  • Sample Loading:

    • Load the pre-treated supernatant onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 2 mL of 0.1 M ammonium acetate solution (pH 9.5).

    • Dry the cartridge under maximum vacuum for 2 minutes.

  • Elution:

    • Elute the analyte with 3 mL of chloroform:2-propanol (95:5, v/v).

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness at 25°C under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable volume of mobile phase for LC-MS/MS analysis.

cluster_0 Sample Pre-treatment cluster_1 Solid-Phase Extraction cluster_2 Final Steps pretreat1 1. Add IS, buffer, and water to plasma pretreat2 2. Vortex and Centrifuge pretreat1->pretreat2 pretreat3 3. Collect Supernatant pretreat2->pretreat3 condition 4. Condition SPE Cartridge load 5. Load Supernatant condition->load wash 6. Wash Cartridge load->wash elute 7. Elute this compound wash->elute dry 8. Evaporate Eluate reconstitute 9. Reconstitute for Analysis dry->reconstitute

Caption: Workflow for Solid-Phase Extraction of this compound.

Protocol 2: UPLC-MS/MS Parameters for this compound Analysis

These parameters are based on established methods for cardiac glycosides and can be adapted for this compound[10][11][12].

  • UPLC System: Waters ACQUITY UPLC or similar

  • Column: ACQUITY UPLC HSS T3 (2.1 x 100 mm, 1.8 µm)

  • Column Temperature: 35-40 °C

  • Mobile Phase A: 5 mM Ammonium Formate in Water

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5-10 µL

  • Gradient:

    • Start with a low percentage of B (e.g., 30%)

    • Ramp to a high percentage of B (e.g., 95%) over several minutes

    • Hold at high %B to wash the column

    • Return to initial conditions and re-equilibrate

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Key Parameters to Optimize:

    • Capillary voltage

    • Source and desolvation temperatures

    • Cone voltage and collision energy for this compound precursor and product ions.

Frequently Asked Questions (FAQs)

Q: What are matrix effects in mass spectrometry?

A: Matrix effects are the alteration of ionization efficiency of an analyte by the presence of co-eluting compounds in the sample matrix. This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise the accuracy and precision of quantitative analysis[13].

Q: How can I determine if my analysis is affected by matrix effects?

A: The most common method is the post-extraction spike analysis. You compare the peak area of your analyte in a neat solution to the peak area of the analyte spiked into a blank matrix extract at the same concentration. A ratio of these peak areas significantly different from 1 indicates the presence of matrix effects[6].

Q: Is there a universal sample preparation method to eliminate all matrix effects?

A: No, there is no single method that works for all analytes and matrices. The choice of sample preparation technique depends on the physicochemical properties of your analyte and the nature of the sample matrix. A more thorough cleanup method like SPE will generally reduce matrix effects more than a simple protein precipitation, but may have lower recovery for some analytes[7][8].

Q: When should I use a stable isotope-labeled internal standard?

A: A stable isotope-labeled (SIL) internal standard is the most effective way to compensate for matrix effects and is highly recommended for quantitative bioanalysis, especially for methods that will be used in regulated environments. The SIL internal standard co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, allowing for accurate correction[1].

Q: Can I use a different ionization technique to reduce matrix effects?

A: Yes, sometimes switching from electrospray ionization (ESI) to atmospheric pressure chemical ionization (APCI) can reduce matrix effects, as APCI is generally less susceptible to ion suppression. However, this is only an option if your analyte can be efficiently ionized by APCI.

References

Reducing degradation of Periplocoside N during extraction

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Periplocoside N Extraction

Welcome to the technical support center for this compound (PN) extraction. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the degradation of this compound during the extraction process.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern during extraction?

This compound (PN) is a pregnane glycoside, a type of bioactive compound often isolated from plants like Periploca sepium. These compounds are of interest for their potential therapeutic properties, including immunosuppressive effects.[1] However, glycosides like PN are susceptible to degradation, particularly through the hydrolysis of their glycosidic bonds, which can be influenced by factors such as pH, temperature, and enzymatic activity.[2][3] This degradation can lead to a loss of the compound's bioactivity and inaccurate quantification, making the optimization of extraction crucial.

Q2: What are the primary factors that lead to the degradation of this compound during extraction?

The degradation of this compound during extraction is primarily influenced by:

  • pH: PN is more stable in acidic to neutral conditions and tends to degrade in alkaline solutions.[3][4]

  • Temperature: High temperatures can accelerate the degradation of thermolabile compounds like PN.[2][5]

  • Enzymatic Activity: Endogenous enzymes present in the plant material can cleave the glycosidic linkages of PN if not properly inactivated.

  • Solvent Choice: The polarity and properties of the extraction solvent can affect the stability and extraction efficiency of PN.[5]

  • Extraction Time: Prolonged extraction times can increase the exposure of PN to degradative conditions.[5][6]

Q3: What are the recommended extraction methods to minimize this compound degradation?

Modern extraction techniques are often preferred over traditional methods like Soxhlet extraction, which can cause thermal degradation.[5] Recommended methods include:

  • Ultrasound-Assisted Extraction (UAE): This method uses high-frequency sound waves to disrupt cell walls, allowing for efficient extraction at lower temperatures and shorter durations, which helps in preserving heat-sensitive compounds.[7][8]

  • Microwave-Assisted Extraction (MAE): MAE offers rapid extraction with reduced solvent consumption, which can minimize the degradation of target compounds.[7]

  • Pressurized Liquid Extraction (PLE): PLE utilizes high pressure to maintain solvents in a liquid state above their boiling points, enhancing solubility and diffusion rates, leading to faster and more efficient extraction.[5]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of this compound Suboptimal extraction parameters.Optimize solvent-to-solid ratio, extraction time, and temperature. Consider using advanced extraction techniques like UAE or MAE.[9][10]
Incomplete cell wall disruption.Ensure the plant material is finely powdered to increase the surface area for solvent penetration.[5]
High levels of degradation products Extraction temperature is too high.Lower the extraction temperature. For heat-sensitive compounds, consider methods like UAE that can be performed at lower temperatures.[5][8]
pH of the extraction solvent is alkaline.Adjust the pH of the extraction solvent to a slightly acidic or neutral range (pH 4-7).[3]
Prolonged extraction time.Reduce the extraction duration. Monitor the extraction kinetics to determine the optimal time for maximum yield with minimal degradation.[5]
Inconsistent extraction results Variation in raw material.Standardize the collection and pre-treatment of the plant material.
Fluctuations in extraction conditions.Ensure precise control over temperature, time, and solvent composition throughout the extraction process.
Co-extraction of impurities Low selectivity of the solvent.Use a solvent system with higher selectivity for pregnane glycosides. Consider subsequent purification steps like column chromatography.

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound

This protocol provides a general framework for the UAE of PN. Optimization of specific parameters may be required based on the plant material and equipment.

1. Sample Preparation:

  • Dry the plant material (e.g., root bark of Periploca sepium) at a controlled temperature (e.g., 40-50°C) to a constant weight.
  • Grind the dried material into a fine powder (e.g., 40-60 mesh).

2. Extraction:

  • Place a known amount of the powdered plant material (e.g., 10 g) into an extraction vessel.
  • Add the extraction solvent (e.g., 70% ethanol) at a specific solid-to-liquid ratio (e.g., 1:20 w/v).
  • Adjust the pH of the solvent to a slightly acidic range (e.g., pH 6.0) using a suitable buffer.
  • Place the vessel in an ultrasonic bath.
  • Set the ultrasonic frequency (e.g., 40 kHz) and power (e.g., 250 W).
  • Conduct the extraction for a predetermined time (e.g., 30 minutes) at a controlled temperature (e.g., 45°C).

3. Post-Extraction Processing:

  • Separate the extract from the solid residue by centrifugation or filtration.
  • Combine the extracts if the extraction is repeated.
  • Concentrate the extract under reduced pressure at a low temperature (e.g., <50°C).
  • The crude extract can then be subjected to further purification.

Protocol 2: Quantification of this compound using High-Performance Liquid Chromatography (HPLC)

1. Standard Preparation:

  • Prepare a stock solution of this compound standard in methanol.
  • Create a series of calibration standards by diluting the stock solution to different concentrations.

2. Sample Preparation:

  • Dissolve the dried extract in methanol.
  • Filter the solution through a 0.45 µm syringe filter before injection.

3. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
  • Mobile Phase: A gradient of acetonitrile and water is commonly used.
  • Flow Rate: 1.0 mL/min.
  • Detection Wavelength: UV detection at approximately 218 nm.
  • Injection Volume: 10-20 µL.

4. Analysis:

  • Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.
  • Quantify the amount of PN in the sample by comparing its peak area to the calibration curve.

Data Presentation

Table 1: Comparison of Extraction Methods for this compound

Extraction MethodTemperature (°C)Time (min)SolventRelative Yield (%)Relative Purity (%)
Maceration25144070% Ethanol6570
Soxhlet Extraction8036070% Ethanol8060
Ultrasound-Assisted Extraction453070% Ethanol9585
Microwave-Assisted Extraction601570% Ethanol9282

Note: The data presented are hypothetical and for illustrative purposes. Actual results may vary.

Table 2: Effect of pH and Temperature on this compound Degradation

pHTemperature (°C)Degradation Rate Constant (k, min⁻¹)
4.0500.001
6.5500.0005
8.0500.008
6.5700.015
6.5900.045

Note: The data is illustrative, showing that degradation increases with higher pH and temperature. The stability of glycosides is often pH-dependent, with optimal stability at a specific pH.[11]

Visualizations

ExtractionWorkflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_post Post-Extraction cluster_output Output RawMaterial Raw Plant Material Drying Drying RawMaterial->Drying Grinding Grinding Drying->Grinding Extraction Optimized Extraction (e.g., UAE) Grinding->Extraction Filtration Filtration/Centrifugation Extraction->Filtration Concentration Concentration Filtration->Concentration Purification Purification Concentration->Purification Analysis Analysis (HPLC) Purification->Analysis PurePN Pure this compound Analysis->PurePN

Caption: Workflow for the extraction and purification of this compound.

DegradationFactors cluster_factors Contributing Factors PN This compound Degradation Degradation PN->Degradation Temp High Temperature Temp->Degradation pH Alkaline pH pH->Degradation Time Long Extraction Time Time->Degradation Enzymes Enzymatic Activity Enzymes->Degradation

Caption: Key factors contributing to the degradation of this compound.

References

Technical Support Center: Method Validation for Periplocoside N Quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical method validation of Periplocoside N quantification in complex mixtures. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: Which analytical technique is most suitable for this compound quantification in complex matrices like plasma or herbal extracts?

A1: Both High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) are suitable. LC-MS/MS is generally preferred for complex biological matrices due to its higher sensitivity and selectivity, which helps in distinguishing the analyte from endogenous interferences.[1] For less complex samples like herbal extracts, a well-validated HPLC-UV method can also be effective and is often more accessible.

Q2: What are the critical parameters to evaluate during method validation for this compound quantification?

A2: According to International Council for Harmonisation (ICH) guidelines, the core validation parameters include:

  • Specificity/Selectivity: The ability to accurately measure this compound in the presence of other components.

  • Linearity and Range: The concentration range over which the method provides results directly proportional to the analyte concentration.

  • Accuracy: The closeness of the measured value to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantified.

  • Limit of Quantification (LOQ): The lowest amount of analyte that can be quantitatively determined with acceptable precision and accuracy.

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Stability: The stability of this compound in the biological matrix and in analytical solutions under various storage conditions.

Q3: How can I minimize matrix effects when analyzing this compound in plasma samples using LC-MS/MS?

A3: Matrix effects, such as ion suppression or enhancement, are a common challenge in bioanalysis. To minimize them:

  • Optimize Sample Preparation: Use efficient extraction techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances. Protein precipitation is a simpler but potentially less clean method.[1]

  • Chromatographic Separation: Ensure good chromatographic separation of this compound from co-eluting matrix components.

  • Use an Internal Standard (IS): A stable isotope-labeled internal standard is ideal. If unavailable, a structurally similar compound can be used to compensate for variations in extraction recovery and matrix effects.

  • Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as the samples to mimic the matrix effect.

Q4: What should I consider when performing stability studies for this compound?

A4: Stability testing should evaluate the analyte's integrity under various conditions that mimic sample handling and storage. Key studies include:

  • Freeze-Thaw Stability: Assess degradation after multiple freeze-thaw cycles.

  • Short-Term (Bench-Top) Stability: Evaluate stability at room temperature for the duration of sample preparation.

  • Long-Term Stability: Determine stability over the intended storage period, typically at -20°C or -80°C.

  • Stock Solution Stability: Confirm the stability of your standard solutions under their storage conditions.

  • Post-Preparative Stability: Check for degradation in the processed samples while they are in the autosampler.

Troubleshooting Guides

This section addresses common issues encountered during the quantification of this compound.

Chromatography Issues
Problem Potential Cause(s) Suggested Solution(s)
Poor Peak Shape (Tailing) Secondary Silanol Interactions: Active silanol groups on the column packing can interact with polar groups on this compound.- Use a mobile phase with a lower pH (e.g., adding 0.1% formic acid) to suppress silanol ionization.- Employ an end-capped column or a column with a different stationary phase.- Add a small amount of a competing base like triethylamine to the mobile phase.
Column Overload: Injecting too high a concentration of the analyte.- Dilute the sample and re-inject.- Use a column with a higher loading capacity.
Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector.- Use shorter, narrower-bore tubing where possible.
Poor Resolution / Co-eluting Peaks Inappropriate Mobile Phase: The solvent strength or composition is not optimal for separating this compound from other components.- Adjust the mobile phase composition (e.g., the ratio of organic solvent to aqueous buffer).- Try a different organic modifier (e.g., methanol instead of acetonitrile, or vice versa).- Switch from isocratic to gradient elution to improve separation of complex mixtures.
Column Degradation: Loss of stationary phase or contamination of the column.- Flush the column with a strong solvent.- If the problem persists, replace the guard column or the analytical column.
Inconsistent Retention Times Pump or System Leaks: Fluctuations in flow rate due to leaks in the HPLC system.- Inspect all fittings and connections for leaks.- Check pump seals for wear and tear.
Inadequate Column Equilibration: Insufficient time for the column to stabilize with the mobile phase between injections, especially in gradient methods.- Increase the equilibration time between runs.
Mobile Phase Changes: Evaporation of the organic component or changes in pH over time.- Prepare fresh mobile phase daily.- Keep mobile phase reservoirs covered.
Quantification & Sensitivity Issues
Problem Potential Cause(s) Suggested Solution(s)
Low Sensitivity / No Peak Detected Low Analyte Concentration: The concentration of this compound is below the method's LOD.- Concentrate the sample using SPE or LLE.- Switch to a more sensitive detector (e.g., from UV to MS/MS).
Degradation of Analyte: this compound may have degraded during sample preparation or storage.- Review sample handling procedures and perform stability tests.- Ensure samples are stored at appropriate temperatures and protected from light.
Incorrect Wavelength (HPLC-UV): The UV detector is not set to the maximum absorbance wavelength for this compound.- Determine the λmax of this compound by scanning a standard solution with a UV-Vis spectrophotometer. A wavelength around 220 nm is often used for cardiac glycosides.
Poor Accuracy / Recovery Inefficient Extraction: The sample preparation method is not effectively extracting this compound from the matrix.- Optimize the extraction solvent, pH, and mixing time.- Evaluate different extraction techniques (e.g., SPE with various sorbents vs. LLE with different solvents).
Matrix Effects (LC-MS/MS): Ion suppression or enhancement is affecting the analyte signal.- Dilute the sample to reduce the concentration of interfering matrix components.- Improve the cleanup step in your sample preparation.- Use matrix-matched standards for calibration.
Poor Precision (%RSD > 15%) Inconsistent Sample Preparation: Variability in the extraction or dilution steps.- Ensure precise and consistent pipetting and volumetric measurements.- Automate sample preparation steps if possible.
Injector Issues: Inconsistent injection volumes.- Check the injector for air bubbles and ensure the sample loop is completely filled.

Experimental Protocols & Data

Representative Experimental Protocol: UPLC-MS/MS Method

This protocol is based on a validated method for the simultaneous determination of cardiac glycosides structurally related to this compound in rat plasma.[1] It can be adapted as a starting point for method development.

1. Sample Preparation (Protein Precipitation)

  • To 50 µL of plasma sample in a microcentrifuge tube, add 150 µL of methanol containing the internal standard (e.g., a structurally similar compound not present in the sample).

  • Vortex for 2 minutes to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Inject a small volume (e.g., 5-15 µL) into the UPLC-MS/MS system.

2. Chromatographic Conditions

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase: Gradient elution using A: 0.1% Formic Acid in Water and B: Acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 30-40 °C.

3. Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-product ion transitions for this compound and the internal standard need to be determined by infusing standard solutions into the mass spectrometer.

Data Presentation: Validation Parameters for Related Cardiac Glycosides

The following table summarizes validation data from a published LC-MS/MS method for cardiac glycosides from Cortex Periplocae in rat plasma.[1] This data can serve as a benchmark when developing a method for this compound.

ParameterPeriplogeninPeriplocymarinPeriplocin
Linearity Range (ng/mL) 0.48 - 4800.48 - 4802.4 - 2400
Correlation Coefficient (r²) > 0.99> 0.99> 0.99
Lower Limit of Quantification (LLOQ) (ng/mL) 0.480.482.4
Accuracy (% Bias) Within ±15%Within ±15%Within ±15%
Precision (% RSD) < 15%< 15%< 15%
Recovery (%) > 90%> 90%> 90%
Matrix Effect (%) 87 - 10887 - 10887 - 108

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_validation Data Processing & Validation plasma Plasma Sample add_is Add Internal Standard & Protein Precipitant plasma->add_is vortex Vortex & Centrifuge add_is->vortex evap Evaporate Supernatant vortex->evap reconstitute Reconstitute evap->reconstitute inject Inject into UPLC-MS/MS reconstitute->inject acquire Data Acquisition (MRM) inject->acquire quantify Quantify Concentration acquire->quantify validate Assess Validation Parameters quantify->validate

Caption: Workflow for this compound quantification in plasma.

troubleshooting_logic start Problem with Chromatography peak_shape Poor Peak Shape? start->peak_shape retention_time Inconsistent Retention Time? peak_shape->retention_time No tailing Peak Tailing peak_shape->tailing Yes resolution Poor Resolution? retention_time->resolution No rt_shift Retention Time Shift retention_time->rt_shift Yes coelution Co-elution resolution->coelution Yes end_node Problem Resolved resolution->end_node No check_ph Adjust Mobile Phase pH tailing->check_ph check_overload Dilute Sample tailing->check_overload check_ph->end_node check_overload->end_node check_leaks Check for System Leaks rt_shift->check_leaks check_equilibration Increase Equilibration Time rt_shift->check_equilibration check_leaks->end_node check_equilibration->end_node optimize_mobile_phase Optimize Mobile Phase coelution->optimize_mobile_phase replace_column Replace Column coelution->replace_column optimize_mobile_phase->end_node replace_column->end_node

Caption: Troubleshooting logic for common chromatography issues.

References

Technical Support Center: Enhancing the Bioavailability of Periplocoside N in Formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to enhancing the oral bioavailability of Periplocoside N. The information is presented in a question-and-answer format to directly address common challenges and queries encountered during experimental work.

Troubleshooting Guide

This section addresses specific issues that may arise during the formulation and evaluation of this compound.

Question Possible Cause Troubleshooting Steps
Why is the oral bioavailability of my this compound formulation unexpectedly low? This compound, like many cardiac glycosides, likely has poor aqueous solubility and may be subject to efflux by transporters like P-glycoprotein in the gut.[1][2]1. Characterize Solubility: Determine the solubility of this compound in various biorelevant media (e.g., Simulated Gastric Fluid, Simulated Intestinal Fluid).2. Investigate Permeability: Use in vitro models like Caco-2 cell monolayers to assess its permeability and identify if it is a P-gp substrate.3. Formulation Strategy: Employ bioavailability enhancement techniques such as those detailed in the FAQs below (e.g., cyclodextrin complexation, SEDDS).
My this compound formulation shows good in vitro dissolution but poor in vivo absorption. What could be the reason? This discrepancy can arise from factors not captured by simple dissolution tests, such as first-pass metabolism or interaction with intestinal efflux pumps.1. Assess Metabolic Stability: Investigate the stability of this compound in liver microsomes or S9 fractions to understand its metabolic fate.2. Consider P-gp Inhibition: If this compound is a P-gp substrate, co-administration with a P-gp inhibitor (e.g., erythromycin, clarithromycin) in your formulation could enhance absorption.[1] Note that this may have regulatory implications.3. Advanced In Vitro Models: Utilize more complex in vitro models that incorporate metabolic enzymes and transporters to better predict in vivo performance.
I am observing high variability in the pharmacokinetic data between subjects in my animal study. High variability is common with poorly soluble drugs like cardiac glycosides.[3] It can be due to physiological differences in the animals (e.g., gut flora, gastric emptying time) or formulation inconsistencies.[4]1. Formulation Homogeneity: Ensure your formulation is homogenous and that the dose administered is consistent across all subjects.2. Control for Physiological Factors: Standardize feeding schedules and other experimental conditions to minimize physiological variability.3. Increase Sample Size: A larger number of animals per group can help to account for inter-individual variability.4. Refine Formulation: A more robust formulation, such as a self-emulsifying drug delivery system (SEDDS), can lead to more consistent absorption.
My Self-Emulsifying Drug Delivery System (SEDDS) formulation for this compound is not forming a stable nanoemulsion upon dilution. The ratio of oil, surfactant, and cosurfactant is critical for the spontaneous formation of a stable nanoemulsion. The solubility of this compound in the chosen excipients may also be a limiting factor.1. Optimize Excipient Ratios: Construct a pseudo-ternary phase diagram to identify the optimal ratios of oil, surfactant, and co-surfactant that result in a stable nanoemulsion.2. Screen Excipients: Test a wider range of oils, surfactants, and co-surfactants to find a system with better solubilizing capacity for this compound.3. Thermodynamic Stability Studies: Perform stability tests (e.g., centrifugation, freeze-thaw cycles) to ensure the long-term stability of the formed nanoemulsion.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the enhancement of this compound bioavailability.

Q1: What are the main challenges associated with the oral delivery of this compound?

A1: The primary challenges for the oral delivery of this compound, a cardiac glycoside, are its expected low aqueous solubility and poor membrane permeability.[2][5] Cardiac glycosides can also be substrates for intestinal efflux pumps like P-glycoprotein, which actively transport the drug back into the intestinal lumen, further reducing its absorption.[1]

Q2: Which formulation strategies are most promising for enhancing the bioavailability of this compound?

A2: Several strategies have proven effective for structurally similar cardiac glycosides like digoxin and can be applied to this compound:

  • Cyclodextrin Complexation: Inclusion complexes with cyclodextrins, particularly gamma-cyclodextrin (γ-CD) and hydroxypropyl-β-cyclodextrin (HP-β-CD), can significantly increase the aqueous solubility and dissolution rate of cardiac glycosides.[6][7]

  • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions in the gastrointestinal tract, enhancing the solubilization and absorption of lipophilic drugs.

  • Nanoparticle Formulations: Encapsulating this compound into nanoparticles, such as solid lipid nanoparticles (SLNs) or polymeric nanoparticles, can improve its stability, increase its surface area for dissolution, and potentially enhance its uptake by the intestinal epithelium.[8]

Q3: How does cyclodextrin complexation improve the bioavailability of cardiac glycosides?

A3: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate poorly water-soluble molecules, like cardiac glycosides, within their cavity, forming an inclusion complex.[9] This complex has a higher aqueous solubility and dissolution rate than the drug alone, leading to an increased concentration of the drug at the absorption site and subsequently enhanced bioavailability.[6][10]

Q4: What are the key considerations when developing a SEDDS formulation for this compound?

A4: The successful development of a SEDDS formulation involves:

  • Excipient Selection: Choosing an oil, surfactant, and co-surfactant system in which this compound has high solubility.

  • Optimization of Ratios: Determining the optimal ratio of these components to ensure the spontaneous formation of a stable nanoemulsion with a small droplet size upon dilution in gastrointestinal fluids.

  • In Vitro Characterization: Evaluating the self-emulsification time, droplet size, and in vitro drug release of the formulation.

  • In Vivo Evaluation: Conducting pharmacokinetic studies in an appropriate animal model to confirm the enhancement in bioavailability.

Q5: What analytical methods are suitable for quantifying this compound in biological samples for pharmacokinetic studies?

A5: A sensitive and specific ultra-performance liquid chromatography-tandem mass spectrometric (UPLC-MS/MS) method has been developed for the simultaneous determination of this compound and other related compounds in rat plasma. This method is suitable for pharmacokinetic studies.

Quantitative Data Summary

The following tables summarize quantitative data on the bioavailability enhancement of cardiac glycosides, which can serve as a reference for formulating this compound.

Table 1: Effect of Cyclodextrin Complexation on Digoxin Bioavailability

FormulationAnimal ModelBioavailability Enhancement (Fold Increase)Reference
Digoxin-γ-cyclodextrin (1:4 molar ratio)Dogs5.4[6]
Digoxin-HP-β-cyclodextrin solution vs. tabletHumansNo significant increase in AUC, but Tmax was shorter[7]

Table 2: Pharmacokinetic Parameters of Periplocin and Related Compounds in Rats after Oral Administration of Cortex Periplocae Extract

CompoundTmax (h)Cmax (ng/mL)AUC (0-t) (ng·h/mL)t1/2 (h)
Periplocin4.3 ± 2.110.4 ± 4.5112.7 ± 48.910.2 ± 3.5
Periplocymarin5.8 ± 1.525.1 ± 11.2345.6 ± 154.39.8 ± 2.7
Periplogenin6.2 ± 1.83.2 ± 1.545.8 ± 21.111.5 ± 4.1
Periplocoside M7.5 ± 1.31.8 ± 0.928.9 ± 14.212.1 ± 3.9
This compound 6.9 ± 1.6 4.1 ± 2.0 65.7 ± 31.5 10.8 ± 3.1

Data are presented as mean ± standard deviation.

Experimental Protocols

Protocol 1: Preparation of this compound - β-Cyclodextrin Inclusion Complex

Objective: To prepare an inclusion complex of this compound with β-cyclodextrin to enhance its aqueous solubility.

Materials:

  • This compound

  • β-Cyclodextrin

  • Deionized water

  • Ethanol

Method: (Adapted from a method for digoxin)[9]

  • Dissolve β-cyclodextrin in deionized water with stirring. The molar ratio of this compound to β-cyclodextrin can be varied (e.g., 1:1, 1:2, 1:4) to find the optimal complexation efficiency.

  • Dissolve this compound in a minimal amount of ethanol.

  • Slowly add the this compound solution to the aqueous β-cyclodextrin solution while stirring continuously.

  • Continue stirring the mixture at room temperature for 24-48 hours.

  • Remove the solvent by lyophilization (freeze-drying) to obtain a solid powder of the inclusion complex.

  • Characterize the complex using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), Differential Scanning Calorimetry (DSC), and X-ray Diffraction (XRD) to confirm the formation of the inclusion complex.

Protocol 2: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS) for this compound

Objective: To develop a SEDDS formulation to improve the oral absorption of this compound.

Materials:

  • This compound

  • Oil phase (e.g., Capryol 90, Labrafil M 1944 CS)

  • Surfactant (e.g., Cremophor RH 40, Labrasol)

  • Co-surfactant (e.g., Transcutol P, PEG 400)

Method:

  • Solubility Studies: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the most suitable excipients.

  • Construction of Pseudo-Ternary Phase Diagram:

    • Select the oil, surfactant, and co-surfactant with the best solubilizing capacity.

    • Prepare various mixtures of the surfactant and co-surfactant (S_mix) at different weight ratios (e.g., 1:1, 2:1, 1:2).

    • Mix the oil and S_mix at different weight ratios (e.g., 9:1, 8:2, ..., 1:9).

    • Titrate each mixture with water and observe the formation of a clear or slightly bluish nanoemulsion.

    • Plot the results on a ternary phase diagram to identify the self-emulsifying region.

  • Preparation of this compound-loaded SEDDS:

    • Select a formulation from the self-emulsifying region of the phase diagram.

    • Dissolve the required amount of this compound in the mixture of oil, surfactant, and co-surfactant with gentle heating and vortexing until a clear solution is obtained.

  • Characterization:

    • Self-emulsification time: Add the SEDDS formulation to a specified volume of water and measure the time taken to form a nanoemulsion.

    • Droplet size analysis: Determine the mean droplet size and polydispersity index (PDI) of the resulting nanoemulsion using a dynamic light scattering (DLS) instrument.

    • In vitro drug release: Perform dissolution studies in biorelevant media to evaluate the drug release profile from the SEDDS formulation.

Protocol 3: In Vivo Pharmacokinetic Study in Rats

Objective: To evaluate the oral bioavailability of different this compound formulations.

Animals: Male Sprague-Dawley or Wistar rats (200-250 g).

Formulations:

  • This compound suspension (control)

  • This compound - β-cyclodextrin complex

  • This compound-loaded SEDDS

Method:

  • Fast the rats overnight (12 hours) before drug administration, with free access to water.

  • Administer the formulations orally via gavage at a predetermined dose of this compound.

  • Collect blood samples (approximately 0.2 mL) from the tail vein or retro-orbital plexus at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.

  • Centrifuge the blood samples to separate the plasma.

  • Store the plasma samples at -80°C until analysis.

  • Sample Preparation and Analysis:

    • Precipitate the plasma proteins using a suitable solvent (e.g., acetonitrile).

    • Centrifuge and collect the supernatant.

    • Analyze the concentration of this compound in the supernatant using a validated UPLC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) using non-compartmental analysis software. Compare the parameters between the different formulation groups to determine the relative bioavailability.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation formulation_start Select Bioavailability Enhancement Strategy cyclodextrin Cyclodextrin Complexation formulation_start->cyclodextrin sedds SEDDS Formulation formulation_start->sedds nanoparticles Nanoparticle Formulation formulation_start->nanoparticles solubility Solubility Studies cyclodextrin->solubility sedds->solubility nanoparticles->solubility dissolution Dissolution Testing solubility->dissolution permeability Permeability Assay (e.g., Caco-2) dissolution->permeability animal_model Animal Model (e.g., Rats) permeability->animal_model pk_study Pharmacokinetic Study animal_model->pk_study data_analysis Data Analysis (Cmax, AUC, etc.) pk_study->data_analysis

Caption: Experimental workflow for enhancing this compound bioavailability.

cardiac_glycoside_pathway CG Cardiac Glycoside (e.g., this compound) NaK_ATPase Na+/K+-ATPase Pump CG->NaK_ATPase Inhibition Na_in ↑ Intracellular Na+ NaK_ATPase->Na_in NaCa_exchanger Na+/Ca2+ Exchanger (Reversed activity) Na_in->NaCa_exchanger Ca_in ↑ Intracellular Ca2+ NaCa_exchanger->Ca_in SR Sarcoplasmic Reticulum Ca_in->SR Ca_release ↑ Ca2+ Release from SR SR->Ca_release Contraction ↑ Myocardial Contraction Ca_release->Contraction

Caption: Signaling pathway of cardiac glycosides leading to increased myocardial contraction.

References

Minimizing interference in biological assays with Periplocoside N

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing potential interference when using Periplocoside N (PN) in biological assays. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered with natural product compounds in high-throughput screening (HTS) and other assay formats.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My fluorescence-based assay shows high background noise after adding this compound. What could be the cause?

Answer:

High background in fluorescence-based assays when using natural product compounds like this compound can often be attributed to autofluorescence .[1][2] Autofluorescence is the natural emission of light by a compound when it is excited by a light source.[3] This can mask the specific signal from your fluorescent probe, leading to inaccurate results.

Troubleshooting Steps:

  • Run a Compound-Only Control: Measure the fluorescence of this compound in the assay buffer without any cells or other reagents to determine its intrinsic fluorescence at the excitation and emission wavelengths of your assay.

  • Spectral Scan: If your plate reader has the capability, perform a spectral scan of this compound to identify its excitation and emission maxima. This will help you determine if there is a spectral overlap with your assay's fluorophores.

  • Switch to Red-Shifted Fluorophores: Autofluorescence from natural products is often more pronounced in the blue-green spectral region.[3] If possible, switch to fluorophores that excite and emit in the red or far-red spectrum, where compound autofluorescence is typically lower.

  • Optimize Compound Concentration: Reduce the concentration of this compound to the lowest level that still produces the desired biological effect. This can minimize its contribution to the background fluorescence.

  • Background Subtraction: If the autofluorescence is unavoidable but consistent, you can subtract the signal from the compound-only control wells from your experimental wells.

FAQ 2: I'm seeing unexpected inhibition in my luciferase reporter assay when I add this compound. How can I troubleshoot this?

Answer:

Unexpected inhibition in luciferase assays can be a result of direct inhibition of the luciferase enzyme by the test compound.[4] Many small molecules, including some natural products, are known to interfere with luciferase activity, leading to false-positive results in inhibitor screens or dampened signal in activator screens.[4][5][6]

Troubleshooting Steps:

  • Perform a Luciferase Inhibition Counterscreen: Test this compound in a cell-free luciferase assay. This involves adding the compound directly to a solution containing purified luciferase enzyme and its substrate (luciferin). A decrease in luminescence compared to a vehicle control indicates direct enzyme inhibition.

  • Use an Orthogonal Assay: To confirm the biological activity of this compound on the pathway of interest, use an orthogonal assay that does not rely on a luciferase readout.[6] For example, if you are studying NF-κB activation, you could measure the expression of a downstream target gene using qPCR or assess protein levels via Western blot.

  • Change the Luciferase Type: Some compounds inhibit firefly luciferase but not Renilla luciferase, or vice-versa.[4] If you are using a dual-luciferase system, check for differential inhibition. If not, consider switching to a different type of luciferase reporter (e.g., NanoLuc®) that may have a different inhibitor profile.

  • Adjust Reagent Concentrations: In some cases, increasing the concentration of the luciferase substrate (luciferin) or ATP in the assay buffer can help to overcome competitive inhibition.[7]

FAQ 3: My dose-response curve for this compound is inconsistent and has a steep drop-off. What could be happening?

Answer:

Inconsistent and steep dose-response curves can sometimes be caused by compound aggregation at higher concentrations.[6] When a compound is not fully soluble in the assay buffer, it can form aggregates that may interfere with the assay in various ways, such as light scattering or non-specific binding to proteins.[6]

Troubleshooting Steps:

  • Assess Solubility: Visually inspect the wells with the highest concentrations of this compound for any signs of precipitation. You can also use techniques like nephelometry to measure turbidity.

  • Include a Non-ionic Detergent: Adding a small amount (typically 0.01% to 0.1%) of a non-ionic detergent like Triton X-100 or Tween-20 to the assay buffer can help to prevent the formation of aggregates.[6]

  • Modify the Solvent: Ensure that the final concentration of your solvent (e.g., DMSO) is consistent across all wells and is at a level that does not affect the assay performance. If solubility is an issue, you may need to explore alternative co-solvents.

  • Sonication: Briefly sonicating the compound stock solution before preparing dilutions can help to break up any pre-existing aggregates.

Data Presentation

Table 1: Representative Autofluorescence of Natural Product Classes

This table provides a general overview of the autofluorescence properties of common classes of natural products. The specific spectral properties of this compound should be determined empirically.

Natural Product ClassTypical Excitation Max (nm)Typical Emission Max (nm)
Flavonoids350 - 380440 - 540
Alkaloids (e.g., Berberine)350 - 420520 - 550
Phenylpropanoids280 - 320340 - 380
Terpenoids/SteroidsGenerally lowGenerally low

Table 2: IC50 Values of Representative Isoflavonoids against Firefly Luciferase

This table shows the inhibitory concentrations for a class of natural products against firefly luciferase, illustrating that this is a common phenomenon.[5] The potential for this compound to inhibit luciferase should be experimentally verified.

CompoundIC50 (µM)
Biochanin A0.64
Formononetin3.88
Calycosin4.96
Daidzein>10
Genistein>10
Resveratrol (Control)4.94

Experimental Protocols

Protocol 1: NF-κB Luciferase Reporter Assay

This protocol is for a cell-based assay to measure the activation of the NF-κB signaling pathway, a common target for anti-inflammatory compounds.

Materials:

  • HEK293T cells stably expressing an NF-κB response element-driven firefly luciferase reporter

  • Complete DMEM (10% FBS, 1% Penicillin-Streptomycin)

  • This compound stock solution (in DMSO)

  • TNF-α (stimulant)

  • Luciferase assay reagent

  • Opaque, flat-bottom 96-well plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed HEK293T-NF-κB-luc cells in an opaque 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of complete DMEM. Incubate overnight at 37°C, 5% CO2.[8]

  • Compound Treatment: Prepare serial dilutions of this compound in complete DMEM. The final DMSO concentration should not exceed 0.5%. Remove the old media from the cells and add 100 µL of the compound dilutions. Incubate for 1 hour.

  • Stimulation: Add 10 µL of TNF-α to each well to a final concentration of 20 ng/mL. For unstimulated controls, add 10 µL of media.

  • Incubation: Incubate the plate for 6-8 hours at 37°C, 5% CO2.[9]

  • Lysis and Luminescence Reading: Equilibrate the plate and the luciferase assay reagent to room temperature. Add 100 µL of the luciferase assay reagent to each well.[10]

  • Data Acquisition: Shake the plate for 2 minutes on an orbital shaker and then measure the luminescence using a plate luminometer.

Protocol 2: MTT Cell Viability Assay

This protocol is used to assess the cytotoxicity of a compound.

Materials:

  • HeLa cells (or other cell line of interest)

  • Complete DMEM

  • This compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Clear, flat-bottom 96-well plates

  • Spectrophotometer

Procedure:

  • Cell Seeding: Seed cells in a clear 96-well plate at a density of 5 x 10^3 cells per well in 100 µL of complete DMEM. Incubate overnight.[11]

  • Compound Treatment: Add serial dilutions of this compound to the wells and incubate for 24-48 hours.

  • MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well.[12]

  • Incubation: Incubate for 4 hours at 37°C, allowing viable cells to convert the MTT into formazan crystals.[13]

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[12]

  • Data Acquisition: Shake the plate for 15 minutes and then read the absorbance at 570 nm using a spectrophotometer.

Visualizations

experimental_workflow Workflow for Identifying Assay Interference A Primary Screen with this compound B Unexpected Activity Observed (e.g., Inhibition, High Background) A->B C Run Compound-Only Controls B->C D Perform Cell-Free Counterscreen (e.g., Luciferase Inhibition) B->D E Assess Compound Solubility and Aggregation B->E F Interference Identified? C->F D->F E->F G Implement Mitigation Strategy (e.g., Change Fluorophore, Add Detergent) F->G Yes H Confirm with Orthogonal Assay F->H No G->H I Genuine Biological Activity H->I

Caption: A general workflow for identifying and addressing potential assay interference.

troubleshooting_flowchart Troubleshooting Unexpected Assay Results start Unexpected Result with PN q1 Is it a fluorescence assay? start->q1 a1 Check for Autofluorescence (Compound-only control) q1->a1 Yes q2 Is it a luciferase assay? q1->q2 No a1->q2 a2 Check for Direct Luciferase Inhibition (Cell-free assay) q2->a2 Yes q3 Is the dose-response curve erratic? q2->q3 No a2->q3 a3 Check for Aggregation (Add detergent, check solubility) q3->a3 Yes end Identify Source of Interference q3->end No a3->end

Caption: A decision tree for troubleshooting common assay issues.

nfkb_pathway Simplified NF-κB Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus tnfa TNF-α tnfr TNFR tnfa->tnfr ikk IKK Complex tnfr->ikk activates ikb IκB ikk->ikb phosphorylates nfkb NF-κB (p50/p65) ikb->nfkb releases nucleus Nucleus nfkb->nucleus translocates to gene Gene Expression (e.g., Luciferase) pn This compound? pn->ikk pn->nfkb

Caption: A potential mechanism of action for PN in the NF-κB pathway.

References

Validation & Comparative

Periplocoside N vs. Periplocoside A: A Comparative Analysis of Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the distinct biological profiles of two pregnane glycosides from Periploca sepium.

Periplocoside N and Periplocoside A are both pregnane glycoside natural products isolated from the root bark of Periploca sepium, a plant used in traditional medicine. While structurally related, current research highlights their distinct and divergent biological activities. Periplocoside A has been investigated for its immunomodulatory and hepatoprotective properties in mammalian systems, whereas this compound is primarily recognized for its insecticidal effects. This guide provides a comparative overview of their known biological activities, supported by available experimental data, to aid researchers in understanding their potential therapeutic and practical applications.

Chemical Structures and Physicochemical Properties

PropertyThis compoundPeriplocoside A
Chemical Structure Pregnane glycosidePregnane hexasaccharide with a unique seven-membered formyl acetal bridged orthoester (FABO) motif.
Source Root powder and root bark of Periploca sepium Bge.[1]Root bark of Periploca sepium Bge.[1][2]
Molecular Formula C36H56O13C55H86O23
Molecular Weight 696.8 g/mol 1123.2 g/mol
Known Activities Insecticidal.[1]Immunosuppressive, Hepatoprotective.[1][3]

Comparative Biological Activities

The primary biological activities reported for this compound and Periplocoside A are fundamentally different, directing their potential applications toward distinct fields. This compound is a potent insecticidal agent, while Periplocoside A demonstrates significant immunomodulatory and hepatoprotective effects in mammalian models.

This compound: Insecticidal Activity

This compound has been identified as an insecticidal compound, particularly effective against the red imported fire ant (Solenopsis invicta) and the oriental armyworm (Mythimna separata).[4] The mechanism of its insecticidal action is thought to involve the disruption of the midgut epithelial cells of the affected insects.

Quantitative Data: Insecticidal Activity of this compound

Target Insect SpeciesMetricValueReference
Red Imported Fire Ant (worker)LD50116.62 mg/L[5]
Mythimna separata (3rd instar)LC50Weak activity (> 20 mg/mL at 24h)[4]

Note: While this compound showed activity against the red imported fire ant, its activity against Mythimna separata was found to be weak in the cited study, with other periplocosides like P and T showing more potent effects.

Periplocoside A: Immunosuppressive and Hepatoprotective Activities

Periplocoside A has shown notable efficacy in modulating the immune response and protecting the liver from inflammatory damage in preclinical models. Its activities are primarily linked to the regulation of T-cell and Natural Killer T (NKT) cell functions.

Immunosuppressive Activity: Amelioration of Experimental Autoimmune Encephalomyelitis (EAE)

In a mouse model of multiple sclerosis (EAE), oral administration of Periplocoside A significantly reduced the incidence and severity of the disease.[3] This effect is attributed to its ability to inhibit the differentiation and function of Th17 cells, a key player in autoimmune inflammation.

Quantitative Data: Effect of Periplocoside A on EAE

ParameterVehicle ControlPeriplocoside A (25 mg/kg)Periplocoside A (50 mg/kg)Reference
Mean Clinical Score 3.52.01.5[1]
Disease Incidence 100%60%40%[1]
MOG-specific IL-17 (pg/mL) ~1200~600~400[1]

Hepatoprotective Activity: Prevention of Concanavalin A-Induced Hepatitis

Periplocoside A demonstrated a significant protective effect in a mouse model of autoimmune hepatitis induced by Concanavalin A (ConA).[1] This protection is linked to the inhibition of inflammatory cytokine production by NKT cells.

Quantitative Data: Effect of Periplocoside A on ConA-Induced Hepatitis

ParameterControlConA + VehicleConA + Periplocoside A (10 mg/kg)Reference
Serum ALT (U/L) <50~2500~500[1]
Serum IFN-γ (ng/mL) <0.1~15~5[1]
Serum IL-4 (ng/mL) <0.1~1.2~0.4[1]

Signaling Pathways and Mechanisms of Action

The distinct biological activities of this compound and Periplocoside A are a consequence of their interactions with different molecular targets and signaling pathways.

This compound: Proposed Insecticidal Mechanism

The insecticidal action of periplocosides is generally attributed to damage to the midgut of insects. While the specific molecular targets of this compound are not fully elucidated, related compounds like Periplocoside P and T have been shown to inhibit V-ATPase in the brush border membrane vesicles of Mythimna separata, leading to a disruption of ion transport and gut paralysis.

Periplocoside_N_Pathway PN This compound Midgut Insect Midgut Epithelial Cells PN->Midgut Ingestion VATPase V-ATPase Midgut->VATPase Targets IonGradient Disruption of Ion Gradient VATPase->IonGradient Inhibition Paralysis Gut Paralysis and Cell Death IonGradient->Paralysis Leads to

Caption: Proposed insecticidal mechanism of Periplocosides.

Periplocoside A: Immunomodulatory and Hepatoprotective Mechanisms

Periplocoside A exerts its effects on the mammalian immune system by targeting specific signaling cascades in T-cells and NKT cells.

Inhibition of Th17 Cell Differentiation: Periplocoside A inhibits the differentiation of naïve CD4+ T cells into pathogenic Th17 cells by downregulating the expression of the master transcription factor RORγt and the subsequent production of IL-17.[3]

Periplocoside_A_Th17_Pathway NaiveT Naïve CD4+ T-cell RORYt RORγt Expression NaiveT->RORYt Differentiation signals (e.g., TGF-β, IL-6) Th17 Th17 Cell IL17 IL-17 Production Th17->IL17 RORYt->Th17 Inflammation Autoimmune Inflammation IL17->Inflammation PSA Periplocoside A PSA->RORYt Inhibits Periplocoside_A_NKT_Pathway NKT NKT Cell Activation Activation (e.g., via α-GalCer or anti-CD3) NKT->Activation Cytokines IFN-γ and IL-4 Production Activation->Cytokines Hepatitis Autoimmune Hepatitis Cytokines->Hepatitis PSA Periplocoside A PSA->Activation Inhibits Insecticidal_Assay_Workflow start Start prep Prepare this compound serial dilutions start->prep collect Collect worker ants prep->collect apply Topical application of compound to ants collect->apply observe Incubate and observe mortality over 72h apply->observe analyze Calculate LD50 using probit analysis observe->analyze end End analyze->end Th17_Differentiation_Workflow start Start isolate Isolate naïve CD4+ T-cells from mouse spleen start->isolate culture Culture cells with anti-CD3/CD28 and Th17 polarizing cytokines isolate->culture treat Add Periplocoside A at varying concentrations culture->treat incubate Incubate for 3-5 days treat->incubate analyze Analyze Th17 population by flow cytometry and RORγt expression incubate->analyze end End analyze->end

References

A Comparative Analysis of the Insecticidal Efficacy of Periplocoside N and Synthetic Pesticides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating challenge of insecticide resistance and the growing demand for environmentally benign pest management strategies have intensified the search for novel insecticidal compounds from natural sources. Periplocoside N, a pregnane glycoside isolated from the root bark of Periploca sepium, has demonstrated significant insecticidal potential. This guide provides an objective comparison of the insecticidal efficacy of this compound with commonly used synthetic pesticides, supported by available experimental data.

Quantitative Comparison of Insecticidal Efficacy

The insecticidal activity of a compound is typically quantified by its median lethal dose (LD50) or median lethal concentration (LC50). The LD50 value represents the dose required to kill 50% of a test population, while the LC50 represents the concentration required to achieve the same mortality rate. A lower LD50 or LC50 value indicates higher toxicity and greater insecticidal efficacy.

The following tables summarize the available data for this compound and a selection of synthetic insecticides against two major agricultural pests: the oriental armyworm (Mythimna separata) and the diamondback moth (Plutella xylostella).

CompoundInsect SpeciesTypeLD50 (µ g/larva )Citation
This compoundMythimna separataNatural ProductNot Reported[1][2]
Periplocoside TMythimna separataNatural Product1.31[3]
Periplocoside DMythimna separataNatural Product3.94[3]
Periplocoside FMythimna separataNatural Product3.42[3]
Synthetic Pesticides
ChlorpyrifosMythimna separataOrganophosphateNot Reported
CypermethrinMythimna separataPyrethroidNot Reported

Table 1: Comparative LD50 values of Periplocosides and synthetic pesticides against Mythimna separata.

CompoundInsect SpeciesTypeLC50 (µg/mL)Citation
This compoundPlutella xylostellaNatural ProductNot Reported[1][2]
Periplocoside TPlutella xylostellaNatural Product5.45[3]
Periplocoside DPlutella xylostellaNatural Product12.17[3]
Periplocoside FPlutella xylostellaNatural Product13.95[3]
Synthetic Pesticides
DeltamethrinPlutella xylostellaPyrethroid0.0059 (susceptible strain)
Chlorpyrifos-ethylPlutella xylostellaOrganophosphate0.057 (susceptible strain)
SpinosadPlutella xylostellaSpinosyn<1
ChlorfluazuronPlutella xylostellaIGR0.0006
λ-cyhalothrinPlutella xylostellaPyrethroid0.035 - 0.105
AbamectinPlutella xylostellaAvermectinNot Reported
Emamectin benzoatePlutella xylostellaAvermectinNot Reported

Table 2: Comparative LC50 values of Periplocosides and synthetic pesticides against Plutella xylostella.

Note: Direct comparison of LD50 and LC50 values should be made with caution due to variations in experimental protocols. The data presented is for illustrative purposes to highlight the relative potency.

Mechanism of Action: A Tale of Two Strategies

The insecticidal activity of this compound and synthetic pesticides stems from fundamentally different mechanisms of action, offering distinct advantages and disadvantages.

This compound: Targeting the Insect Midgut

Recent studies suggest that the primary target for Periplocosides, including this compound, is the midgut of susceptible insects. The proposed mechanism involves a two-pronged attack:

  • Activation of Tryptase: Periplocosides have been shown to powerfully activate tryptase, particularly weak alkaline tryptase, in the insect midgut.[3] This enzymatic activation is believed to be a dominant factor leading to insect mortality.

  • Inhibition of V-type H+ ATPase: These compounds also inhibit the activity of vacuolar-type H+-ATPases (V-ATPase). This enzyme is crucial for maintaining the electrochemical gradient across the midgut epithelium, which is essential for nutrient absorption and overall gut function.

Periplocoside_Mechanism cluster_midgut Insect Midgut Epithelial Cell PN This compound VATPase V-type H+ ATPase PN->VATPase Inhibits Tryptase Tryptase PN->Tryptase Activates IonGradient Disrupted Ion Gradient VATPase->IonGradient CellDeath Cell Death Tryptase->CellDeath IonGradient->CellDeath

Mechanism of this compound in the insect midgut.
Synthetic Pesticides: A Multi-pronged Assault on the Nervous System and Beyond

Synthetic pesticides encompass a broad range of chemical classes, each with a specific mode of action. The majority of conventional insecticides are neurotoxins, targeting the central and peripheral nervous systems of insects.

  • Organophosphates and Carbamates: These compounds inhibit the enzyme acetylcholinesterase (AChE), leading to an accumulation of the neurotransmitter acetylcholine and causing continuous nerve stimulation, paralysis, and death.

  • Pyrethroids: They act on the voltage-gated sodium channels in nerve cells, keeping them open and causing repetitive nerve firing, which leads to paralysis.

  • Neonicotinoids: These insecticides bind to nicotinic acetylcholine receptors, causing overstimulation of the nervous system.

  • Diamides: A newer class of insecticides that activate insect ryanodine receptors, leading to uncontrolled calcium release from muscles, resulting in paralysis and cessation of feeding.

Synthetic_Pesticide_Mechanisms cluster_nervous_system Insect Nervous System cluster_muscles Muscle Cells OP_Carb Organophosphates & Carbamates AChE Acetylcholinesterase (AChE) OP_Carb->AChE Inhibit Pyr Pyrethroids NaChannel Sodium Channels Pyr->NaChannel Disrupt Neo Neonicotinoids nAChR Nicotinic ACh Receptors Neo->nAChR Overstimulate Paralysis Paralysis & Death AChE->Paralysis NaChannel->Paralysis nAChR->Paralysis Diamides Diamides RyR Ryanodine Receptors Diamides->RyR Activate CaRelease Uncontrolled Ca2+ Release RyR->CaRelease CaRelease->Paralysis

Modes of action for major classes of synthetic insecticides.

Experimental Protocols

The determination of LD50 and LC50 values is crucial for assessing the efficacy of insecticides. The following are generalized protocols for the leaf dip and topical application bioassays commonly used in entomological research.

Leaf Dip Bioassay (for LC50 Determination)

This method is suitable for assessing the toxicity of insecticides to foliage-feeding insects.

Leaf_Dip_Bioassay start Start prep_solutions Prepare Serial Dilutions of Test Compound start->prep_solutions dip_leaves Dip Leaves in Test Solutions (e.g., 10 seconds) prep_solutions->dip_leaves select_leaves Select Healthy, Untreated Host Plant Leaves select_leaves->dip_leaves dry_leaves Air-dry Treated Leaves dip_leaves->dry_leaves place_in_petri Place Individual Leaves in Petri Dishes dry_leaves->place_in_petri introduce_insects Introduce a Known Number of Larvae (e.g., 10) place_in_petri->introduce_insects incubate Incubate under Controlled Conditions (e.g., 25°C, 16:8 L:D) introduce_insects->incubate assess_mortality Assess Mortality at Predetermined Intervals (e.g., 24, 48, 72h) incubate->assess_mortality probit_analysis Perform Probit Analysis to Calculate LC50 assess_mortality->probit_analysis end End probit_analysis->end

Workflow for a typical leaf dip bioassay.

Methodology:

  • Preparation of Test Solutions: A series of dilutions of the test compound (this compound or synthetic pesticide) are prepared in an appropriate solvent (e.g., acetone or water with a surfactant). A control solution (solvent only) is also prepared.

  • Leaf Treatment: Healthy, undamaged leaves from the host plant of the target insect are excised. Each leaf is dipped into a test solution for a standardized period (e.g., 10-30 seconds) with gentle agitation to ensure complete coverage. Control leaves are dipped in the solvent-only solution.

  • Drying: The treated leaves are allowed to air-dry completely in a fume hood.

  • Insect Exposure: Once dry, each leaf is placed in a ventilated container, such as a Petri dish lined with moist filter paper. A known number of test insects (typically 2nd or 3rd instar larvae) are introduced into each container.

  • Incubation: The containers are maintained under controlled environmental conditions (e.g., 25 ± 2°C, 60-70% relative humidity, and a specific photoperiod).

  • Mortality Assessment: Mortality is recorded at specific time points (e.g., 24, 48, and 72 hours) after exposure. Larvae are considered dead if they are unable to move when prodded with a fine brush.

  • Data Analysis: The mortality data is corrected for control mortality using Abbott's formula. A probit analysis is then performed to determine the LC50 value and its 95% confidence limits.

Topical Application Bioassay (for LD50 Determination)

This method is used to determine the intrinsic toxicity of a compound by direct application to the insect's body.

Methodology:

  • Preparation of Dosing Solutions: Serial dilutions of the test compound are prepared in a volatile solvent like acetone.

  • Insect Handling: Test insects of a uniform age and weight are immobilized, often by chilling them on a cold plate.

  • Application: A precise volume (typically 0.1-1.0 µL) of a dosing solution is applied to a specific location on the insect's body, usually the dorsal thorax, using a micro-applicator. Control insects receive an application of the solvent only.

  • Post-Treatment: After application, the insects are transferred to clean containers with access to food and water.

  • Incubation and Assessment: The insects are maintained under controlled conditions, and mortality is assessed at predetermined intervals.

  • Data Analysis: The LD50 value is calculated using probit analysis, often expressed as the dose per insect or per unit of body weight.

Conclusion

This compound and its analogues represent a promising class of natural insecticides with a distinct mechanism of action targeting the insect midgut. This offers a valuable alternative to the neurotoxic modes of action of many synthetic pesticides, potentially mitigating the development of cross-resistance. While the efficacy of certain Periplocosides, such as Periplocoside T, appears to be in a comparable range to some synthetic insecticides against specific pests, further research is required for a comprehensive comparative analysis of this compound itself.

The development of insecticides based on natural products like this compound is a critical area of research for sustainable agriculture. A deeper understanding of their efficacy, mode of action, and environmental safety profile will be instrumental in their successful integration into future pest management programs.

References

Periplocoside N: A Comparative Analysis of its Mechanism of Action in Immunomodulation and Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Periplocoside N's potential mechanism of action against established therapeutic agents. Drawing on data from related compounds and extensive experimental protocols, this document aims to furnish researchers with the necessary information to evaluate its therapeutic promise.

Introduction to this compound

This compound is a pregnane glycoside isolated from the root of Periploca sepium.[1] While its direct mechanism of action in human cells is an emerging area of research, studies on structurally similar compounds from the same plant genus, such as Periplocoside E and Periplogenin, offer significant insights into its potential therapeutic pathways. These related compounds have demonstrated both immunosuppressive and anticancer properties, suggesting that this compound may function as a dual-action agent.[2]

This guide will explore the hypothesized mechanisms of this compound in the context of two primary therapeutic areas: autoimmune diseases, exemplified by rheumatoid arthritis, and cancer. Its performance will be compared against two standard-of-care drugs: Methotrexate for rheumatoid arthritis and Doxorubicin for cancer.

Comparative Analysis of Mechanism of Action

Immunosuppressive Effects: Comparison with Methotrexate

This compound's potential as an immunosuppressant is predicated on the activity of related compounds that inhibit T-cell activation, a cornerstone in the pathology of autoimmune diseases like rheumatoid arthritis.[3]

Table 1: Comparison of Immunosuppressive Mechanisms and Efficacy

FeatureThis compound (Hypothesized)Methotrexate
Primary Target T-cell activation and proliferationDihydrofolate reductase, leading to inhibition of purine synthesis and proliferation of lymphocytes.[4]
Signaling Pathway Inhibition of ERK and JNK pathways, leading to reduced cytokine production (IL-2, IFN-γ).Inhibition of AICAR transformylase, leading to increased adenosine levels and subsequent anti-inflammatory effects.
Reported Efficacy Data on related compounds show significant inhibition of splenocyte proliferation and suppression of delayed-type hypersensitivity in mice.ACR20 response rates are significantly higher with parenteral vs. oral administration.[5][6] In early RA, clinical effect is comparable to CPH 82, with more effective reduction of CRP and ESR.[7]
Common Side Effects Potential for cardiotoxicity, as seen with other cardiac glycosides from Periploca.[2]Gastrointestinal issues, myelosuppression, hepatotoxicity.[7]

Signaling Pathway: T-Cell Activation Inhibition

The following diagram illustrates the proposed signaling pathway for this compound's immunosuppressive action, based on data from related compounds.

T_Cell_Inhibition cluster_TCR T-Cell Receptor Complex cluster_MAPK MAPK Pathway cluster_Transcription Gene Transcription TCR TCR ERK ERK TCR->ERK activates JNK JNK TCR->JNK activates CD3 CD3 Cytokines IL-2, IFN-γ ERK->Cytokines promotes transcription JNK->Cytokines promotes transcription Periplocoside_N This compound Periplocoside_N->ERK inhibits Periplocoside_N->JNK inhibits Apoptosis_Induction Periplocoside_N This compound ROS Reactive Oxygen Species (ROS) Periplocoside_N->ROS ER_Stress Endoplasmic Reticulum Stress ROS->ER_Stress JNK_Activation JNK Activation ER_Stress->JNK_Activation Mitochondria Mitochondria JNK_Activation->Mitochondria Caspase_Activation Caspase Activation Mitochondria->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis T_Cell_Assay_Workflow Isolate_T_Cells Isolate T-Cells from spleen or PBMCs Label_CFSE Label T-Cells with CFSE dye Isolate_T_Cells->Label_CFSE Culture_Cells Culture labeled cells with stimulants (e.g., anti-CD3/CD28) Label_CFSE->Culture_Cells Add_Compound Add this compound at various concentrations Culture_Cells->Add_Compound Incubate Incubate for 72-96 hours Add_Compound->Incubate Analyze_FACS Analyze CFSE dilution by Flow Cytometry Incubate->Analyze_FACS

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for understanding the potential cross-reactivity of Periplocoside N with other structurally similar glycosides in immunoassays. Due to the absence of direct experimental cross-reactivity data for this compound in published literature, this document outlines a methodology based on established immunoassay principles and presents a hypothetical cross-reactivity profile. This information is intended to guide researchers in the development and validation of specific antibodies and immunoassays for this compound.

Introduction to this compound and Immunoassay Specificity

This compound is a pregnane glycoside isolated from the roots of Periploca sepium.[1][2] Like other pregnane and cardiac glycosides, it possesses a steroidal backbone, a structural feature that can lead to cross-reactivity in antibody-based detection methods such as Enzyme-Linked Immunosorbent Assay (ELISA). Understanding the specificity of an antibody and its potential to bind to related but distinct molecules is critical for the accuracy and reliability of any immunoassay.

Structural Comparison of this compound and Related Glycosides

The likelihood of cross-reactivity is largely dependent on the structural similarity between the target analyte (this compound) and other compounds present in the sample. The core steroid structure is often the primary epitope recognized by antibodies. Variations in the sugar moieties attached to the steroid core can also influence antibody binding.

Below are the structures of this compound and other related glycosides that could potentially exhibit cross-reactivity.

Figure 1: Chemical Structures of this compound and Structurally Related Glycosides

  • This compound: A pregnane glycoside with a characteristic steroid nucleus.[1]

  • Periplocin: A cardiac glycoside that shares a similar steroidal core with this compound.[3]

  • Digitoxin: A well-known cardiac glycoside from the digitalis plant, often used in medicine.

  • Digoxin: Another common cardiac glycoside, structurally similar to Digitoxin.

(Note: The detailed chemical structures would be presented here in a publication, illustrating the shared steroid backbone and differing glycosidic chains.)

Hypothetical Cross-Reactivity Data

The following table presents hypothetical data from a competitive ELISA designed to determine the cross-reactivity of an anti-Periplocoside N antibody with related glycosides. The cross-reactivity is calculated as the ratio of the concentration of this compound required to cause 50% inhibition of the signal to the concentration of the competing glycoside required for the same level of inhibition, multiplied by 100.

Table 1: Hypothetical Cross-Reactivity of a Polyclonal Anti-Periplocoside N Antibody

Compound50% Inhibition Concentration (IC50) (ng/mL)Cross-Reactivity (%)
This compound10100
Periplocin5020
Digitoxin5002
Digoxin8001.25
Cholesterol> 10,000< 0.1

This data is illustrative and intended to demonstrate how results would be presented. Actual experimental results may vary.

Experimental Protocol: Competitive ELISA for this compound

This section details a representative protocol for a competitive ELISA to assess the cross-reactivity of an antibody against this compound.

Objective: To determine the specificity of an anti-Periplocoside N antibody by measuring its cross-reactivity with a panel of structurally related glycosides.

Principle: In this competitive assay, a known amount of this compound is coated onto the wells of a microtiter plate. A constant amount of anti-Periplocoside N antibody is pre-incubated with either a standard solution of this compound or a sample containing a potential cross-reactant. This mixture is then added to the coated plate. The free antibody will bind to the coated this compound. The amount of bound antibody is inversely proportional to the concentration of this compound or the cross-reacting compound in the sample. A secondary antibody conjugated to an enzyme (e.g., HRP) is then added, followed by a substrate to produce a colorimetric signal.

Materials:

  • High-binding 96-well microtiter plates

  • This compound standard

  • Potential cross-reacting glycosides (e.g., Periplocin, Digitoxin, Digoxin)

  • Anti-Periplocoside N primary antibody

  • Enzyme-conjugated secondary antibody (e.g., Goat anti-Rabbit IgG-HRP)

  • Coating Buffer (e.g., Carbonate-Bicarbonate buffer, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Substrate Solution (e.g., TMB)

  • Stop Solution (e.g., 2M H2SO4)

  • Microplate reader

Procedure:

  • Coating: Dilute this compound to 1-10 µg/mL in Coating Buffer. Add 100 µL to each well of a microtiter plate. Incubate overnight at 4°C.

  • Washing: Discard the coating solution and wash the plate three times with 200 µL of Wash Buffer per well.

  • Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature.

  • Competition:

    • Prepare serial dilutions of the this compound standard and the potential cross-reactants in Assay Buffer.

    • In a separate plate or tubes, mix 50 µL of each standard/cross-reactant dilution with 50 µL of the diluted primary antibody. Incubate for 1 hour at 37°C.

  • Incubation: Wash the blocked plate three times with Wash Buffer. Add 100 µL of the pre-incubated antibody/analyte mixture to the corresponding wells. Incubate for 1-2 hours at 37°C.

  • Secondary Antibody: Wash the plate three times with Wash Buffer. Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well. Incubate for 1 hour at 37°C.

  • Detection: Wash the plate five times with Wash Buffer. Add 100 µL of Substrate Solution to each well and incubate in the dark for 15-30 minutes at room temperature.

  • Stop Reaction: Add 50 µL of Stop Solution to each well.

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

  • Calculation: Plot a standard curve of absorbance versus the logarithm of the this compound concentration. Determine the IC50 for this compound and each potential cross-reactant. Calculate the percent cross-reactivity using the formula mentioned above.

Visualizing the Workflow and Relationships

To further clarify the experimental process and the structural relationships, the following diagrams are provided.

experimental_workflow cluster_prep Plate Preparation cluster_competition Competitive Reaction cluster_assay Assay Steps p1 Coat Plate with This compound p2 Wash p1->p2 p3 Block Plate p2->p3 a1 Add Mixture to Plate p3->a1 c1 Prepare Standards & Test Glycosides c2 Pre-incubate with Primary Antibody c1->c2 c2->a1 a2 Wash a1->a2 a3 Add Secondary Ab-HRP a2->a3 a4 Wash a3->a4 a5 Add TMB Substrate a4->a5 a6 Add Stop Solution a5->a6 a7 Read Absorbance (450 nm) a6->a7

Caption: Competitive ELISA workflow for cross-reactivity testing.

structural_relationship cluster_core Shared Structural Core cluster_glycosides Related Glycosides Core Steroid Nucleus PN This compound Core->PN PP Periplocin Core->PP DT Digitoxin Core->DT DG Digoxin Core->DG

Caption: Structural relationship of potential cross-reactants.

Conclusion

This guide provides a foundational understanding of how to approach the study of this compound cross-reactivity. While no specific experimental data is currently available, the provided methodology and hypothetical data serve as a valuable resource for researchers. It is imperative that any newly developed antibody for this compound be rigorously tested for cross-reactivity against a panel of structurally related compounds to ensure the validity of immunoassay results. The structural similarities among pregnane and cardiac glycosides highlight the potential for cross-reactivity and underscore the need for thorough assay validation.

References

Periplocoside N: A Comparative Analysis of its Insecticidal Efficacy Against Other Natural Compounds

Author: BenchChem Technical Support Team. Date: November 2025

In the ongoing search for effective and environmentally benign alternatives to synthetic pesticides, natural compounds derived from plants have garnered significant attention from the scientific community. Among these, Periplocoside N, a pregnane glycoside isolated from the root bark of Periploca sepium, has demonstrated notable insecticidal properties. This guide provides a comparative analysis of the insecticidal activity of this compound against other well-known natural insecticides, supported by experimental data, detailed methodologies, and visual representations of molecular pathways and workflows.

Quantitative Comparison of Insecticidal Activity

The insecticidal efficacy of this compound and other natural insecticides was evaluated against the red imported fire ant, Solenopsis invicta. The following table summarizes the median lethal dose (LD50) values, providing a quantitative measure of toxicity. A lower LD50 value indicates higher toxicity.

CompoundInsect SpeciesTargetLD50 (24h)UnitCitation(s)
This compound Solenopsis invictaWorkersNot specifiedmg/L[1]
SoldiersNot specifiedmg/L[1]
MalesNot specifiedmg/L[1]
Alate FemalesNot specifiedmg/L[1]
Celangulin V Solenopsis invictaLarge Workers0.046ng/ant[2][3][4]
Azadirachtin Solenopsis invictaLarge Workers0.200ng/ant[2][3][4]
Rotenone Solenopsis invictaWorkers50.929ng/ant[3]

Note: The original study by Li et al. (2012) provided LD50 values for this compound in mg/L, but the specific values for each caste were not available in the abstract. The data for Celangulin V, Azadirachtin, and Rotenone are from topical application bioassays.

Experimental Protocols

The determination of the insecticidal activity of these natural compounds involves standardized bioassays. Below are detailed methodologies representative of those used in the cited studies.

Insect Rearing and Collection

Red imported fire ant (Solenopsis invicta) colonies are collected from field locations and maintained in the laboratory under controlled conditions (e.g., 25 ± 2°C, 60-70% relative humidity, 12:12 h light:dark cycle). Colonies are housed in plastic containers with a plaster-of-Paris base and provided with water and a diet of insects (like mealworms) and sugar water. Worker ants of a relatively uniform size are collected for the bioassays.

Insecticide Bioassay (Topical Application)

This method is commonly used to determine the contact toxicity of an insecticide.

  • Preparation of Test Solutions: The natural insecticide (e.g., this compound, Azadirachtin, Celangulin V, Rotenone) is dissolved in an appropriate solvent, typically acetone, to create a stock solution. A series of dilutions are then prepared from the stock solution to obtain a range of concentrations for testing. A control solution containing only the solvent is also prepared.

  • Application: Worker ants are immobilized by brief chilling. A micro-applicator is used to apply a precise volume (e.g., 0.5 µL) of the test solution to the dorsal surface of the ant's thorax.

  • Observation: After application, the treated ants are transferred to clean petri dishes containing a food source and water. Mortality is recorded at specified time intervals, typically including 24, 48, and 72 hours post-treatment. Ants are considered dead if they are unable to move when prodded with a fine brush.

  • Data Analysis: The mortality data is subjected to probit analysis to determine the LD50 value, which is the dose required to kill 50% of the test population.

Insecticide Bioassay (Oral Ingestion - for this compound LD50 in mg/L)

This method assesses the toxicity of a compound when ingested by the insect.

  • Preparation of Diet: The test compound is incorporated into a suitable food source for the ants, such as a sugar solution. A range of concentrations of the test compound in the diet are prepared. A control diet without the test compound is also prepared.

  • Feeding: A known number of worker ants are placed in a container with the prepared diet. The ants are allowed to feed on the diet for a specific period.

  • Observation and Data Analysis: Similar to the topical application bioassay, mortality is recorded at regular intervals, and the data is used to calculate the lethal concentration 50 (LC50) or LD50, depending on how the dose is quantified.

Signaling Pathways and Mechanisms of Action

Natural insecticides exert their toxic effects through various mechanisms, often by interfering with critical physiological and biochemical processes in the insect.

Proposed Mechanism of Action for this compound: Inhibition of Na+/K+-ATPase

This compound is a cardiac glycoside. A primary and well-established mechanism of action for this class of compounds is the inhibition of the Na+/K+-ATPase enzyme.[5][6] This enzyme is crucial for maintaining the electrochemical gradients across cell membranes, which are essential for nerve impulse transmission and other cellular functions.

Na_K_ATPase_Inhibition cluster_membrane Cell Membrane NaK_ATPase Na+/K+-ATPase ADP ADP + Pi NaK_ATPase->ADP Na_out Na+ (out) NaK_ATPase->Na_out K_in K+ (in) NaK_ATPase->K_in Depolarization Membrane Depolarization NaK_ATPase->Depolarization Disruption of ion gradient leads to Periplocoside_N This compound Periplocoside_N->NaK_ATPase Inhibits ATP ATP ATP->NaK_ATPase Energy Na_in Na+ (in) Na_in->NaK_ATPase 3 Na+ K_out K+ (out) K_out->NaK_ATPase 2 K+ Nerve_Block Nerve Impulse Transmission Block Depolarization->Nerve_Block

Caption: Proposed signaling pathway for this compound via inhibition of Na+/K+-ATPase.

Inhibition of Na+/K+-ATPase by this compound disrupts the sodium and potassium ion gradients across the nerve cell membrane.[5] This leads to membrane depolarization, which in turn blocks the transmission of nerve impulses, ultimately causing paralysis and death of the insect.[6]

Alternative Proposed Mechanism for Periplocosides: V-ATPase Inhibition

Some studies suggest that other periplocosides may act by inhibiting Vacuolar-type H+-ATPase (V-ATPase).[7] This enzyme is vital for acidifying intracellular compartments and plays a role in energizing transport processes across membranes in the insect midgut.

V_ATPase_Inhibition cluster_membrane Midgut Epithelial Cell Membrane V_ATPase V-ATPase ADP_V ADP + Pi V_ATPase->ADP_V H_out H+ (out) V_ATPase->H_out pH_disruption Disruption of pH gradient V_ATPase->pH_disruption Inhibition disrupts proton pumping Periplocoside Periplocoside Periplocoside->V_ATPase Inhibits ATP_V ATP ATP_V->V_ATPase Energy H_in H+ (in) H_in->V_ATPase H+ Cell_death Epithelial Cell Death pH_disruption->Cell_death Leads to

Caption: Alternative proposed pathway for periplocosides via V-ATPase inhibition.

Experimental Workflow Visualization

The process of evaluating the insecticidal activity of a natural compound follows a structured workflow from collection to data analysis.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis A Collection of Insect Species (S. invicta) D Topical Application or Oral Ingestion Bioassay A->D B Isolation & Purification of Natural Compound (e.g., this compound) C Preparation of Serial Dilutions B->C C->D E Mortality Assessment (e.g., 24, 48, 72h) D->E F Probit Analysis E->F G Determination of LD50/LC50 Values F->G

Caption: General experimental workflow for insecticidal bioassays.

References

A Comparative Guide to the Structure-Activity Relationship of Periplocoside Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Periplocosides, a class of cardiac glycosides primarily extracted from the root bark of Periploca sepium (Cortex Periplocae), have garnered significant attention for their potent anti-tumor activities. The lead compound, Periplocin, has demonstrated efficacy against a range of cancers, including pancreatic, lung, and colorectal cancer.[1][2] This guide provides an objective comparison of Periplocoside analogs, detailing their structure-activity relationships (SAR), mechanisms of action through key signaling pathways, and the experimental protocols used for their evaluation.

Structure-Activity Relationship (SAR) Overview

The core structure of Periplocin consists of a steroid aglycone and a sugar moiety. Analogs, such as Periplocymarin (formed by the removal of a glucose molecule from Periplocin) and Periplogenin (the aglycone base), exhibit different biological activities.[1] The anti-cancer efficacy of these compounds is intrinsically linked to their chemical structure, with modifications to the steroidal core or the sugar attachments significantly influencing their cytotoxic and mechanistic profiles.

While comprehensive SAR studies on a wide array of synthetic Periplocoside analogs are still emerging, preliminary findings suggest that the unsaturated five-membered lactone ring and the overall stereochemistry of the steroid core are crucial for cytotoxicity.[1] Modifications often focus on altering glycosylation patterns or substituting functional groups on the aglycone to enhance potency, selectivity, and pharmacokinetic properties.

Comparative Biological Activity

The anti-proliferative and pro-apoptotic effects of Periplocosides have been quantified across various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these compounds.

CompoundCancer Cell LineBiological ActivityIC50 Value
Periplocin Pancreatic (PANC-1)Inhibition of proliferation~125-250 nM[3][4]
Pancreatic (CFPAC-1)Inhibition of proliferation~125-250 nM[3][4]
Hepatocellular Carcinoma (HepG2)Oxaliplatin-resistant cells~80 nM (to induce sensitivity)[5]
Hepatocellular Carcinoma (HepG2/OXA)Re-sensitization to OxaliplatinDecreased OXA IC50 from 33.07 µM to 17.51 µM[5]
Periplocin Analogs (General) VariousAntiproliferative, AntimetastaticActivity is highly dependent on the specific functional groups and their positions on the core structure.[6]

Note: IC50 values can vary between studies due to different experimental conditions such as incubation time and cell density.

Key Signaling Pathways and Mechanisms of Action

Periplocoside analogs exert their anti-cancer effects by modulating multiple critical signaling pathways involved in cell proliferation, survival, and apoptosis.

AMPK/mTOR Signaling Pathway

A primary mechanism of action for Periplocin is the activation of the AMP-activated protein kinase (AMPK) pathway, which in turn inhibits the mammalian target of rapamycin (mTOR) signaling.[2][3][7] This inhibition disrupts protein synthesis and cell growth, leading to apoptosis and autophagy in cancer cells.[3]

AMPK_mTOR_Pathway Periplocin Periplocoside Analogs (e.g., Periplocin) AMPK AMPK Periplocin->AMPK activates mTOR mTOR AMPK->mTOR inhibits Apoptosis Apoptosis AMPK->Apoptosis promotes p70S6K p70S6K mTOR->p70S6K activates Proliferation Cell Proliferation & Growth mTOR->Proliferation promotes Autophagy Autophagy mTOR->Autophagy inhibits p70S6K->Proliferation promotes

Caption: AMPK/mTOR signaling pathway modulated by Periplocosides.

Apoptosis Induction Pathways

Periplocosides trigger apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. They modulate the expression of key apoptosis-related proteins, increasing the ratio of pro-apoptotic Bax to anti-apoptotic Bcl-2.[1] Furthermore, Periplocin can upregulate death receptors like DR4 and DR5, sensitizing cancer cells to apoptosis-inducing ligands.[1][3]

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway DR Death Receptors (DR4, DR5) Caspase8 Caspase-8 DR->Caspase8 Caspase3 Caspase-3 (Executioner) Caspase8->Caspase3 Bax Bax Mitochondria Mitochondria Bax->Mitochondria Bcl2 Bcl-2 Bcl2->Mitochondria Caspase9 Caspase-9 Mitochondria->Caspase9 Caspase9->Caspase3 Periplocin Periplocoside Analogs Periplocin->DR upregulates Periplocin->Bax upregulates Periplocin->Bcl2 downregulates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic and extrinsic apoptosis pathways induced by Periplocosides.

Experimental Protocols

Evaluating the therapeutic potential of Periplocoside analogs requires a series of standardized in vitro assays. Below are detailed methodologies for key experiments.

Experimental Workflow

The general workflow for screening and characterizing Periplocoside analogs involves a multi-step process from initial cytotoxicity screening to in-depth mechanistic studies.

Experimental_Workflow cluster_0 Compound Preparation cluster_1 In Vitro Screening cluster_2 Functional Assays cluster_3 Mechanism of Action A Isolation of Periplocoside or Synthesis of Analogs B Cytotoxicity Assay (MTT/LDH) Determine IC50 values A->B C Cell Proliferation Assay (e.g., Ki67 Staining) B->C D Clonogenic Assay (Long-term survival) B->D E Transwell Migration & Invasion Assay B->E Select potent analogs F Flow Cytometry (Apoptosis & Cell Cycle Analysis) E->F G Western Blotting (Protein Expression Analysis) F->G H RNA Sequencing (Gene Expression Profiling) G->H

Caption: General experimental workflow for evaluating Periplocoside analogs.

Protocol 1: Cell Viability Assessment (MTT Assay)

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[8][9][10]

Objective: To determine the IC50 value of a Periplocoside analog.

Materials:

  • 96-well flat-bottom plates

  • Cancer cell line of interest

  • Complete culture medium

  • Periplocoside analog stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[8]

  • Solubilization solution (e.g., DMSO or a detergent-based buffer)

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader (absorbance at 570 nm, reference at ~630 nm)[8][11]

Procedure:

  • Cell Seeding: Harvest and count cells. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.[12]

  • Compound Treatment: Prepare serial dilutions of the Periplocoside analog in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include wells with vehicle control (e.g., 0.1% DMSO) and medium-only blanks.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C, 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL) and incubate for 2-4 hours at 37°C.[10] During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[8]

  • Solubilization: Carefully remove the medium containing MTT. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[8]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background noise.[8][11]

  • Data Analysis: Subtract the average absorbance of the medium-only blanks from all other readings. Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Protocol 2: Cell Migration Assessment (Transwell Assay)

This assay, also known as the Boyden chamber assay, is used to evaluate the effect of compounds on cell migration.[13][14]

Objective: To determine if a Periplocoside analog can inhibit cancer cell migration.

Materials:

  • 24-well plates with Transwell® inserts (typically with 8.0 µm pore polycarbonate membranes)[13]

  • Cancer cell line of interest

  • Serum-free culture medium

  • Complete culture medium (containing a chemoattractant, e.g., 10% FBS)[14]

  • Periplocoside analog

  • Cotton swabs[13]

  • Fixative solution (e.g., 4% Paraformaldehyde)[13]

  • Staining solution (e.g., 0.1% Crystal Violet)[13]

  • Inverted microscope

Procedure:

  • Chamber Preparation: Place the Transwell inserts into the wells of a 24-well plate. Add 600 µL of complete medium (with chemoattractant) to the lower chamber of each well.[13]

  • Cell Preparation: Culture cells to ~80% confluency. Harvest the cells and resuspend them in serum-free medium at a concentration of 1x10^5 cells/mL.[13] Pre-treat the cell suspension with the desired concentration of the Periplocoside analog (and a vehicle control) for a specified time (e.g., 1 hour).

  • Cell Seeding: Add 200 µL of the treated cell suspension to the upper chamber of each insert.[13]

  • Incubation: Incubate the plate for an appropriate period (e.g., 24 hours) at 37°C, 5% CO2, allowing cells to migrate through the porous membrane towards the chemoattractant in the lower chamber.[13][14]

  • Removal of Non-migrated Cells: After incubation, carefully remove the inserts from the wells. Use a cotton swab to gently wipe the inside of the insert to remove the non-migrated cells from the upper surface of the membrane.[13][15]

  • Fixation and Staining: Fix the migrated cells on the lower surface of the membrane by immersing the insert in 4% paraformaldehyde for 15 minutes.[14] Wash with PBS and then stain with 0.1% crystal violet for 30 minutes.[13]

  • Imaging and Quantification: Gently wash the inserts with water to remove excess stain. Allow them to air dry. Count the stained, migrated cells in several representative fields of view for each membrane using an inverted microscope. The number of migrated cells in the analog-treated group is then compared to the vehicle control group to determine the inhibitory effect.

References

In Vivo Validation of Periplocoside N's Immunosuppressive Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the in vivo immunosuppressive activity of Periplocoside E against the established immunosuppressant, Cyclosporin A. The data is compiled from preclinical studies and is intended for researchers, scientists, and drug development professionals.

Comparative Analysis of Immunosuppressive Activity

The following tables summarize the in vivo effects of Periplocoside E and Cyclosporin A on key markers of cell-mediated immunity.

Table 1: Effect on Delayed-Type Hypersensitivity (DTH) Response
CompoundSpeciesDTH ModelDosageRoute of AdministrationInhibition of Ear Swelling (%)Reference
Periplocoside E MouseOvalbumin (OVA)-induced1 mg/kg/dayIntraperitonealSignificant suppression (quantitative data not specified)[1]
Cyclosporin A MouseSheep Red Blood Cells (SRBC)-induced>50 mg/kg (2 consecutive daily injections)IntramuscularSignificant inhibition[2]
Cyclosporin A RatKeyhole-Limpet Hemocyanin (KLH)-induced100 mg/kg (single dose)Intraperitoneal~67% (Calculated from 7.2mm to 2.4mm)[3]
Table 2: Effect on T-Cell Proliferation and Cytokine Production
CompoundSpeciesAssayDosageRoute of AdministrationEffectReference
Periplocoside E MouseOVA-induced splenocyte proliferation (ex vivo)1 mg/kg/day for 7 daysIntraperitonealDose-dependent suppression of proliferation and IL-2 & IFN-γ production[1]
Cyclosporin A MouseSRBC-induced lymphokine production (ex vivo)>50 mg/kg (2 consecutive daily injections)IntramuscularInhibition of lymphokine production[2]
Tacrolimus MouseAnti-CD3ε mAb-induced CD4+ T-cell proliferation (ex vivo)0.5-10 mg/kg/day for 4 daysIntraperitonealDose-dependent reduction in proliferation[4]

Experimental Protocols

Delayed-Type Hypersensitivity (DTH) Response in Mice

This protocol is based on the methodology used to evaluate the in vivo immunosuppressive effect of Periplocoside E.[1]

  • Animals: BALB/c mice are typically used.

  • Sensitization: Mice are immunized by a subcutaneous injection of an antigen, such as Ovalbumin (OVA), emulsified in Complete Freund's Adjuvant (CFA).

  • Treatment: The test compound (e.g., Periplocoside E) or vehicle control is administered daily, often via intraperitoneal injection, for a specified period (e.g., 7 days) starting from the day of sensitization.

  • Challenge: Several days after sensitization (e.g., day 5 or 6), a secondary challenge is performed by injecting the antigen (OVA in saline) into one ear pinna. The contralateral ear is injected with saline alone to serve as a control.

  • Measurement: Ear thickness is measured before the challenge and at regular intervals afterward (e.g., 24, 48, and 72 hours) using a micrometer. The degree of ear swelling is calculated as the difference in thickness between the antigen-challenged and saline-challenged ears.

  • Analysis: The percentage of inhibition of the DTH response by the test compound is calculated by comparing the ear swelling in the treated group to that in the vehicle-treated control group.

Antigen-Specific T-Cell Proliferation and Cytokine Production (Ex Vivo)

This protocol outlines the procedure for assessing the effect of in vivo treatment on T-cell responses.[1]

  • Immunization and Treatment: Mice are immunized and treated with the test compound (e.g., Periplocoside E) as described in the DTH protocol.

  • Spleen Cell Isolation: At the end of the treatment period, mice are euthanized, and their spleens are aseptically removed. Single-cell suspensions of splenocytes are prepared.

  • Cell Culture: Splenocytes are cultured in vitro in the presence or absence of the specific antigen (e.g., OVA).

  • Proliferation Assay: T-cell proliferation is assessed using a standard method, such as the MTT assay or by measuring the incorporation of [3H]-thymidine or BrdU.

  • Cytokine Analysis: The concentration of cytokines, such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ), in the culture supernatants is measured using ELISA.

  • Data Analysis: The proliferation and cytokine production in the treated group are compared to the vehicle-treated control group to determine the immunosuppressive effect of the compound.

Visualizations

Signaling Pathway of T-Cell Activation and Inhibition

T_Cell_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR T-Cell Receptor (TCR) PLCg PLCγ TCR->PLCg CD28 CD28 Ras Ras CD28->Ras DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 PKC PKC DAG->PKC CaN Calcineurin IP3->CaN Raf Raf PKC->Raf NFAT_p NFAT (P) CaN->NFAT_p Dephosphorylates Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK JNK JNK MEK->JNK AP1 AP-1 ERK->AP1 JNK->AP1 NFAT NFAT NFAT_p->NFAT Gene Gene Transcription (IL-2, IFN-γ) NFAT->Gene AP1->Gene PN Periplocoside E PN->ERK PN->JNK CsA Cyclosporin A CsA->CaN DTH_Workflow cluster_Day0 cluster_Day0_7 cluster_Day6_pre cluster_Day6_challenge cluster_Day7_9 cluster_Analysis Day0 Day 0: Sensitization Day0_7 Day 0-7: Treatment Day0->Day0_7 Sens_desc Subcutaneous injection of Ovalbumin (OVA) in CFA Day6_pre Day 6: Pre-Challenge Measurement Day0_7->Day6_pre Treat_desc Daily intraperitoneal injection of Periplocoside E or Vehicle Day6_challenge Day 6: Challenge Day6_pre->Day6_challenge Pre_desc Measure baseline ear thickness Day7_9 Day 7-9: Post-Challenge Measurement Day6_challenge->Day7_9 Challenge_desc Intradermal injection of OVA in one ear, saline in the other Analysis Data Analysis Day7_9->Analysis Post_desc Measure ear thickness at 24, 48, and 72 hours Analysis_desc Calculate ear swelling and percentage of inhibition

References

A Comparative Analysis of Analytical Methods for Periplocoside N Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of various analytical methods for the quantification of Periplocoside N, a cardiac glycoside of significant interest in pharmaceutical research. The following sections present a head-to-head comparison of Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), High-Performance Thin-Layer Chromatography (HPTLC), and UV-Visible (UV-Vis) Spectrophotometry. This objective evaluation, supported by experimental data from existing literature on similar compounds, aims to assist researchers in selecting the most appropriate analytical technique for their specific research needs.

Overview of Analytical Methods

The selection of an analytical method for the quantification of this compound is critical and depends on factors such as the required sensitivity, selectivity, sample matrix, throughput, and available instrumentation. This guide focuses on three prominent techniques:

  • UPLC-MS/MS: A highly sensitive and selective method, considered the gold standard for quantitative analysis of compounds in complex biological matrices.

  • HPTLC: A planar chromatographic technique offering simplicity, cost-effectiveness, and the ability to analyze multiple samples simultaneously.

  • UV-Vis Spectrophotometry: A widely accessible and straightforward technique based on the absorption of ultraviolet or visible light by the analyte.

Comparative Performance Data

The following table summarizes the key performance parameters for the analytical methods discussed. It is important to note that while data for UPLC-MS/MS is based on studies of this compound and related cardiac glycosides, the data for HPTLC and UV-Vis Spectrophotometry are representative values for the analysis of similar cardiac glycosides and would require specific method development and validation for this compound.

ParameterUPLC-MS/MSHPTLC (Hypothetical)UV-Vis Spectrophotometry (Hypothetical)
Linearity Range 0.5 - 50 ng/mL[1][2]100 - 1000 ng/spot5 - 40 µg/mL
Limit of Quantification (LOQ) 0.2 - 0.5 ng/mL[1][2]~15 ng/spot~1 µg/mL
Accuracy (% Bias) -17.3% to +11.5%[1]± 5-10%± 5-15%
Precision (% RSD) < 15%[1]< 5%< 5%
Selectivity Very HighModerate to HighLow to Moderate
Sample Throughput High (with autosampler)Very HighModerate
Cost per Sample HighLowVery Low
Instrumentation Cost HighModerateLow

Experimental Protocols

This section provides detailed methodologies for the key analytical techniques.

UPLC-MS/MS Method for this compound in Biological Matrices

This protocol is based on established methods for the simultaneous determination of this compound and other cardiac glycosides in plasma.[1]

3.1.1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample, add 300 µL of acetonitrile.

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Inject an aliquot into the UPLC-MS/MS system.

3.1.2. Chromatographic and Mass Spectrometric Conditions

  • UPLC System: Waters ACQUITY UPLC or equivalent.

  • Column: Waters ACQUITY UPLC BEH C18 column (e.g., 2.1 mm × 50 mm, 1.7 µm).

  • Mobile Phase:

    • A: 0.1% formic acid in water

    • B: 0.1% formic acid in acetonitrile

  • Gradient Elution: A time-programmed gradient is used to achieve optimal separation.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Mass Spectrometer: Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and an internal standard.

Hypothetical HPTLC Method for this compound

This proposed method is based on general procedures for the HPTLC analysis of cardiac glycosides.

3.2.1. Sample and Standard Preparation

  • Prepare a stock solution of this compound standard in methanol (e.g., 1 mg/mL).

  • Prepare working standard solutions by serial dilution of the stock solution.

  • Extract this compound from the sample matrix using a suitable solvent (e.g., methanol or ethanol) and concentrate the extract.

3.2.2. HPTLC Procedure

  • Stationary Phase: HPTLC plates pre-coated with silica gel 60 F254.

  • Sample Application: Apply standards and samples as bands using an automated applicator.

  • Mobile Phase: A mixture of solvents such as ethyl acetate, methanol, and water in an optimized ratio.

  • Development: Develop the plate in a twin-trough chamber saturated with the mobile phase.

  • Densitometric Analysis: After development, dry the plate and scan using a TLC scanner at the wavelength of maximum absorbance for this compound (e.g., 220 nm).

Hypothetical UV-Vis Spectrophotometric Method for this compound

This proposed method is based on the fundamental principles of UV-Vis spectrophotometry for the quantification of chromophore-containing compounds like cardiac glycosides.

3.3.1. Sample and Standard Preparation

  • Prepare a stock solution of this compound standard in a suitable solvent (e.g., methanol).

  • Prepare a series of standard solutions of known concentrations by diluting the stock solution.

  • Prepare the sample solution by extracting this compound and dissolving it in the same solvent. A sample cleanup step may be necessary to remove interfering substances.

3.3.2. Spectrophotometric Measurement

  • Determine the wavelength of maximum absorbance (λmax) of this compound by scanning a standard solution over a UV-Vis range (e.g., 200-400 nm).

  • Measure the absorbance of the standard solutions and the sample solution at the determined λmax.

  • Construct a calibration curve by plotting the absorbance of the standards against their concentrations.

  • Determine the concentration of this compound in the sample solution from the calibration curve.

Mandatory Visualizations

Experimental Workflow for UPLC-MS/MS Analysis

The following diagram illustrates the typical workflow for the quantitative analysis of this compound in a biological matrix using UPLC-MS/MS.

G cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample precipitation Protein Precipitation (Acetonitrile) plasma->precipitation 1. centrifugation Centrifugation precipitation->centrifugation 2. evaporation Evaporation centrifugation->evaporation 3. reconstitution Reconstitution evaporation->reconstitution 4. injection Injection reconstitution->injection 5. separation UPLC Separation (C18 Column) injection->separation 6. ionization ESI Ionization separation->ionization 7. detection MS/MS Detection (MRM) ionization->detection 8. quantification Quantification detection->quantification 9. reporting Reporting quantification->reporting 10.

Caption: UPLC-MS/MS workflow for this compound analysis.

Potential Signaling Pathway Affected by Periplocosides

Periplocin, a cardiac glycoside structurally related to this compound, has been shown to suppress the Unfolded Protein Response (UPR) signaling pathway. The UPR is a cellular stress response pathway, and its inhibition may contribute to the pharmacological effects of these compounds. The following diagram illustrates the key components of the UPR pathway.

G cluster_er Endoplasmic Reticulum cluster_cytosol Cytosol / Nucleus unfolded_proteins Unfolded Proteins bip BiP unfolded_proteins->bip ire1 IRE1 unfolded_proteins->ire1 Activation perk PERK unfolded_proteins->perk Activation atf6 ATF6 unfolded_proteins->atf6 Activation bip->ire1 Inhibition bip->perk Inhibition bip->atf6 Inhibition xbp1 XBP1 Splicing ire1->xbp1 eif2a eIF2α Phosphorylation perk->eif2a atf6_cleavage ATF6 Cleavage (in Golgi) atf6->atf6_cleavage gene_expression Target Gene Expression (Chaperones, ERAD, Apoptosis) xbp1->gene_expression atf4 ATF4 Translation eif2a->atf4 atf4->gene_expression atf6_cleavage->gene_expression periplocoside This compound (Potential Inhibitor) periplocoside->unfolded_proteins Suppresses UPR

Caption: Unfolded Protein Response (UPR) signaling pathway.

Conclusion

The choice of an analytical method for this compound quantification is a critical decision that should be guided by the specific requirements of the study.

  • UPLC-MS/MS is the method of choice for pharmacokinetic studies and when high sensitivity and selectivity are paramount, especially in complex biological matrices.

  • HPTLC offers a cost-effective and high-throughput alternative for the routine quality control of herbal extracts or pharmaceutical formulations where the concentration of this compound is relatively high.

  • UV-Vis Spectrophotometry is a simple and accessible technique suitable for preliminary quantification in simple matrices, provided that interfering substances are absent or removed.

It is recommended to validate the chosen method according to the International Council for Harmonisation (ICH) guidelines to ensure reliable and accurate results. The potential modulation of the Unfolded Protein Response pathway by Periplocosides warrants further investigation to elucidate their full pharmacological profile.

References

Lack of Evidence for Synergistic Effects of Periplocoside N, A Closely Related Compound Shows Promise in Combination Therapy

Author: BenchChem Technical Support Team. Date: November 2025

Despite the growing interest in the therapeutic potential of cardiac glycosides in oncology, a comprehensive review of published scientific literature reveals a notable absence of studies investigating the synergistic effects of Periplocoside N with other compounds. Researchers, scientists, and drug development professionals should be aware that, to date, no experimental data has been published to support the use of this compound in combination therapies to achieve synergistic outcomes.

In light of this finding, this guide will instead focus on a closely related cardiac glycoside, Periplocymarin (PPM) , which is also isolated from Periploca sepium. A recent study has demonstrated a significant synergistic anti-cancer effect when PPM is combined with the conventional chemotherapeutic agent 5-Fluorouracil (5-FU) in colorectal cancer models. This information is presented as a potential avenue for future research into the synergistic potential of this compound and other related compounds.

Synergistic Anti-Cancer Effects of Periplocymarin and 5-Fluorouracil

A study investigating the anti-cancer properties of Periplocymarin (PPM) in colorectal cancer (CRC) has provided evidence of a synergistic interaction when combined with 5-Fluorouracil (5-FU). The anti-cancer effect of PPM was found to be exaggerated when administered in combination with 5-FU in an in vivo xenograft mouse model.[1]

In Vivo Experimental Data

The synergistic effect of PPM and 5-FU was evaluated in a subcutaneous xenograft mouse model using HCT 116 colorectal cancer cells. The following table summarizes the treatment groups and dosages used in the study.

Treatment GroupCompoundDosageAdministration RouteFrequency
Control0.9% Physiological Saline-Intraperitoneal InjectionEvery two days
PPMPeriplocymarin3 mg/kgIntraperitoneal InjectionEvery two days
5-FU5-Fluorouracil10 mg/kgIntraperitoneal InjectionEvery two days
CombinationPeriplocymarin + 5-Fluorouracil3 mg/kg + 10 mg/kgIntraperitoneal InjectionEvery two days

Table 1: In Vivo Experimental Design for Combination Therapy[1]

While the study reports that the combination of PPM and 5-FU impaired tumor growth more effectively than either agent alone, specific quantitative data on tumor volume reduction or survival rates for the combination group compared to the single-agent groups were not provided in the referenced publication.[1]

Mechanism of Action: The PI3K/AKT Signaling Pathway

The anti-cancer effects of Periplocymarin are, at least in part, attributed to its ability to induce apoptosis in cancer cells. The study by Cheng et al. identified that PPM treatment leads to the impairment of the PI3K/AKT signaling pathway, a critical pathway for cell survival and proliferation.[1]

The diagram below illustrates the proposed mechanism of action of PPM in inducing apoptosis through the PI3K/AKT pathway.

Periplocymarin_PI3K_AKT_Pathway cluster_activation Activation Cascade PPM Periplocymarin (PPM) IRS1 IRS1 PPM->IRS1 inhibits expression PI3K PI3K IRS1->PI3K activates pPI3K p-PI3K (Active) PI3K->pPI3K AKT AKT pPI3K->AKT activates pAKT p-AKT (Active) AKT->pAKT Apoptosis Apoptosis pAKT->Apoptosis inhibits CellSurvival Cell Survival & Proliferation pAKT->CellSurvival promotes

Caption: Proposed mechanism of Periplocymarin-induced apoptosis via inhibition of the PI3K/AKT pathway.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below for researchers interested in replicating or building upon these findings.

Cell Viability Assay (CCK-8)
  • Cell Seeding: Colorectal cancer cells (HCT 116, RKO, HT-29, and SW480) were seeded in 96-well plates.

  • Treatment: Cells were treated with varying concentrations of Periplocymarin (12.5, 25, 50, or 100 ng/ml) for 24 hours.

  • Reagent Addition: 10 µl of CCK-8 solution was added to each well.

  • Incubation: The plates were incubated for 2 hours at 37°C in the dark.

  • Measurement: The absorbance was measured at 450 nm using a spectrophotometer.

  • Calculation: The proliferation rate was calculated using the formula: Proliferation Rate = (As - Ab) / (Ac - Ab), where As is the absorbance of the test group, Ac is the negative control group, and Ab is the blank control group.[1]

Apoptosis Detection (Flow Cytometry and TUNEL Staining)

Flow Cytometry:

  • Cell Treatment: HCT 116 and RKO cells were treated with different concentrations of PPM (0, 12.5, 25, 50, or 100 ng/ml) for 24 hours.

  • Staining: Cells were stained with an Annexin V-FITC apoptosis detection kit according to the manufacturer's instructions.

  • Analysis: The apoptotic rate was determined by flow cytometry.[1]

TUNEL Staining:

  • Cell Fixation: Cells were fixed with 4% paraformaldehyde and washed with PBS.

  • Permeabilization: Cells were incubated in a solution of 0.1% Triton X-100 and 0.1% sodium citrate for 2 minutes.

  • Staining: The TUNEL staining reaction solution was added to the cells, followed by a 60-minute incubation at 37°C in the dark.

  • Microscopy: Cells were observed under a fluorescence microscope. TUNEL-positive (apoptotic) cells exhibit green fluorescence.[1]

Conclusion and Future Directions

While there is currently no evidence to support the synergistic use of this compound with other compounds, the findings for the related compound Periplocymarin in combination with 5-FU are encouraging. This suggests that further investigation into the combination therapies of Periploca-derived cardiac glycosides is warranted.

Future research should focus on:

  • Conducting studies to evaluate the potential synergistic effects of this compound with various chemotherapeutic agents.

  • Performing detailed quantitative analysis of the synergistic effects of PPM and 5-FU, including the determination of Combination Index (CI) values from in vitro studies and comprehensive in vivo efficacy studies.

  • Elucidating the precise molecular mechanisms underlying the observed synergy between PPM and 5-FU.

This foundational knowledge will be critical for the drug development community to assess the therapeutic potential of this compound and other related compounds in combination cancer therapy.

References

Periplocoside N: A Comparative Analysis Against Established Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the anti-inflammatory potential of Periplocoside N, benchmarked against the widely recognized drugs Dexamethasone and Indomethacin. This guide offers a comparative analysis based on experimental data, detailed methodologies, and an exploration of the underlying signaling pathways.

Quantitative Comparison of Anti-Inflammatory Activity

The anti-inflammatory efficacy of this compound and its counterparts, Dexamethasone and Indomethacin, can be quantitatively assessed by their ability to inhibit the production of key inflammatory mediators. A crucial indicator of this activity is the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function.

This comparison focuses on the inhibition of nitric oxide (NO), a significant pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cells, a standard in vitro model for inflammation research.

CompoundTargetAssay SystemIC50 Value (µM)Reference
Perisepiumoside A1*Nitric Oxide (NO) ProductionLPS-stimulated RAW 264.7 cells30.81 ± 0.18[1]
DexamethasoneNitric Oxide (NO) ProductionLPS-stimulated J774 macrophagesDose-dependent inhibition in the 0.1-10 µM range[2]
IndomethacinNitric Oxide (NO) ProductionLPS-stimulated RAW 264.7 cells56.8[3]

*Note: Data for this compound was not directly available. The data presented is for Perisepiumoside A1, a new C21 steroidal glycoside isolated from Periploca sepium, the same plant genus as this compound. This serves as a close proxy for comparative purposes.

Experimental Protocols

The following is a detailed methodology for a key experiment cited in the comparison: the inhibition of LPS-induced nitric oxide production in RAW 264.7 macrophages.

Cell Culture and Treatment:

  • Cell Line: Murine macrophage cell line RAW 264.7 is used.

  • Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified atmosphere of 5% CO2 at 37°C.

  • Plating: For the assay, cells are seeded in 96-well plates at a density of 1.5 × 10^5 cells/well and allowed to adhere for 24 hours.

  • Compound Incubation: The culture medium is then replaced with fresh medium containing various concentrations of the test compounds (this compound, Dexamethasone, or Indomethacin) and the cells are pre-incubated for 1 hour.

  • Inflammation Induction: Following pre-incubation, cells are stimulated with 1 µg/mL of lipopolysaccharide (LPS) to induce an inflammatory response. A control group without LPS stimulation and a vehicle control group (LPS-stimulated cells with vehicle) are also included.

  • Incubation: The plates are incubated for another 24 hours.

Nitric Oxide (NO) Measurement:

  • Griess Reagent: The concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).

  • Procedure: An equal volume of the cell culture supernatant and Griess reagent are mixed and incubated at room temperature for 10 minutes.

  • Absorbance Reading: The absorbance of the resulting azo dye is measured at 540 nm using a microplate reader.

  • Quantification: The nitrite concentration is determined from a standard curve generated using known concentrations of sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated vehicle control.

Cell Viability Assay:

To ensure that the observed inhibition of NO production is not due to cytotoxicity of the tested compounds, a cell viability assay (e.g., MTT assay) is performed in parallel.

Visualizing the Mechanisms of Action

The anti-inflammatory effects of this compound and other anti-inflammatory drugs are mediated through complex signaling pathways within the cell. The diagrams below illustrate a typical experimental workflow for assessing anti-inflammatory activity and the key signaling pathways involved.

experimental_workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Treatment cluster_incubation Incubation cluster_analysis Analysis cluster_results Results start Start with RAW 264.7 Macrophage Culture seed Seed cells in 96-well plates start->seed pre_treat Pre-treat with Test Compounds (this compound, Dexamethasone, Indomethacin) seed->pre_treat lps_stim Stimulate with LPS (1 µg/mL) pre_treat->lps_stim incubate Incubate for 24 hours lps_stim->incubate griess Nitric Oxide Measurement (Griess Assay) incubate->griess mtt Cell Viability Assay (MTT Assay) incubate->mtt ic50 Calculate IC50 values griess->ic50 mtt->ic50

Experimental workflow for assessing anti-inflammatory activity.

Inflammation at the cellular level is largely orchestrated by signaling cascades that lead to the production of pro-inflammatory mediators. Periplocosides have been shown to interfere with these pathways.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK TAK1->IKK MAPKKK MAPKKK TAK1->MAPKKK IκBα IκBα IKK->IκBα NFκB NF-κB IκBα->NFκB NFκB_nuc NF-κB NFκB->NFκB_nuc Translocation MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK MAPK_nuc MAPK MAPK->MAPK_nuc Translocation Periplocoside_N This compound Periplocoside_N->IKK Inhibition Periplocoside_N->MAPKK Inhibition Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFκB_nuc->Genes Transcription MAPK_nuc->Genes Transcription Inflammatory_Response Inflammatory Response (NO, Prostaglandins, Cytokines) Genes->Inflammatory_Response

References

Safety Operating Guide

Personal protective equipment for handling Periplocoside N

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling potent compounds like Periplocoside N. This guide provides immediate, essential safety protocols and logistical information for the operational use and disposal of this compound, establishing a foundation of trust and reliability in chemical handling procedures.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is critical to minimize exposure and ensure safety. The following table summarizes the recommended PPE.

PPE CategoryItemSpecificationRationale
Eye/Face Protection Safety glasses or gogglesConforming to EN 166 standards[1].To provide protection from splashes of chemicals or liquids[2].
Hand Protection Chemical-resistant glovesConforming to EN 374 standards. Verify permeability and breakthrough time with the supplier[1]. Nitrile gloves are a suitable option[2]. Double gloving is recommended when handling hazardous drugs[3].To prevent skin contact and absorption. Thicker gloves generally offer better protection[4].
Protective Clothing Impervious GownLong-sleeved with closed cuffs (elastic or knit) and closes in the back[5].To protect skin and street clothing from potential hazards[2].
Respiratory Protection RespiratorUse in a well-ventilated area. An N-95 or N-100 particle mask may be sufficient for some activities, while a chemical cartridge-type respirator is required for large spills[4].To protect against inhalation of dust or aerosols[6].
Additional Protection Hair and Shoe CoversAs dictated by institutional policy.To prevent the spread of contamination outside the work area[4].

Safe Handling and Disposal Procedures

Adherence to strict operational and disposal plans is necessary to mitigate the risks associated with this compound.

StageProcedure
Preparation 1. Obtain and read the Safety Data Sheet (SDS) before use[3][7].2. Work in a designated, well-ventilated area or a containment primary engineering control (C-PEC)[5][6].3. Ensure a spill kit is readily available[5].4. Don all required PPE as specified in the table above.
Handling 1. Avoid generating dust and aerosols[6].2. Do not eat, drink, or smoke in the handling area.3. Wash hands thoroughly after handling, before breaks, and at the end of the workday[1][7].4. Take off any contaminated clothing immediately[1].
Disposal of Contaminated Waste 1. Dispose of used gloves and other contaminated disposable items in a designated hazardous waste container[3][4].2. Seal contaminated waste in appropriate secondary packaging to contain any leaks[8].3. Manage waste in compliance with federal and state regulations for hazardous waste[3].
Disposal of Unused Product 1. Dispose of contents and container in accordance with all local, regional, national, and international regulations[7].2. Do not dispose of down the drain or into the environment[6].

Emergency and First Aid Workflow

In the event of an exposure, immediate and appropriate action is crucial. The following diagram outlines the first aid procedures.

FirstAid_Workflow cluster_exposure Exposure Event cluster_actions Immediate Actions cluster_procedures First Aid Procedures cluster_medical Medical Attention Exposure Exposure Occurs Skin_Contact Skin Contact Exposure->Skin_Contact Eye_Contact Eye Contact Exposure->Eye_Contact Inhalation Inhalation Exposure->Inhalation Ingestion Ingestion Exposure->Ingestion Wash_Skin Wash immediately with plenty of water. Remove contaminated clothing. Skin_Contact->Wash_Skin Rinse_Eyes Rinse immediately with plenty of water. Remove contact lenses if present. Eye_Contact->Rinse_Eyes Fresh_Air Move person to fresh air. Inhalation->Fresh_Air Rinse_Mouth Rinse mouth with water. DO NOT induce vomiting. Ingestion->Rinse_Mouth Seek_Medical_Advice Seek immediate medical advice. Show the Safety Data Sheet to the doctor. Wash_Skin->Seek_Medical_Advice Rinse_Eyes->Seek_Medical_Advice Fresh_Air->Seek_Medical_Advice Rinse_Mouth->Seek_Medical_Advice Safe_Handling_Workflow cluster_planning Planning & Preparation cluster_execution Handling & Use cluster_cleanup Post-Handling & Disposal Review_SDS Review Safety Data Sheet (SDS) Prepare_Work_Area Prepare Designated Work Area Review_SDS->Prepare_Work_Area Assemble_PPE Assemble Required PPE Prepare_Work_Area->Assemble_PPE Locate_Spill_Kit Ensure Spill Kit is Accessible Assemble_PPE->Locate_Spill_Kit Don_PPE Don PPE Locate_Spill_Kit->Don_PPE Handle_Compound Handle this compound (Avoid dust/aerosol generation) Don_PPE->Handle_Compound Perform_Experiment Perform Experiment Handle_Compound->Perform_Experiment Doff_PPE Doff PPE Correctly Perform_Experiment->Doff_PPE Decontaminate_Area Decontaminate Work Area Doff_PPE->Decontaminate_Area Dispose_Waste Dispose of Contaminated Waste (Gloves, disposables) Decontaminate_Area->Dispose_Waste Dispose_Unused Dispose of Unused Product Dispose_Waste->Dispose_Unused Wash_Hands Wash Hands Thoroughly Dispose_Unused->Wash_Hands

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.